2-Amino-3H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTFBAXSPXZDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287618 | |
| Record name | 2-Amino-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-19-0 | |
| Record name | 2-Amino-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51782 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20198-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20198-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-3H-quinazolin-4-one fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of 2-Amino-3H-quinazolin-4-one
Abstract: The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Among its derivatives, this compound serves as a fundamental building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive examination of its core physicochemical properties, tautomeric nature, synthesis, spectroscopic characterization, and its significant role in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also mechanistic insights and field-proven experimental protocols to empower further innovation.
The Quinazolinone Core: A Privileged Scaffold
The 4(3H)-quinazolinone is a heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring.[1] This structural motif is found in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[2][3][4] The versatility of the quinazolinone ring, particularly its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for library synthesis and lead optimization in drug discovery programs.[3]
Core Physicochemical and Structural Properties
The utility of this compound in a research setting begins with a firm understanding of its fundamental properties. These attributes govern its solubility, reactivity, and handling characteristics.
Molecular Attributes
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O | [5][6] |
| Molecular Weight | 161.16 g/mol | [5][6] |
| CAS Number | 20198-19-0 | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 314-315 °C | [7] |
| Boiling Point (Predicted) | 358.8 ± 25.0 °C | [7] |
| Density (Predicted) | 1.49 g/cm³ | [7] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [7] |
Tautomerism: A Critical Determinant of Reactivity
A pivotal characteristic of the 4(3H)-quinazolinone scaffold is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. This phenomenon profoundly influences the molecule's hydrogen bonding capabilities, electronic distribution, and ultimately, its interaction with biological targets.[1] For this compound, two primary equilibria are at play: the lactam-lactim and the amino-imino tautomerism.
-
Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (4-oxo) and the enol-like lactim form (4-hydroxy).[1]
-
Amino-Imino Tautomerism: The presence of the C2-amino group introduces a second equilibrium between the amino form and the imino tautomer.[1][8]
While multiple forms are possible, experimental and computational studies indicate a strong preference for a specific tautomer. Density Functional Theory (DFT) calculations have shown that the lactam form, quinazolin-4(3H)-one, is the most stable isomer in both the gas phase and in various solvents.[1] Furthermore, 15N NMR studies on related derivatives in DMSO solution have demonstrated that they exist predominantly in the imino tautomeric form, suggesting the exocyclic nitrogen is part of an imine double bond.[8]
Synthesis and Mechanistic Insights
The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. A prevalent and efficient strategy involves the cyclocondensation of anthranilic acid derivatives.
Common Synthetic Pathways
The most common approaches start with anthranilic acid and a suitable one-carbon and two-nitrogen synthon. Two exemplary pathways are:
-
From Anthranilic Acid and Urea: Heating anthranilic acid with excess urea is a straightforward method to produce the related quinazolinedione, which can then be converted to the target compound.[2]
-
From Anthranilic Acid and Cyanamide: A highly effective one-pot synthesis involves the reaction of anthranilic acid with a cyanamide derivative, often facilitated by an activating agent like chlorotrimethylsilane (TMSCl), followed by a base-mediated Dimroth rearrangement to yield the thermodynamically stable 2-amino product.[9]
Detailed Experimental Protocol: One-Pot Synthesis from Anthranilic Acid
This protocol is adapted from a validated, high-yield procedure for synthesizing 2-aminoquinazolinone derivatives and illustrates a robust method for accessing the core scaffold.[9]
Objective: To synthesize a this compound derivative via a one-pot condensation and rearrangement.
Materials:
-
Substituted Anthranilic Acid (1.0 eq)
-
N-Arylcyanamide (1.5 eq)
-
Chlorotrimethylsilane (TMSCl) (1.5 eq)
-
tert-Butanol (t-BuOH), anhydrous
-
2 N Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol/Water
-
Acetic Acid, glacial
Procedure:
-
Vessel Preparation: A three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with the substituted anthranilic acid (1.0 eq) and N-arylcyanamide (1.5 eq).
-
Expertise & Experience: A mechanical stirrer is crucial for handling the thick suspension that forms. An inert nitrogen atmosphere prevents potential side reactions with atmospheric moisture, especially given the use of TMSCl.
-
-
Reaction Initiation: Anhydrous t-BuOH is added to the flask to form a suspension. Chlorotrimethylsilane (1.5 eq) is added to the stirred suspension at room temperature.[9]
-
Causality: TMSCl serves as an activating agent, likely by silylating the carboxylic acid of anthranilic acid, making it a more electrophilic species and facilitating the subsequent cyclization with the nucleophilic cyanamide.
-
-
Initial Condensation: The reaction mixture is heated to 60 °C and stirred vigorously for 4 hours.[9] The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Trustworthiness: This step forms a mixture of regioisomeric intermediates. It is not necessary to isolate them, as the subsequent step will converge them to the desired product.
-
-
Dimroth Rearrangement: After cooling the mixture to room temperature, a 2 N aqueous ethanolic NaOH solution is added. The resulting solution is heated to reflux (approx. 110 °C) and stirred for 6 hours.[9]
-
Causality: The basic conditions promote the Dimroth rearrangement, a well-documented isomerization of N-heterocycles. This thermodynamically driven process ensures the formation of the more stable 2-(N-substituted-amino)quinazolin-4-one isomer.
-
-
Workup and Isolation: The mixture is cooled in an ice bath and carefully acidified with glacial acetic acid. The addition of acid neutralizes the phenoxide and precipitates the product.
-
Self-Validation: The formation of a precipitate upon acidification is a key indicator of a successful reaction.
-
-
Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water and then with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any remaining organic impurities, and dried under vacuum to afford the final product.
Spectroscopic Characterization
Unambiguous structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on data from the parent compound and its close derivatives.[4][10]
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm.[4][9] The protons of the amino group (NH₂) and the amide proton (NH) will appear as broad singlets, and their chemical shifts can be concentration-dependent and will disappear upon D₂O exchange. The amide proton is typically downfield, often above δ 10.0 ppm.[9]
-
¹³C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon (C=O) of the amide, which appears significantly downfield, typically in the range of δ 160-164 ppm.[9][10] Aromatic carbons will resonate in the δ 115-150 ppm region. The carbon at position 2, bonded to two nitrogen atoms, will also have a distinct chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. A strong absorption band between 1650-1690 cm⁻¹ corresponds to the C=O stretching of the cyclic amide (lactam).[10] N-H stretching vibrations for both the amino and amide groups will be visible as broad bands in the 3100-3500 cm⁻¹ region.[11] C=C aromatic stretching will appear around 1470-1620 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the exact mass of C₈H₇N₃O (161.0589 g/mol ).[6]
Biological Significance and Therapeutic Potential
The this compound scaffold is a validated starting point for the development of potent and selective therapeutic agents across a wide range of diseases. Its rigid, planar structure and defined hydrogen bond donor/acceptor sites make it an excellent pharmacophore for interacting with various biological targets.
Role in Drug Discovery
The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at the 2-amino position, the N-3 position, and on the fused benzene ring, allowing for the creation of large, diverse chemical libraries. This has led to the discovery of derivatives with a broad array of pharmacological activities.[2][10]
Overview of Pharmacological Activities
Derivatives of this compound have demonstrated significant activity in numerous therapeutic areas.
| Therapeutic Area | Specific Activity / Target | Key Findings | Reference(s) |
| Antiviral | SARS-CoV-2 & MERS-CoV | Derivatives showed potent inhibitory activity with IC₅₀ values in the sub-micromolar range and no cytotoxicity. | [2][9] |
| Antibacterial | Methicillin-Resistant S. aureus (MRSA) | Optimized derivatives exhibited high potency (MIC₅₀ < 0.1 µM) and a large therapeutic window. | [4] |
| Anticancer | Acute Leukemia (ALL, AML) | Certain 2-substituted derivatives induced potent cytotoxic effects in leukemia cell lines with IC₅₀ values below 5 µM. | [10] |
| Anticancer | General | The quinazolinone core is a component of numerous compounds tested against various cancer cell lines, including breast, cervical, and hepatocellular carcinoma. | [3] |
| Anticonvulsant | CNS Activity | Structure-activity relationship studies showed that specific substitutions on the quinazolinone ring favor anticonvulsant activity. | [3] |
Conclusion and Future Perspectives
This compound is far more than a simple heterocyclic compound; it is a validated and versatile platform for the discovery of next-generation therapeutics. Its fundamental properties, including a strong preference for the lactam tautomer and a range of accessible synthetic routes, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated breadth of biological activity, from potent antiviral to targeted anticancer effects, ensures that this "privileged scaffold" will continue to be a focus of intensive research. Future work will likely involve the development of more complex derivatives through late-stage functionalization and their application in emerging therapeutic areas, further cementing the legacy of the quinazolinone core in the annals of drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 20198-19-0 [m.chemicalbook.com]
- 8. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 2-Amino-3H-quinazolin-4-one
An In-depth Technical Guide to the Discovery and History of 2-Amino-3H-quinazolin-4-one
Abstract
The this compound core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of its journey, from the initial discovery of the broader quinazoline class to the development of sophisticated synthetic methodologies and its establishment as a critical scaffold in contemporary drug discovery. We will delve into the foundational chemical principles, trace the evolution of synthetic strategies, and highlight its extensive therapeutic applications, particularly in oncology, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.
Foundational Discoveries: The Dawn of Quinazolinone Chemistry
The story of this compound is rooted in the 19th-century exploration of fused heterocyclic systems. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen.[2][3] This pioneering work laid the groundwork for the entire class of compounds.
However, the most significant early breakthrough in creating the quinazolinone core came from Stefan von Niementowski in 1895.[4][5] The Niementowski Quinazolinone Synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][4] In its simplest form, reacting anthranilic acid with formamide yields the parent quinazolin-4(3H)-one.[1][2] This method was revolutionary for its operational simplicity and versatility, allowing for the introduction of various substituents by choosing appropriately substituted starting materials.[1] This adaptability proved crucial for future structure-activity relationship (SAR) studies in drug development.[1]
The Evolution of Synthesis: Crafting the 2-Amino Moiety
While the Niementowski reaction provided access to the basic quinazolinone ring, the specific synthesis of this compound and its derivatives required more targeted and often multi-step approaches. A robust and widely adopted synthetic pathway emerged, which allows for precise control over substitution patterns and is amenable to library synthesis for drug screening.
This common workflow proceeds through several key intermediates:
-
Formation of Quinazolinedione: The process often begins with the condensation of a substituted anthranilic acid with urea at high temperatures (e.g., 150-160°C) to form a quinazoline-2,4(3H,1H)-dione.[6][7] This step establishes the core bicyclic structure.
-
Chlorination: The quinazolinedione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a 2,4-dichloroquinazoline.[6][7] This is a critical activation step, as the chlorine atoms become excellent leaving groups for subsequent nucleophilic substitution.
-
Selective Hydrolysis: The 4-chloro position is significantly more reactive than the 2-chloro position. Careful hydrolysis, often with aqueous sodium hydroxide (NaOH) at room temperature, selectively replaces the C4-chloro group with a hydroxyl group, which tautomerizes to the more stable keto form, yielding a 2-chloro-4(3H)-quinazolinone intermediate.[6][7]
-
Amination: The final step involves the nucleophilic substitution of the remaining chlorine atom at the 2-position. Reacting the 2-chloro intermediate with a primary or secondary amine (or ammonia for the parent compound) affords the desired this compound derivative.[6][7][8]
Modern Enhancements to Synthesis
The classical methods, while effective, often required harsh conditions and long reaction times. Modern organic chemistry has introduced significant improvements:
-
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has revolutionized quinazolinone synthesis. It dramatically reduces reaction times from hours to minutes and often improves yields for steps like the Niementowski condensation.[1][2]
-
Alternative Starting Materials: Isatoic anhydride is frequently used as a stable and effective substitute for anthranilic acid in many synthetic schemes.[2]
-
Catalysis: The use of metal catalysts, such as copper and iron, has enabled milder and more efficient C-N bond-forming reactions, expanding the scope of accessible derivatives.[9][10][11]
A Privileged Scaffold in Drug Discovery
The this compound scaffold has earned its status as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This has led to its exploration and successful application across numerous therapeutic areas.
Key Therapeutic Applications
| Therapeutic Area | Target/Indication | Key Findings & Examples | References |
| Anticancer | EGFR Kinase, Tubulin Polymerization | The quinazolinone core is central to several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[12][13] Derivatives have shown potent cytotoxic effects against leukemia, breast, and colon cancer cell lines.[14][15][16] | [12][13][14][15][16] |
| Antiviral | SARS-CoV-2, MERS-CoV | Recently designed derivatives demonstrated potent inhibitory effects against SARS-CoV-2 and MERS-CoV with low cytotoxicity, showing IC50 values in the sub-micromolar range.[6][17] | [6][17] |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | A series of derivatives were synthesized and evaluated for anti-staphylococcal activity, identifying compounds with high potency against MRSA strains and minimal host cell damage.[7][18][19] | [7][18][19][20][21] |
| Anticonvulsant | CNS Activity | Structure-activity relationship studies have shown that substitutions at the 3-position can confer significant anticonvulsant activity with low neurotoxicity.[12] | [3][12][22] |
| Anti-inflammatory | Various | Certain derivatives have been reported to possess anti-inflammatory and analgesic properties.[23] | [3][22][23] |
Experimental Protocol: Representative Synthesis of a 2-((Aryl)amino)quinazolin-4(3H)-one Derivative
This protocol is a synthesized representation of the modern four-step workflow described previously.[6][7]
Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione
-
Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.
-
Heat the mixture without solvent to 150-160°C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Triturate the resulting solid with water, collect by filtration, and dry to yield the quinazolinedione product.
Step 2: Synthesis of 2,4,7-Trichloroquinazoline
-
Suspend the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 vol).
-
Add triethylamine (TEA, 1.5 eq) dropwise.
-
Heat the mixture to reflux (approx. 115-120°C) for 17 hours.
-
Cool the reaction and carefully quench by pouring onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloroquinazoline.
Step 3: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one
-
Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add 2N aqueous sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 20 hours.
-
Acidify the mixture with a weak acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 2-chloro-4(3H)-quinazolinone intermediate.
Step 4: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one
-
Dissolve the 2,7-dichloroquinazolin-4(3H)-one (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in dimethylformamide (DMF).
-
Heat the reaction mixture to 85°C for 16 hours.
-
Cool the mixture to room temperature and add water to precipitate the final product.
-
Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry.
-
Purify further by recrystallization or column chromatography if necessary.
Conclusion
The journey of this compound from a 19th-century chemical curiosity to a 21st-century therapeutic powerhouse is a testament to the enduring value of heterocyclic chemistry. The foundational Niementowski synthesis paved the way for countless explorations, while modern synthetic advancements have enabled the rapid and efficient generation of diverse molecular libraries. The inherent versatility of the quinazolinone scaffold allows it to interact with a wide range of biological targets, leading to profound applications in the fight against cancer, viral pandemics, and antibiotic-resistant bacteria. As synthetic methodologies continue to advance and our understanding of its biological mechanisms deepens, the this compound core is certain to remain a vital and productive scaffold for the next generation of medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 17. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
Biological activity of 2-Amino-3H-quinazolin-4-one scaffold
An In-Depth Technical Guide to the Biological Activity of the 2-Amino-3H-quinazolin-4-one Scaffold
Abstract
The this compound scaffold is a privileged heterocyclic structure renowned for its broad and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this versatile core. We will explore its significant potential in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Quinazolinone Core - A Scaffold of Therapeutic Promise
The quinazolinone moiety, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry. Among its various isomeric forms, the 4(3H)-quinazolinone structure is particularly prevalent in both natural products and synthetic bioactive molecules. The introduction of an amino group at the 2-position of the 3H-quinazolin-4-one scaffold dramatically enhances its pharmacological profile, creating a versatile platform for the development of novel therapeutic agents. This guide will elucidate the multifaceted biological activities stemming from this core structure.
Synthetic Strategies: Building the this compound Scaffold
A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold. The synthesis of this compound derivatives is well-established and typically follows a multi-step pathway, offering flexibility for diversification.
General Synthetic Protocol
A common and effective method for the synthesis of 2-(amino)quinazolin-4(3H)-ones is outlined below.[1][2] This protocol allows for the introduction of various substituents on both the quinazolinone core and the 2-amino group, facilitating extensive SAR studies.
Experimental Protocol: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives [2]
-
Step 1: Synthesis of Quinazolinediones (3)
-
Anthranilic acids (2) are subjected to a urea-mediated cyclocondensation reaction.
-
Reagents and Conditions: Anthranilic acid, urea, heat at 160°C for 20 hours.
-
-
Step 2: Synthesis of Dichloroquinazolines (4)
-
The resulting quinazolinediones (3) are chlorinated.
-
Reagents and Conditions: Phosphoryl chloride (POCl₃), triethylamine (TEA), reflux at 120°C for 17 hours.
-
-
Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinones (5)
-
Selective hydrolysis at the C4 position is achieved using a base.
-
Reagents and Conditions: 2 N Sodium hydroxide (NaOH), room temperature, 20 hours.
-
-
Step 4: Synthesis of 2-(amino)quinazolin-4(3H)-ones (6)
-
The final step involves a nucleophilic substitution at the C2 position with a variety of substituted anilines or amines.
-
Reagents and Conditions: Substituted amine, Dimethylformamide (DMF), 85°C for 16 hours.
-
Caption: General synthetic scheme for this compound derivatives.
Anticancer Activity: A Prominent Therapeutic Avenue
The this compound scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.[3][4]
Mechanism of Action
The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[2] Some derivatives may also induce apoptosis and regulate transcriptional processes within tumor cells.[5]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature and position of substituents on both the quinazolinone ring and the 2-amino moiety are crucial for anticancer potency.
-
Substitution at the 2-position: The aromatic ring attached to the 2-amino group plays a critical role. Electron-withdrawing groups, such as halogens, on this ring have been shown to enhance activity.[1]
-
Substitution on the Quinazolinone Core: Modifications at positions 6, 7, and 8 of the quinazolinone ring can modulate the cytotoxic profile. For instance, the introduction of a bromo group at position 6 has been explored in several studies.[6]
Notable Anticancer Derivatives
Several derivatives have emerged as promising leads with potent activity against various cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| Compound 17 | 2-substituted quinazolin-4(3H)-one | Jurkat (T cell ALL), NB4 (APL) | < 5 | [3] |
| Compound 6 | 2-substituted quinazolin-4(3H)-one | Jurkat (T cell ALL) | Selective for Jurkat cells | [3] |
| A3, A2, B4, A1 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one | PC3 (Prostate Cancer) | High cytotoxic activity | [4] |
| A3, A5, A2 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one | MCF-7 (Breast Cancer) | Potent inhibition of proliferation | [4] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The this compound scaffold has shown considerable promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.[2][7]
Mechanism of Action
While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes such as DNA replication, potentially by inhibiting enzymes like DNA gyrase, due to structural similarities with quinolones.[7]
Structure-Activity Relationship (SAR) for Antimicrobial Potency
-
Substitution at the 2-position: This position is critical for antibacterial activity. Studies have shown that specific substitutions, such as a 3,4-difluorobenzylamine group, can lead to high potency against methicillin-resistant Staphylococcus aureus (MRSA).[2][8]
-
Substitution on the Quinazolinone Core: A 7-chloro substituent on the quinazolinone scaffold has been identified as a key feature for strong antibacterial activity.[2][8]
Promising Antimicrobial Agents
Several derivatives have demonstrated significant activity against clinically relevant pathogens.
| Compound ID | Substitution Pattern | Target Organism(s) | Reported MIC₅₀ (µM) | Reference |
| Compound 6y | 7-chloro, 2-(3,4-difluorobenzylamino) | S. aureus ATCC25923, USA300 JE2 (MRSA) | 0.36, 0.02 | [2][8] |
| Compound 6l | 7-chloro substituent | S. aureus ATCC25923, USA300 JE2 (MRSA) | 1.0, 0.6 | [2][8] |
Experimental Protocol: In Vitro Antibacterial Activity Assay [2][9]
-
Bacterial Strains: S. aureus ATCC25923 and USA300 JE2 (MRSA).
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., 0.19–100 µM).
-
Inoculate the diluted compounds with the bacterial strains.
-
Incubate at 37°C for 18–24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth inhibition.
-
The Minimum Inhibitory Concentration (MIC₅₀) is determined as the lowest concentration that inhibits 50% of bacterial growth.
-
Caption: Workflow for determining the in vitro antibacterial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a multitude of diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity.[10][11]
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory cascade.[10]
Key Structural Features for Anti-inflammatory Effects
The incorporation of other heterocyclic moieties at the 3-position of the quinazolinone ring, such as thiazolidinones and azetidinones, has been shown to enhance anti-inflammatory potential.[11]
Notable Anti-inflammatory Compounds
| Compound ID | Substitution Pattern | In Vivo Model | Activity | Reference |
| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema in rats | 32.5% edema inhibition | [11] |
| Compound 11b | 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide | Carrageenan-induced rat paw edema | High anti-inflammatory activity with low gastric ulcerogenicity | [10] |
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy and other seizure disorders represent a significant therapeutic challenge. The this compound scaffold has been explored for its anticonvulsant properties, with some derivatives showing promising activity in preclinical models.[12][13][14]
Mechanism of Action
The anticonvulsant activity of these compounds is thought to be mediated through the modulation of GABAergic transmission.[12][13] Some derivatives may act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site.[12] An increase in brain GABA concentration has been observed with some active compounds.[13]
Structure-Activity Relationship for Anticonvulsant Effects
-
Substituents at positions 2 and 3: These positions are critical for anticonvulsant potency and pharmacokinetics.[12]
-
Hydrophobic Domain: The quinazolin-4(3H)-one moiety itself acts as a crucial hydrophobic domain for binding to the GABA-A receptor.[12]
-
Hydrogen Bonding: The carbonyl group is an important hydrogen bond acceptor site.[12]
Promising Anticonvulsant Leads
| Compound ID | Substitution Pattern | In Vivo Model | Activity | Reference |
| Compound 8b | 2,3-disubstituted quinazolin-4(3H)-one | Pentylenetetrazole (PTZ)-induced seizure in mice | Favorable anticonvulsant activity | [12] |
| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests | Promising anticonvulsant without motor impairment | [13] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform in medicinal chemistry, demonstrating a wide array of potent biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Further optimization of lead compounds, guided by comprehensive SAR studies and computational modeling, holds the potential to deliver novel and effective therapeutic agents for a range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.
References
- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of some new quinazolin-4-(3H)-ones as anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Review of 2-Amino-3H-quinazolin-4-one research
An In-depth Technical Guide to the Research of 2-Amino-3H-quinazolin-4-one: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its versatile scaffold has been explored for a multitude of therapeutic applications, making it a molecule of high interest for researchers, scientists, and professionals in drug development. This document delves into the core aspects of its synthesis, explores its diverse biological activities and mechanisms of action, and discusses its potential in the landscape of modern drug discovery.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolinone ring system is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidinone ring. The this compound variant, in particular, has emerged as a "privileged scaffold". This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of biological activities. The strategic placement of the amino group at the 2-position and the keto group at the 4-position provides key hydrogen bond donor and acceptor sites, facilitating interactions with various enzymes and receptors.
The significance of this scaffold is underscored by its presence in numerous approved drugs and clinical candidates. Understanding the synthesis and biological profile of the parent this compound is therefore fundamental for the rational design of novel therapeutic agents.
Synthetic Strategies for this compound
The synthesis of the this compound core is a well-established area of organic chemistry, with several reliable methods available. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the potential for diversification to create a library of derivatives.
The Niementowski Quinazolinone Synthesis: A Classic Approach
One of the most common and direct methods for the synthesis of quinazolinones is the Niementowski reaction. While the classic Niementowski synthesis involves the condensation of anthranilic acid with an amide, a variation is often employed for the 2-amino derivative. A prevalent and efficient method involves a multi-step synthesis starting from 2-aminobenzonitrile. This approach is favored for its accessibility of the starting material and its amenability to scale-up.
This protocol outlines a typical laboratory-scale synthesis of this compound.
Step 1: Acetylation of 2-Aminobenzonitrile
-
To a solution of 2-aminobenzonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by Thin Layer Chromatography).
-
The solvent is removed under reduced pressure, and the resulting crude N-(2-cyanophenyl)acetamide is purified, typically by recrystallization.
Step 2: Oxidative Cyclization
-
The N-(2-cyanophenyl)acetamide is dissolved in an appropriate solvent, such as ethanol or a mixture of water and ethanol.
-
An aqueous solution of hydrogen peroxide is added, followed by a base (e.g., sodium hydroxide or potassium carbonate) to catalyze the cyclization.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with water, and dried.
Causality in Experimental Choices:
-
Acetylation First: The initial acetylation of the amino group in 2-aminobenzonitrile serves a dual purpose. It protects the amino group from unwanted side reactions and activates the molecule for the subsequent cyclization step.
-
Oxidative Cyclization: The use of hydrogen peroxide in a basic medium provides the necessary conditions for the intramolecular cyclization to form the pyrimidinone ring. The base facilitates the deprotonation of the acetamide nitrogen, initiating the nucleophilic attack on the nitrile carbon, while the peroxide assists in the overall oxidative process.
Spectroscopic Profile of 2-Amino-3H-quinazolin-4-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the pivotal heterocyclic compound, 2-Amino-3H-quinazolin-4-one (Molecular Formula: C₈H₇N₃O, Molecular Weight: 161.16 g/mol ).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and data from analogous structures to facilitate accurate identification, characterization, and quality control.
Introduction to this compound
The quinazolin-4(3H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] this compound, as a fundamental derivative, serves as a critical starting material and reference compound in the synthesis of novel therapeutic agents, including potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and antiviral agents.[4][5] A thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation and for monitoring the progress of chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework. The data presented here is a synthesis of expected values based on extensive analysis of closely related derivatives, given the scarcity of a complete, published dataset for the parent compound.[3][5][6]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the amide (N-H) proton.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | 1H | ~7.8, 1.5 | Most downfield aromatic proton due to deshielding from the adjacent carbonyl group. |
| H-7 | ~7.6 - 7.8 | Triplet of doublets (td) | 1H | ~8.5, 7.1, 1.6 | Aromatic proton coupled to H-6 and H-8, and showing long-range coupling. |
| H-8 | ~7.4 - 7.5 | Doublet (d) | 1H | ~8.1 | Aromatic proton coupled to H-7. |
| H-6 | ~7.2 - 7.3 | Triplet (t) | 1H | ~7.5 | Aromatic proton coupled to H-5 and H-7. |
| -NH (Amide) | ~10.5 - 12.0 | Broad Singlet (br s) | 1H | - | Exchangeable with D₂O. The broadness is due to quadrupole broadening and exchange. |
| -NH₂ (Amine) | ~6.5 - 7.5 | Broad Singlet (br s) | 2H | - | Exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |
Interpretation and Causality:
The aromatic protons (H-5, H-6, H-7, H-8) resonate in the downfield region (7.0-8.5 ppm), which is characteristic of protons attached to a benzene ring. The specific chemical shifts and splitting patterns are dictated by the electronic effects of the fused pyrimidine ring and the carbonyl group. The H-5 proton is the most deshielded due to the anisotropic effect of the C=O group. The amide proton (-NH) appears as a broad singlet at a very downfield position, a feature typical for quinazolinone derivatives.[3] The amine protons (-NH₂) also present as a broad, exchangeable signal.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C-4 (C=O) | ~162 - 164 | The carbonyl carbon, typically the most downfield signal in this region. |
| C-2 | ~152 - 155 | The carbon atom of the guanidine-like functionality, significantly downfield. |
| C-8a | ~148 - 150 | Quaternary carbon at the ring junction. |
| C-7 | ~134 - 136 | Aromatic methine carbon. |
| C-5 | ~126 - 128 | Aromatic methine carbon. |
| C-6 | ~125 - 127 | Aromatic methine carbon. |
| C-8 | ~123 - 125 | Aromatic methine carbon. |
| C-4a | ~120 - 122 | Quaternary carbon at the ring junction. |
Interpretation and Causality:
The positions of the carbon signals are consistent with the hybridizations and electronic environments. The carbonyl carbon (C-4) is the most deshielded, appearing at the lowest field. The C-2 carbon, bonded to three nitrogen atoms, is also significantly deshielded. The aromatic carbons resonate in the typical range of 120-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands for the N-H, C=O, C=N, and C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3400 - 3100 | Strong, Broad | N-H (Amine and Amide) | Stretching |
| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| ~1680 | Strong | C=O (Amide) | Stretching |
| ~1620 | Medium-Strong | C=N | Stretching |
| ~1600, ~1475 | Medium | C=C (Aromatic) | Stretching |
| ~1250 | Medium | C-N | Stretching |
| 900 - 690 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Interpretation and Causality:
The broad band in the 3400-3100 cm⁻¹ region is a hallmark of N-H stretching vibrations, likely a composite of the amine (-NH₂) and amide (-NH) groups, broadened by hydrogen bonding in the solid state. The strong absorption around 1680 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretching of the cyclic amide (lactam), a characteristic feature of quinazolin-4-ones.[3] The C=N and aromatic C=C stretching vibrations appear in the 1620-1475 cm⁻¹ region. The fingerprint region below 1500 cm⁻¹ contains a complex series of bands corresponding to various bending and stretching vibrations, including the characteristic out-of-plane bending of aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data:
| m/z Value | Interpretation |
| 161 | [M]⁺, Molecular Ion |
| 145 | [M - NH₂]⁺ |
| 133 | [M - CO]⁺ or [M - N₂H]⁺ |
| 119 | [M - HNCO]⁺ |
| 92 | Fragmentation of the benzene ring |
Interpretation and Causality:
In an electron impact (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.[2] The fragmentation pattern would be dictated by the stability of the resulting fragments. Common fragmentation pathways for quinazolinones involve the loss of small, stable neutral molecules. The loss of the amino group (NH₂) would lead to a fragment at m/z 145. The loss of carbon monoxide (CO) from the carbonyl group is another plausible fragmentation, resulting in a peak at m/z 133. A characteristic fragmentation for quinazolin-4-ones is the retro-Diels-Alder type cleavage of the pyrimidine ring, which can lead to the fragment at m/z 119 corresponding to the benzonitrile radical cation.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for this class of compounds and its ability to slow down the exchange of labile N-H protons, allowing for their observation.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately 0 to 15 ppm.
-
Process the data with an appropriate line broadening factor and perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 180 ppm.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[5]
-
IR Spectroscopy Protocol
-
Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
-
Data Acquisition:
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method:
-
Electron Impact (EI): Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet. EI is a hard ionization technique that provides detailed fragmentation information.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. ESI is a soft ionization technique that is excellent for determining the molecular weight with minimal fragmentation, typically observing the protonated molecule [M+H]⁺.
-
-
Mass Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.[6]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualization of Methodologies
General Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the amine and imine forms of the title compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to 2-Amino-3H-quinazolin-4-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Amino-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure and systematic numbering, explore established synthetic protocols, and discuss its proven applications in drug discovery, particularly in the development of novel anticancer, antiviral, and antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile scaffold.
Core Chemical Structure and IUPAC Nomenclature
This compound is a derivative of quinazolinone, a bicyclic heterocyclic compound where a benzene ring is fused to a pyrimidine ring. The "-one" suffix indicates a carbonyl group on the quinazoline core. Specifically, in the 4(3H)-isomer, the carbonyl group is at position 4, and the double bond is between N1 and C2, with a hydrogen atom on the nitrogen at position 3.
The IUPAC name, this compound, precisely describes its structure.[1] The numbering of the quinazoline ring system begins with one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system.
Key Structural Features:
-
Core Scaffold: A planar, fused ring system that provides a rigid backbone for functionalization.
-
Key Functional Groups:
-
An amino group (-NH₂) at the 2-position, which is a critical site for derivatization and interaction with biological targets.
-
A carbonyl group (C=O) at the 4-position, contributing to the molecule's polarity and hydrogen bonding capabilities.
-
An amide NH group at the 3-position.
-
Below is a diagram illustrating the chemical structure and the standard IUPAC numbering system for this compound.
References
The 2-Amino-3H-quinazolin-4-one Scaffold: A Technical Guide to Unlocking its Therapeutic Potential
Abstract
The 2-Amino-3H-quinazolin-4-one core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of this scaffold and its derivatives. We will delve into the mechanistic underpinnings of its anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights, and detailed experimental protocols to facilitate the advancement of novel therapeutics based on this promising chemical entity.
Introduction: The Quinazolinone Core as a Versatile Pharmacophore
Quinazolinones are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] The inherent structural features of the this compound moiety allow for diverse chemical modifications at multiple positions, leading to a wide array of derivatives with distinct biological profiles.[3] This adaptability has made it a cornerstone in the development of numerous clinically significant drugs and a focal point of extensive research in the quest for novel therapeutic agents.[1][4] This guide will systematically dissect the key therapeutic areas where this scaffold has shown immense promise, focusing on the molecular targets and the experimental methodologies required to validate these interactions.
Anticancer Activity: Targeting Key Oncogenic Drivers
The most extensively studied therapeutic application of this compound derivatives is in oncology. These compounds have demonstrated potent activity against a range of cancer cell lines by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.[5][6]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several this compound derivatives have been developed as potent EGFR tyrosine kinase inhibitors.[8][9]
Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][7]
Signaling Pathway: EGFR Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. rsc.org [rsc.org]
- 8. montanamolecular.com [montanamolecular.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Note: Efficient One-Pot Synthesis of 2-Amino-3H-quinazolin-4-one Derivatives for Drug Discovery
Introduction
The 2-amino-3H-quinazolin-4-one scaffold is a "privileged" heterocyclic core in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide spectrum of pharmacological activities.[1] These derivatives have demonstrated significant potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-malarial agents.[1] More recently, their potent antiviral activities against critical pathogens like SARS-CoV-2 and MERS-CoV have underscored their importance in modern drug development programs.[2]
Traditionally, the synthesis of these valuable molecules has involved multi-step linear sequences, which are often characterized by long reaction times, the need for purification of intermediates, and consequently, lower overall yields. To overcome these limitations, the development of one-pot syntheses, particularly through multi-component reactions (MCRs), has become highly desirable. MCRs offer considerable advantages over conventional methods by constructing complex molecules from simple precursors in a single synthetic operation, thereby increasing efficiency, reducing waste, and simplifying procedures.[1]
This application note provides detailed protocols and mechanistic insights for two distinct and robust one-pot methodologies for the synthesis of this compound derivatives. These protocols are designed for researchers in synthetic chemistry and drug discovery, offering reliable pathways to access this important class of compounds.
General Synthetic Workflow
A one-pot synthesis streamlines the creation of the quinazolinone core by combining all reactants at the outset and allowing a cascade of reactions to proceed without the isolation of intermediates. This approach significantly enhances operational simplicity and efficiency.
Caption: Generalized workflow for a one-pot synthesis.
Protocol 1: Multi-Component Synthesis from Isatoic Anhydride via an Electrophilic Cyanating Agent
This protocol describes a novel multi-component reaction strategy that efficiently constructs 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, a primary amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS).[1]
Mechanistic Rationale
The reaction proceeds through a well-defined cascade of events. The causality behind this one-pot success lies in the sequential reactivity of the intermediates. First, the primary amine performs a nucleophilic attack on a carbonyl group of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then reacts with the electrophilic cyanating agent. Finally, an intramolecular heterocyclization occurs to yield the stable this compound product.[1] The choice of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is critical for facilitating the key cyclization step without competing side reactions.[1]
Caption: Reaction cascade for the MCR synthesis.
Materials and Equipment
-
Isatoic anhydride
-
Substituted primary amine (e.g., benzylamine)
-
N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1M solution in THF
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Detailed Experimental Protocol
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add isatoic anhydride (1.0 mmol, 163 mg) and the primary amine (1.1 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the electrophilic cyanating agent, NCTS (1.2 mmol, 327 mg), to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add LiHMDS (1.0 M solution in THF, 2.5 mmol, 2.5 mL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-3-substituted-3H-quinazolin-4-one derivative.
Field-Proven Insights & Data
The choice of solvent is a critical parameter for the success of this MCR. Extensive screening has demonstrated that 1,4-dioxane is the superior solvent for this transformation, providing significantly better results than DMSO, DMF, THF, or toluene.[1]
| Entry | Amine (R-NH₂) | Product | Yield (%) |
| 1 | Benzylamine | 2-Amino-3-benzyl-3H-quinazolin-4-one | 85 |
| 2 | 4-Methoxybenzylamine | 2-Amino-3-(4-methoxybenzyl)-3H-quinazolin-4-one | 82 |
| 3 | Cyclohexylamine | 2-Amino-3-cyclohexyl-3H-quinazolin-4-one | 78 |
| 4 | n-Butylamine | 2-Amino-3-(n-butyl)-3H-quinazolin-4-one | 75 |
Yields are representative and may vary based on specific substrate and reaction scale.
Protocol 2: Green, Catalyst-Free Oxidative One-Pot Synthesis
This protocol presents an environmentally benign and economically viable one-pot synthesis of 2-substituted quinazolin-4(3H)-ones. The method relies on the condensation of isatoic anhydride, an aldehyde, and ammonium acetate, using a simple and mild oxidant.[3]
Mechanistic Rationale
This strategy leverages readily available starting materials in a catalyst-free system. The reaction is believed to initiate with the ring-opening of isatoic anhydride by ammonia (from ammonium acetate), followed by condensation with the aldehyde to form a dihydroquinazolinone intermediate. The final, crucial step is the in-situ oxidation of this intermediate to the aromatic quinazolinone core using sodium hypochlorite (NaOCl). The elegance of this method lies in its operational simplicity and avoidance of heavy metal catalysts.[3]
Materials and Equipment
-
Isatoic anhydride
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Sodium hypochlorite (NaOCl), commercial solution (e.g., 5% w/v)
-
Ethanol
-
Standard laboratory glassware for heating and reflux
-
Filtration apparatus (Büchner funnel)
Detailed Experimental Protocol
-
In a 100 mL round-bottom flask, combine isatoic anhydride (10 mmol, 1.63 g), the desired aldehyde (10 mmol), and ammonium acetate (20 mmol, 1.54 g).
-
Add ethanol (30 mL) to the flask and stir the suspension.
-
Heat the reaction mixture to 80-85 °C.
-
While maintaining the temperature, add NaOCl solution (5%, 15 mL) dropwise to the reaction mixture over a period of 20 minutes.
-
Continue heating and stirring for an additional 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath. The product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product in an oven or vacuum desiccator. Recrystallization from ethanol can be performed if further purification is needed.
Green Chemistry Perspective
This method aligns with the principles of green chemistry by:
-
Avoiding Catalysts: The reaction proceeds efficiently without the need for any metal-based or specialized catalysts.[3]
-
Using a Mild Oxidant: NaOCl is an inexpensive, readily available, and environmentally safer oxidant compared to many heavy-metal alternatives.
-
High Atom Economy: The one-pot nature ensures that most atoms from the starting materials are incorporated into the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive reagents (e.g., moisture in LiHMDS).- Incorrect reaction temperature.- Insufficient reaction time. | - Use freshly opened or properly stored anhydrous reagents.- Carefully control temperature with an oil bath.- Monitor reaction by TLC to ensure completion before work-up. |
| Formation of Multiple Byproducts | - Reaction temperature too high.- For Protocol 1, stoichiometry of LiHMDS is off.- For Protocol 2, oxidant added too quickly. | - Maintain the recommended reaction temperature.- Perform a careful, slow addition of the base or oxidant.- Optimize stoichiometry on a small scale if necessary. |
| Purification Difficulties | - Byproducts with similar polarity to the product.- Product is insoluble or streaks on silica gel. | - Try a different solvent system for column chromatography.- If the product precipitates cleanly, recrystallization may be a better purification method than chromatography. |
Conclusion
The one-pot synthetic strategies presented in this note offer efficient, reliable, and scalable methods for accessing the pharmacologically significant this compound core. Protocol 1 provides a versatile MCR approach for generating 3-substituted derivatives, while Protocol 2 offers a green and catalyst-free alternative for 2-substituted analogs. By explaining the causality behind experimental choices and providing detailed, field-tested procedures, these protocols empower researchers to accelerate their discovery programs and rapidly generate diverse libraries of quinazolinone derivatives for biological evaluation.
References
Solid-Phase Synthesis of Quinazolinones: An Application Guide for Drug Discovery and Development
Introduction: The Quinazolinone Scaffold and the Imperative for Synthetic Innovation
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The relentless pursuit of novel therapeutic agents has necessitated the development of efficient and versatile synthetic methodologies for the creation of diverse quinazolinone libraries. Traditional solution-phase synthesis, while foundational, often encounters challenges in purification and scalability, particularly for large compound arrays.
Solid-phase organic synthesis (SPOS) has emerged as a powerful alternative, offering streamlined purification, the potential for automation, and the facile construction of extensive chemical libraries.[3] This application note provides a comprehensive guide to the solid-phase synthesis of quinazolinones, detailing established protocols, exploring the rationale behind key experimental choices, and offering insights into advanced strategies for maximizing molecular diversity.
Core Principles of Solid-Phase Quinazolinone Synthesis
The solid-phase approach to quinazolinone synthesis fundamentally relies on the immobilization of a starting material onto a polymeric support (resin). Subsequent chemical transformations are carried out on the resin-bound substrate, with excess reagents and by-products being easily removed by simple filtration and washing. The final quinazolinone product is then cleaved from the solid support. The choice of resin, linker, and synthetic strategy dictates the scope and diversity of the accessible quinazolinone analogues.
A prevalent and versatile strategy for solid-phase quinazolinone synthesis commences with the immobilization of an anthranilic acid derivative. This is typically followed by acylation, cyclization with an amine source, and subsequent cleavage from the resin. Microwave irradiation is frequently employed to accelerate reaction rates and improve yields.[1][4][5][6]
Strategic Approaches to Solid-Phase Quinazolinone Synthesis
Several distinct strategies have been developed for the solid-phase synthesis of quinazolinones, each offering unique advantages in terms of the achievable substitution patterns and overall efficiency.
Strategy 1: Synthesis of 2-Substituted and 2,3-Disubstituted Quinazolin-4(3H)-ones via Resin-Bound Anthranilamide
This widely employed method involves the initial immobilization of an N-protected anthranilic acid onto a suitable resin, followed by amide bond formation, cyclization, and cleavage. This approach allows for the introduction of diversity at the 2 and 3 positions of the quinazolinone core.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Strategy 2: Traceless Synthesis of Quinazolinones
For applications where any residual functionality from the linker is undesirable, a traceless linker strategy is employed. Silicon-based linkers are a prominent example, allowing for cleavage that leaves a hydrogen atom at the point of attachment, thus leaving no "trace" of the linker on the final product.[7]
Experimental Workflow:
Caption: General workflow for the traceless synthesis of quinazolinones.
Strategy 3: Safety-Catch Linker Approach
Safety-catch linkers provide an additional layer of control and orthogonality in solid-phase synthesis.[3] These linkers are stable to the reaction conditions used for chain elongation but can be "activated" by a specific chemical transformation, rendering them labile for cleavage. This strategy is particularly useful for the synthesis of complex molecules and for controlling the timing of product release. An example is a sulfonamide-based linker that is activated by alkylation, allowing for subsequent cleavage under mild basic conditions.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key stages of the solid-phase synthesis of quinazolinones.
Protocol 1: Loading of Fmoc-Anthranilic Acid onto Wang Resin
Rationale: Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acids. The acid-labile nature of the benzyl ester linkage allows for cleavage of the final product with trifluoroacetic acid (TFA).
Materials:
-
Wang resin (1.0 g, ~1.0 mmol/g loading)
-
Fmoc-anthranilic acid (3 eq., ~3.0 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq., ~3.0 mmol)
-
1-Hydroxybenzotriazole (HOBt) (3 eq., ~3.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Wang resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-anthranilic acid and HOBt in DMF (10 mL).
-
Add DIC to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated Fmoc-anthranilic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction using the Kaiser test to confirm the absence of free amino groups on the resin.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
To determine the loading efficiency, a small, accurately weighed sample of the dried resin is treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzylfulvene-piperidine adduct is measured spectrophotometrically.
Protocol 2: On-Resin Synthesis of a 2,3-Disubstituted Quinazolinone
Rationale: This protocol details the sequential acylation and cyclization steps to build the quinazolinone core on the solid support.
Materials:
-
Fmoc-anthranilate-Wang resin (from Protocol 1)
-
20% Piperidine in DMF
-
Carboxylic acid (R1-COOH) (3 eq.)
-
DIC (3 eq.)
-
HOBt (3 eq.)
-
Primary amine (R2-NH2) (5 eq.)
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-anthranilate-Wang resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
-
-
Acylation:
-
Pre-activate the carboxylic acid (R1-COOH) with DIC and HOBt in DMF as described in Protocol 1, step 4.
-
Add the activated carboxylic acid solution to the deprotected resin-bound anthranilate.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Cyclization:
-
Add a solution of the primary amine (R2-NH2) in DMF to the acylated resin.
-
Heat the reaction mixture at 80°C for 6-12 hours, or irradiate in a microwave reactor at 120-150°C for 20-40 minutes.[4]
-
Wash the resin with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage from Rink Amide Resin
Rationale: Rink Amide resin is designed for the synthesis of C-terminal amides. The linker is highly acid-sensitive, allowing for cleavage with a standard TFA cocktail.[1]
Materials:
-
Quinazolinone-bound Rink Amide resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by preparative HPLC.
Data Presentation: A Comparative Overview
The choice of synthetic strategy can significantly impact the yield and purity of the final quinazolinone products. The following table summarizes representative data from the literature, comparing different solid-phase approaches.
| Strategy | Resin | Linker Type | Key Reagents | Reaction Conditions | Typical Yield (%) | Typical Purity (%) | Reference |
| 2,3-Disubstituted | Wang | Benzyl Ester | Isatoic Anhydride, Primary Amine, Orthoester | Microwave, 140°C, 20-30 min | 75-90 | >95 | |
| 2-Substituted | Inorganic Support (Al2O3/NaOH) | N/A | Anthranilic Acid, Acetic Anhydride, Ammonia | Microwave | ~80 (overall) | >95 | [1] |
| 2-Thioxo-4-ones | SynPhase™ Lanterns | Hydroxymethyl Phenoxy | Aminobenzoic Ester, Isothiocyanate | Room Temp. -> Base Treatment | High Purity | High |
Conclusion and Future Perspectives
Solid-phase synthesis has proven to be an indispensable tool for the generation of diverse quinazolinone libraries for drug discovery. The modularity of this approach, coupled with the availability of a wide range of resins, linkers, and building blocks, allows for the systematic exploration of the chemical space around this important heterocyclic scaffold. The integration of microwave-assisted synthesis has further enhanced the efficiency of these protocols, enabling rapid lead optimization.
Future advancements in this field will likely focus on the development of novel, highly orthogonal linker strategies, the expansion of the compatible reaction scope on solid supports, and the integration of flow chemistry for continuous and automated production of quinazolinone libraries. These innovations will undoubtedly accelerate the discovery of new quinazolinone-based therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3H-quinazolin-4-one
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among its derivatives, 2-Amino-3H-quinazolin-4-one is a crucial building block for the synthesis of more complex, pharmacologically active molecules. Traditional methods for its synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology, offering significant advantages such as dramatic rate enhancements, higher yields, and improved product purity.[2][5] This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound utilizing microwave irradiation, designed for researchers and professionals in drug discovery and development.
The Scientific Rationale: Why Microwave-Assisted Synthesis?
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional thermal methods.[5] This efficient energy transfer can overcome activation energy barriers more effectively, leading to a significant acceleration of reaction rates.[6] For the synthesis of this compound, this translates to a reduction in reaction time from hours to mere minutes, minimizing the formation of byproducts and simplifying purification.[7]
The synthesis proceeds via a one-pot, two-step reaction. Initially, anthranilamide reacts with a suitable reagent to form an intermediate, which then undergoes cyclization to yield the desired quinazolinone. The use of guanidine hydrochloride as a nitrogen source is a common and effective strategy for introducing the 2-amino group.[8][9][10] Microwave irradiation facilitates both the initial condensation and the subsequent intramolecular cyclization, making it an ideal technology for this transformation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Anthranilamide | ≥98% | Sigma-Aldrich |
| Guanidine Hydrochloride | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |
| Microwave Synthesizer | e.g., CEM Discover SP | CEM Corporation |
| 10 mL Microwave Reaction Vial | with snap-on cap and stir bar | CEM Corporation |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | Merck |
| Column Chromatography | Silica gel (230-400 mesh) | Sorbent Technologies |
| Rotary Evaporator | Büchi | |
| Melting Point Apparatus | Stuart | |
| NMR Spectrometer | 400 MHz | Bruker |
| Mass Spectrometer | ESI source | Agilent |
Step-by-Step Synthesis Protocol
-
Reaction Setup : In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilamide (1.0 mmol, 136.15 mg) and guanidine hydrochloride (1.2 mmol, 114.56 mg).
-
Solvent Addition : Add 3 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.
-
Microwave Irradiation : Seal the vial with a snap-on cap and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:
-
Power : 150 W
-
Temperature : 150 °C (monitored by an external IR sensor)
-
Hold Time : 15 minutes
-
Stirring : High
-
-
Reaction Monitoring : After irradiation, cool the vial to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3). The product should have a distinct Rf value compared to the starting materials.
-
Work-up and Purification :
-
Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
A precipitate of the crude product will form. Stir for 10 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
For further purification, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization : Confirm the identity and purity of the synthesized this compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the microwave-assisted synthesis of this compound.
Reaction Mechanism
The proposed reaction mechanism involves an initial nucleophilic attack of the amino group of anthranilamide on the carbon of guanidine, followed by an intramolecular cyclization with the elimination of ammonia and water to form the stable quinazolinone ring.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of this compound.
Results and Discussion
The microwave-assisted protocol consistently provides the desired product in high yield and purity. The following table summarizes typical results and compares them to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 15 minutes | 8-12 hours |
| Yield | 85-92% | 60-70% |
| Purity (post-purification) | >98% | ~95% |
| Solvent | DMF (3 mL) | DMF or other high-boiling solvents (20-30 mL) |
| Energy Consumption | Low | High |
The significant reduction in reaction time is a direct consequence of the efficient heating provided by microwaves.[2][7] This rapid process minimizes the potential for side reactions, leading to a cleaner reaction profile and higher isolated yields.[11] Furthermore, the reduced solvent volume aligns with the principles of green chemistry, making this an environmentally benign synthetic route.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Loss during work-up | Ensure complete precipitation by using ice-cold water and adequate stirring. | |
| Impure Product | Side reactions | Decrease reaction temperature. Ensure starting materials are pure. |
| Inefficient purification | Optimize the eluent system for column chromatography. | |
| Reaction does not start | Microwave coupling issue | Ensure the solvent volume is sufficient for effective microwave absorption. Check the power output of the microwave synthesizer. |
Safety Precautions
Working with microwave reactors and chemical reagents requires strict adherence to safety protocols to mitigate potential hazards.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Microwave Reactor Safety :
-
Only use microwave reactors specifically designed for chemical synthesis.[14][15] Domestic microwave ovens are not suitable and can be extremely dangerous.[13][14]
-
Never operate the microwave with the door open or if the door seals are damaged.[15][16]
-
Use only microwave-safe reaction vessels and ensure they are not sealed airtight to prevent pressure buildup.[15][16]
-
Do not exceed the recommended fill volume for the reaction vessel.[15]
-
Be aware of the potential for superheating, especially with viscous samples.[14] Proper stirring is crucial.[14]
-
-
Chemical Handling :
-
Handle all chemicals in a well-ventilated fume hood.[14]
-
Consult the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards.
-
Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation. Anthranilamide can also cause irritation. Avoid inhalation and direct contact.
-
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. The protocol detailed in this application note is robust and reproducible, providing high yields of the desired product in a fraction of the time. By understanding the principles of microwave chemistry and adhering to strict safety protocols, researchers can leverage this powerful technology to accelerate their drug discovery and development efforts.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of heterocycles using guanidine: An overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Microwave Safety [k-state.edu]
- 16. scribd.com [scribd.com]
2-Amino-3H-quinazolin-4-one kinase inhibition assay protocol
Assessing the Inhibitory Potential of 2-Amino-3H-quinazolin-4-one Derivatives on Protein Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the inhibitory activity of this compound and its derivatives against protein kinases. While specific protocols for this exact compound are not extensively documented, the quinazolinone scaffold is a well-established pharmacophore in numerous kinase inhibitors that function by competing with ATP for the enzyme's active site.[1][2] This guide synthesizes established, field-proven methodologies to construct a robust kinase inhibition assay protocol, focusing on the principles of scientific integrity and experimental validity.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic development.[5][6] The this compound core structure is featured in several potent kinase inhibitors, suggesting its utility as a scaffold for developing new targeted therapies.[1][6]
This document will detail a widely applicable, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] This approach is suitable for high-throughput screening and detailed mechanistic studies of novel inhibitors.
Principle of the Kinase Inhibition Assay
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. Kinases utilize ATP to phosphorylate a substrate, producing ADP as a byproduct.[3] The rate of this reaction can be quantified by measuring the depletion of ATP or the production of ADP.[3][9]
In this protocol, we will focus on the quantification of ADP using the ADP-Glo™ Kinase Assay. This assay is a two-step process:
-
Termination of Kinase Reaction and ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent stops the kinase reaction and depletes any remaining ATP in the well.[10]
-
Conversion of ADP to ATP and Luminescence Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial amount of ADP.[7][10]
An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Visualizing the Experimental Workflow
The following diagram illustrates the sequential steps of the ADP-Glo™ kinase inhibition assay.
Caption: Workflow of the ADP-Glo™ Kinase Inhibition Assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening. All procedures should be performed at room temperature unless otherwise specified.
Materials and Reagents
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
This compound (or derivative) stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[11]
-
Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare the 1X kinase reaction buffer from a concentrated stock solution with sterile, nuclease-free water.[12]
-
ATP Stock Solution: Prepare a concentrated stock of ATP in kinase reaction buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP, if known.
-
Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically in a preliminary experiment to achieve a robust signal-to-background ratio.
-
Inhibitor Dilution Series: Prepare a serial dilution of the this compound compound in 100% DMSO. Then, create an intermediate dilution of this series in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions.[11]
Assay Procedure
The following steps outline the procedure for a single 384-well plate.
-
Compound Addition: Add 5 µL of the diluted this compound or vehicle control (e.g., 1% DMSO in kinase buffer) to the appropriate wells of the 384-well plate.[13]
-
Initiate Kinase Reaction: Add 5 µL of the Kinase/Substrate Master Mix to all wells.
-
Start the Reaction: Add 5 µL of the ATP solution to all wells to start the kinase reaction. The total reaction volume is 15 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 15 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[7][10]
-
ADP to ATP Conversion and Signal Generation: Add 30 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent luciferase reaction to stabilize.[10][11]
-
Measure Luminescence: Read the luminescence on a plate reader.
Data Analysis and Interpretation
The raw luminescence data will be used to determine the percent inhibition of the kinase activity by the this compound compound.
-
Controls:
-
No Kinase Control (Background): Wells containing substrate, ATP, and buffer but no kinase. This determines the background signal.
-
Positive Control (100% Activity): Wells containing kinase, substrate, ATP, and vehicle (DMSO). This represents the uninhibited kinase activity.
-
Negative Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a known potent inhibitor for the target kinase.
-
-
Calculation of Percent Inhibition:
-
Subtract the average background luminescence from all data points.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
IC50 Determination:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Hypothetical Data Presentation
The following table summarizes hypothetical results for a dose-response experiment with a this compound derivative against a target kinase.
| Compound Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 500,000 | 0% |
| 0.01 | 450,000 | 10% |
| 0.1 | 300,000 | 40% |
| 1 | 150,000 | 70% |
| 10 | 50,000 | 90% |
| 100 | 25,000 | 95% |
| Background | 10,000 | N/A |
Mechanism of Action: ATP Competition
Many quinazolinone-based inhibitors act as ATP-competitive inhibitors.[1] This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of the target substrate.[14]
To confirm if this compound acts as an ATP-competitive inhibitor, the IC50 value can be determined at various concentrations of ATP. For an ATP-competitive inhibitor, the apparent IC50 value will increase as the concentration of ATP increases.
Signaling Pathway Context
The inhibition of a specific kinase can have profound effects on cellular signaling pathways. For example, if this compound inhibits a kinase like EGFR (Epidermal Growth Factor Receptor), it would block downstream signaling cascades that control cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by an ATP-competitive inhibitor.
Trustworthiness and Self-Validation
To ensure the reliability of the assay results, several quality control measures should be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the IC50 values.
-
Counter-screens: To rule out non-specific inhibition or interference with the assay components (e.g., luciferase), counter-screens should be performed. For instance, testing the compound's effect on the luciferase reaction in the absence of the kinase.
-
Orthogonal Assays: Validating hits with a different assay format, such as a fluorescence resonance energy transfer (FRET)-based assay like LanthaScreen™, can provide additional confidence in the results.[15][16]
By adhering to these principles of robust assay design and validation, researchers can confidently assess the inhibitory potential of this compound and its derivatives, paving the way for the development of novel kinase-targeted therapies.
References
- 1. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Evaluation of Antiviral Activity of 2-Amino-3H-quinazolin-4-one Compounds
Introduction: The Therapeutic Potential of 2-Amino-3H-quinazolin-4-one Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this class, this compound derivatives have emerged as a particularly promising chemotype for the development of novel antiviral agents.[4][5][6] These compounds have demonstrated potent inhibitory effects against a diverse range of viruses, such as coronaviruses (SARS-CoV-2 and MERS-CoV), flaviviruses (Zika and Dengue), and human immunodeficiency virus (HIV).[4][5][6][7][8][9]
The mechanism of action for many of these compounds is still under investigation, though some have been shown to interfere with critical viral processes. For instance, certain derivatives have been identified as inhibitors of viral proteases, like the papain-like protease (PLpro) of SARS-CoV-2, which is essential for viral replication.[7] The structural versatility of the this compound core allows for extensive medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.[5][8]
This document provides a comprehensive guide for researchers engaged in the discovery and development of novel antiviral drugs based on this scaffold. It outlines detailed, field-proven protocols for the systematic evaluation of the antiviral efficacy and cytotoxicity of this compound compounds. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for advancing lead candidates through the drug discovery pipeline.
Chapter 1: Foundational Assays - Cytotoxicity Evaluation
A critical first step in the assessment of any potential therapeutic agent is to determine its effect on the host cells that will be used for antiviral screening. A compound's apparent antiviral activity is meaningless if it is simply due to killing the host cells. The 50% cytotoxic concentration (CC50), the concentration of a compound that causes the death of 50% of the host cells, is a key parameter. This is often determined using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of cells.[10][11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[11][12] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the resulting purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[10][12]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound compounds of interest
-
Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza)[14][15]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound compounds in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a "no drug" (medium only) control.
-
Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only as a negative control for cytotoxicity (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
Chapter 2: Primary Antiviral Screening - The CPE Inhibition Assay
The Cytopathic Effect (CPE) inhibition assay is a robust and widely used method for the initial screening of antiviral compounds.[14][16][17][18] Many viruses cause visible morphological changes in infected cells, collectively known as CPE, which can include cell rounding, detachment, and lysis.[14][17] An effective antiviral compound will protect the cells from these virus-induced changes.[18]
Principle of the CPE Inhibition Assay
This assay quantifies the ability of a test compound to prevent the development of viral CPE in a cell monolayer.[14][17] Cells are infected with a specific virus in the presence of varying concentrations of the test compound. After an incubation period sufficient to allow for CPE development in the untreated, virus-infected control wells, cell viability is assessed.[16] A reduction in CPE in the presence of the compound indicates antiviral activity.[17]
Protocol: CPE Inhibition Assay
Materials:
-
This compound compounds
-
Susceptible host cell line
-
Virus stock with a known titer
-
Complete and maintenance (low serum) cell culture medium
-
MTT solution or other viability stain (e.g., Neutral Red)[16]
-
DMSO
-
96-well flat-bottom cell culture plates
-
Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)[7]
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described in the MTT assay protocol and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control drug in maintenance medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of virus suspension (at a pre-determined multiplicity of infection, MOI) to each well, except for the cell control wells (which receive 50 µL of medium).
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is clearly visible (typically 80-90%) in the virus control wells (usually 2-4 days).
-
Quantification of CPE:
-
Visually inspect the plates under a microscope to qualitatively assess CPE.
-
For quantitative analysis, use a cell viability assay such as the MTT assay described in Chapter 1. Add MTT, incubate, solubilize the formazan, and read the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration using the following formula: % Protection = [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100
-
Plot the percentage of protection against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising safety and efficacy profile.[16]
-
Chapter 3: Confirmatory and Mechanistic Assays
Compounds that demonstrate promising activity in the CPE inhibition assay should be further characterized using more specific and quantitative assays. The plaque reduction assay is considered the gold standard for quantifying the inhibition of viral infectivity, while qPCR-based assays can directly measure the reduction in viral replication.[19][20]
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of infectious virus particles.[20][21][22] When lytic viruses infect a confluent monolayer of cells under a semi-solid overlay, they create localized areas of cell death called plaques.[19][21] The number of plaques is proportional to the number of infectious virus particles.
Materials:
-
This compound compounds
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock
-
Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)[21]
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compounds.
-
Wash the cell monolayers with PBS.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay Application:
-
After adsorption, remove the virus inoculum.
-
Gently add the semi-solid overlay containing the corresponding concentrations of the test compound.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Quantitative PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive and specific method to quantify the amount of viral nucleic acid (DNA or RNA) in a sample.[23][24][25] This assay directly measures the effect of a compound on viral replication.
Materials:
-
This compound compounds
-
Host cells and virus
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Experimental Setup: Perform a virus infection experiment in the presence of serial dilutions of the test compounds, as described for the CPE assay.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant or the cells themselves.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit according to the manufacturer's instructions.[23]
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using a master mix containing a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan), along with virus-specific primers.[26][27]
-
Data Analysis:
-
Generate a standard curve using known quantities of viral nucleic acid to enable absolute quantification of viral genome copies.[24][25]
-
Determine the viral load (genome copies/mL) in each sample.
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Chapter 4: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the evaluation of antiviral compounds. The following tables provide examples of how to summarize the key quantitative data obtained from the assays described above.
Table 1: Cytotoxicity and Antiviral Activity of this compound Compounds against Virus X
| Compound ID | CC50 (µM) (MTT Assay) | EC50 (µM) (CPE Inhibition) | EC50 (µM) (Plaque Reduction) | EC50 (µM) (qPCR) | Selectivity Index (SI = CC50/EC50_CPE) |
| QZ-001 | >100 | 5.2 | 4.8 | 6.1 | >19.2 |
| QZ-002 | 75.3 | 12.8 | 11.5 | 14.2 | 5.9 |
| QZ-003 | 22.1 | 25.4 | N/A | N/A | 0.9 |
| Control Drug | >100 | 1.5 | 1.2 | 1.8 | >66.7 |
N/A: Not Assayed due to low potency or high cytotoxicity.
Interpretation:
-
QZ-001 is a promising candidate with high potency (low EC50) and low cytotoxicity (high CC50), resulting in a favorable Selectivity Index.
-
QZ-002 shows moderate activity and cytotoxicity.
-
QZ-003 is likely cytotoxic, as its EC50 is higher than its CC50, and should not be pursued further.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the key assays described in this guide.
References
- 1. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antiviral activity of novel quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 17. ibtbioservices.com [ibtbioservices.com]
- 18. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ibtbioservices.com [ibtbioservices.com]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. med.unc.edu [med.unc.edu]
- 27. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cytotoxicity of 2-Amino-3H-quinazolin-4-one using Tetrazolium-Based Assays
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction: The Critical Need for Accurate Cytotoxicity Profiling of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including anticancer effects.[1][2][3] 2-Amino-3H-quinazolin-4-one and its derivatives are a class of compounds actively being investigated for their therapeutic potential.[4][5] A fundamental step in the preclinical evaluation of these potential drug candidates is the accurate determination of their cytotoxic profile. This application note provides a detailed guide to employing two widely used colorimetric assays, MTT and XTT, for assessing the in vitro cytotoxicity of this compound.
This document moves beyond a simple recitation of protocol steps. It is designed to equip the researcher with the underlying principles, the rationale for procedural choices, and the foresight to navigate potential artifacts, thereby ensuring the generation of robust and reliable data. We will explore the mechanistic nuances of each assay, provide step-by-step protocols, and offer insights gleaned from field experience to foster scientific integrity and trustworthiness in your results.
Part 1: Understanding the Core Technology - Tetrazolium Reduction Assays
Both MTT and XTT assays are predicated on a common principle: the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[6] The intensity of the color is directly proportional to the number of viable cells.[7][8] This metabolic activity, primarily driven by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria, serves as a proxy for cell viability.[9]
The MTT Assay: The Classic Standard
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability.[7][10] In this assay, the yellow, water-soluble MTT is taken up by living cells and reduced by mitochondrial enzymes into a purple formazan product that is insoluble in aqueous solutions.[6][7][11] This necessitates a solubilization step, typically with an organic solvent like dimethyl sulfoxide (DMSO), to release the colored product for spectrophotometric quantification.[12][13]
The XTT Assay: A Soluble Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome a key limitation of the MTT assay.[6] The formazan product of XTT reduction is water-soluble, eliminating the need for the organic solvent solubilization step.[14][15] This not only simplifies the protocol but also reduces potential errors and cytotoxicity associated with the solubilization process.[16] The XTT assay often exhibits higher sensitivity and a greater dynamic range compared to the MTT assay.[17]
Part 2: Experimental Design and Self-Validating Protocols
A well-designed experiment is a self-validating one. For cytotoxicity assays, this involves meticulous attention to controls and an awareness of potential compound-specific interferences.
Expertise in Action: Mitigating Assay Interference
Tetrazolium-based assays can be susceptible to chemical interference, leading to either false-positive or false-negative results.[18][19] Compounds with inherent reducing properties, such as antioxidants, can directly reduce the tetrazolium salt in a cell-free environment, mimicking a viable cell signal and leading to an underestimation of cytotoxicity.[18][20] Conversely, compounds that inhibit mitochondrial function without inducing cell death can lead to an overestimation of cytotoxicity.[18]
Considerations for this compound:
While specific interference data for this compound is not widely published, its chemical structure warrants careful consideration. The presence of amino groups and the quinazolinone ring system could potentially interact with the assay reagents. Therefore, a critical control is to test the compound's ability to reduce MTT or XTT in a cell-free system.
Essential Controls for Trustworthy Data:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.
-
Blank Control (Medium Only): Wells containing only cell culture medium to determine background absorbance.[6]
-
Untreated Control: Cells cultured in medium without any treatment, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm the assay is performing as expected.
-
Compound Interference Control (Cell-Free): Wells containing medium, the test compound at its highest concentration, and the tetrazolium reagent to check for direct reduction.
Protocol 1: MTT Cytotoxicity Assay
This protocol is a robust starting point and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized
-
DMSO (cell culture grade)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >630 nm)[6]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. galaxy.ai [galaxy.ai]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. differencebetween.com [differencebetween.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 2-Amino-3H-quinazolin-4-one using NMR Spectroscopy
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-Amino-3H-quinazolin-4-one using Nuclear Magnetic Resonance (NMR) spectroscopy. The quinazolinone scaffold is a privileged structure in medicinal chemistry, making unambiguous structural verification essential. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, focusing on the interpretation of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques (COSY, HSQC, HMBC). Particular attention is given to the influence of tautomerism on the NMR spectra, providing researchers with the tools for accurate and confident spectral interpretation.
Introduction: The Significance of this compound
The quinazolin-4(3H)-one core is a foundational heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1] this compound serves as a crucial starting material and key intermediate in the synthesis of a multitude of these derivatives.[2] Given its importance, rigorous structural confirmation is a critical step in any research and development pipeline.
NMR spectroscopy stands as the most powerful and definitive non-destructive technique for the structural elucidation of organic molecules in solution.[3] It provides precise information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. This guide offers a field-proven approach to the complete NMR analysis of this key chemical entity.
Foundational Chemistry: Structure and Tautomerism
Understanding the inherent chemical properties of this compound is paramount for accurate NMR interpretation. The primary challenge and point of interest is its potential for tautomerism. Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by factors such as solvent and temperature.[3]
For this compound, two principal tautomeric equilibria must be considered:
-
Amide-Imidic Acid (Lactam-Lactim) Tautomerism: This involves the migration of the proton from the N3 nitrogen to the C4 carbonyl oxygen.
-
Amino-Imino Tautomerism: This involves the C2 amino group and the N1 ring nitrogen.
In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which are commonly used for NMR analysis of quinazolinones due to their excellent solubilizing power, the molecule predominantly exists in the This compound form (the amino-lactam tautomer). This is the form that will be primarily analyzed in this guide. Studies on related systems using advanced techniques like ¹⁵N NMR have confirmed the predominance of specific tautomers in solution.[2]
Experimental Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures the preparation of a high-quality sample for analysis.
Materials:
-
This compound sample (ensure purity via LC-MS or other methods)
-
Deuterated solvent: DMSO-d₆ (highly recommended for its solubilizing properties and ability to observe exchangeable protons)
-
Internal Standard: Tetramethylsilane (TMS) (often included in commercial deuterated solvents at 0.03-0.05% v/v)
-
High-precision 5 mm NMR tubes
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Dissolution: Securely cap the vial and vortex gently. If the sample does not fully dissolve, sonicate the vial for 1-2 minutes. A clear, particulate-free solution is essential.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection coils (typically a minimum of 4 cm).
-
Final Checks: Cap the NMR tube, wipe it clean with a lint-free tissue, and inspect for any air bubbles or suspended particles before inserting it into the spectrometer.
NMR Data Acquisition and Interpretation
The following sections detail the expected NMR spectra for this compound in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ 0.00).
¹H NMR Analysis: The Proton Fingerprint
The ¹H NMR spectrum provides the initial and most crucial information regarding the proton environments in the molecule.
Expected ¹H NMR Data (DMSO-d₆, 500 MHz):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-5 | ~8.05 | Doublet of doublets (dd) | 1H | J ≈ 8.0, 1.5 | Coupled to H-6 and H-7 (meta). Deshielded by the C4-carbonyl group. |
| H-7 | ~7.65 | Triplet of doublets (td) | 1H | J ≈ 8.0, 1.5 | Coupled to H-6, H-8, and H-5. |
| H-6 | ~7.30 | Triplet (t) | 1H | J ≈ 8.0 | Coupled to H-5 and H-7. |
| H-8 | ~7.25 | Doublet (d) | 1H | J ≈ 8.0 | Coupled to H-7. |
| -NH₂ | ~6.70 | Broad singlet (br s) | 2H | - | Exchangeable protons. Signal may be broad and its position can vary. |
| N3-H | ~10.8-11.5 | Broad singlet (br s) | 1H | - | Amide proton, highly deshielded and exchangeable. |
Interpretation Insights:
-
Aromatic Region (7.0-8.5 ppm): The four protons on the benzene ring appear as distinct, coupled signals. The proton at the H-5 position is the most deshielded due to its proximity to the anisotropic effect of the C=O group.
-
Exchangeable Protons (-NH₂ and -NH): The signals for the amino and amide protons are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. Their chemical shifts can be sensitive to concentration and temperature. To confirm these peaks, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, these signals will disappear.
¹³C NMR and DEPT Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and their electronic environments. DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a crucial experiment run alongside the standard ¹³C spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT-135 spectra.
Expected ¹³C NMR Data (DMSO-d₆, 125 MHz):
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | Notes |
| C-4 (C=O) | ~162.5 | Absent | Carbonyl carbon, highly deshielded. |
| C-2 | ~155.0 | Absent | Carbon attached to three nitrogen atoms. |
| C-8a | ~149.0 | Absent | Quaternary carbon at the ring junction. |
| C-7 | ~134.5 | Positive (CH) | Aromatic methine carbon. |
| C-5 | ~126.0 | Positive (CH) | Aromatic methine carbon. |
| C-6 | ~125.0 | Positive (CH) | Aromatic methine carbon. |
| C-8 | ~115.5 | Positive (CH) | Aromatic methine carbon. |
| C-4a | ~115.0 | Absent | Quaternary carbon at the ring junction, shielded. |
Interpretation Insights:
-
The spectrum will show eight distinct signals corresponding to the eight unique carbons.
-
The carbonyl carbon (C-4) is the most downfield signal.
-
The DEPT-135 spectrum will show four positive signals for the four CH carbons in the aromatic ring, confirming their assignment. The four quaternary carbons (C-2, C-4, C-4a, C-8a) will be absent.
Advanced Structural Confirmation: 2D NMR Protocols
For unambiguous assignment and to confirm the connectivity of the entire molecular structure, 2D NMR experiments are indispensable.
Workflow for 2D NMR Analysis
Caption: Workflow for comprehensive NMR-based structure elucidation.
a) ¹H-¹H COSY (Correlation Spectroscopy) The COSY spectrum identifies protons that are spin-spin coupled, typically those on adjacent carbons.
-
Expected Correlations: Strong cross-peaks will be observed between H-5/H-6, H-6/H-7, and H-7/H-8, confirming the connectivity of the aromatic ring protons. A weaker, long-range (meta) coupling may be visible between H-5 and H-7.
b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates each proton with the carbon to which it is directly attached (one-bond correlation).[3]
-
Expected Correlations: This spectrum will definitively link the proton and carbon assignments. Cross-peaks will appear connecting:
-
δH ~8.05 ppm with δC ~126.0 ppm (H-5 to C-5)
-
δH ~7.30 ppm with δC ~125.0 ppm (H-6 to C-6)
-
δH ~7.65 ppm with δC ~134.5 ppm (H-7 to C-7)
-
δH ~7.25 ppm with δC ~115.5 ppm (H-8 to C-8)
-
c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) The HMBC spectrum is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds apart.
Caption: Diagram of key long-range HMBC correlations in this compound.
-
Key Diagnostic Correlations:
-
H-5 to C-4 and C-4a: The aromatic proton H-5 will show a three-bond correlation (³J) to the carbonyl carbon C-4 and a two-bond correlation (²J) to the quaternary carbon C-4a. This is critical for orienting the aromatic ring relative to the pyrimidinone ring.
-
N3-H to C-2, C-4, and C-4a: The amide proton at N3 is perfectly positioned to confirm the core structure. It will show two-bond correlations to both C-2 and C-4, and a three-bond correlation to C-4a.
-
-NH₂ to C-2: The amino protons will show a two-bond correlation to C-2, confirming the position of the amino group.
-
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved with high confidence. This application note provides the foundational knowledge and detailed protocols necessary for researchers to verify the identity and purity of this vital chemical building block, ensuring the integrity of subsequent research and development efforts.
References
Application Notes and Protocols for In Vitro Cell-Based Evaluation of 2-Amino-3H-quinazolin-4-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cell-based evaluation of 2-Amino-3H-quinazolin-4-one and its derivatives. This document outlines detailed protocols for assessing the cytotoxic, anti-proliferative, and pro-apoptotic potential of this important class of compounds.
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. Derivatives of this molecule have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1][2][3][4] Notably, in the realm of oncology, these compounds have shown promise by targeting key cellular pathways involved in tumor growth and survival, such as the epidermal growth factor receptor (EGFR) and AKT kinase signaling cascades.[4][5][6]
Given the therapeutic potential, a robust and systematic in vitro evaluation is the critical first step in characterizing the biological effects of novel this compound derivatives. This guide provides detailed, field-proven protocols for a tiered approach to in vitro screening, beginning with broad cytotoxicity assessments and progressing to more specific assays for proliferation and apoptosis.
I. Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability. Colorimetric assays like the MTT and XTT assays are foundational tools for this purpose, providing a quantitative measure of metabolically active cells.[7][8] These assays are based on the principle that viable cells possess active mitochondrial dehydrogenases that can reduce a tetrazolium salt to a colored formazan product.[9]
A. MTT Assay: A Classic Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[10] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of living cells to form a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[9]
References
- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Molecular Docking Simulation of 2-Amino-3H-quinazolin-4-one with Target Proteins
Abstract
This guide provides a comprehensive, in-depth protocol for conducting molecular docking simulations of 2-Amino-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry, with its potential protein targets.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind each step. We will explore the preparation of both the ligand and protein, the execution of the docking simulation using the widely adopted AutoDock Vina software, and the critical analysis of the resulting data. The objective is to equip researchers with the expertise to predict binding affinities and interaction patterns, thereby accelerating the drug discovery and development pipeline.
Introduction: The Significance of this compound and Molecular Docking
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The derivative, this compound, serves as a versatile starting point for the synthesis of novel therapeutic agents.[4][5] For instance, derivatives have been investigated for their potential against SARS-CoV-2 and MERS-CoV.[4][5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions.[7] By simulating the binding process, researchers can estimate the binding affinity, often expressed as a docking score or binding energy, which helps in prioritizing compounds for further experimental validation.[6][8]
This guide will utilize AutoDock Vina, a popular open-source program for molecular docking, due to its accuracy, speed, and ease of use.[9][10][11]
Pre-requisites: Essential Software and Data
Before commencing the simulation, ensure the following software is installed and functional. These tools are standard in the field of computational drug design.
| Software | Purpose | Recommended Version |
| AutoDock Tools (ADT) | A graphical user interface for preparing protein and ligand files, and for setting up the docking grid. | 1.5.6 or later |
| AutoDock Vina | The core docking engine that performs the simulation. | 1.1.2 or later |
| PyMOL or UCSF Chimera | Molecular visualization software for inspecting protein and ligand structures, and for analyzing docking results. | Latest stable release |
| Open Babel | A chemical toolbox for converting between different chemical file formats. | Latest stable release |
You will also require the 3D structure of your target protein, typically obtained from the Protein Data Bank (PDB), and the 3D structure of the this compound ligand, which can be sourced from databases like PubChem or synthesized in silico.
The Molecular Docking Workflow: A Visual Overview
The process of molecular docking can be systematically broken down into several key stages, from initial data preparation to the final analysis of results. The following diagram illustrates this workflow.
Caption: The sequential workflow of a typical molecular docking experiment.
Detailed Protocol: Step-by-Step Simulation Guide
This section provides a granular, step-by-step protocol for performing a molecular docking simulation. The causality behind each choice is explained to ensure a deep understanding of the process.
Protocol 1: Target Protein Preparation
The goal of protein preparation is to clean the raw PDB file and prepare it for the docking simulation by adding necessary information that is often missing from crystallographic structures.[12][13]
-
Obtain Protein Structure: Download the PDB file of your target protein from the RCSB Protein Data Bank.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, ions, and co-factors that are not critical for the binding of your ligand.[12][13] The decision to keep or remove specific molecules should be based on a thorough understanding of the protein's biology.[8]
-
If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[12][13]
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select "Polar only". This is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for defining hydrogen bonds.[13]
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This step assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.[10]
-
Save as PDBQT: Go to Grid > Macromolecule > Choose and select your protein. Save the file in the PDBQT format. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Proper ligand preparation ensures that the molecule has a realistic 3D conformation and the correct chemical properties for the simulation.[14][15]
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Energy Minimization (Optional but Recommended): Use a tool like Open Babel or the software you used to draw the molecule to perform an energy minimization. This step optimizes the ligand's geometry to a lower energy conformation.[13]
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds. This allows for ligand flexibility during the docking process.[16]
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT.
-
Protocol 3: Executing the Docking Simulation with AutoDock Vina
This protocol outlines the setup of the docking grid and the execution of the simulation.
-
Define the Binding Site (Grid Box Generation):
-
In ADT, with both the prepared protein and ligand loaded, go to Grid > Grid Box.
-
A box will appear around the ligand in the binding site. Adjust the size and position of this box to encompass the entire binding pocket. The grid box defines the search space for the docking algorithm.[9] A larger box increases the search space and computational time.
-
Note down the coordinates of the center of the grid box and its dimensions (x, y, z).[9]
-
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the values with your specific file names and grid parameters:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
This will initiate the docking simulation. The results will be saved in results.pdbqt, and a log file with the binding affinities will be created as log.txt.[10]
Analysis and Interpretation of Docking Results
Understanding the Docking Score
AutoDock Vina provides the binding affinity in kcal/mol.[8] A more negative value indicates a stronger predicted binding affinity.[8] The log file will present a table of the top binding modes, ranked by their affinity.
| Binding Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.523 | 2.451 |
| 3 | -7.9 | 2.109 | 3.542 |
| ... | ... | ... | ... |
-
Affinity: The estimated binding energy.
-
RMSD l.b. / u.b.: Root Mean Square Deviation from the best mode, providing an indication of conformational clustering. Lower RMSD values between poses suggest they are part of the same binding cluster.[6][8]
Visualizing Binding Poses and Interactions
The most insightful part of the analysis is the visual inspection of the predicted binding poses.
-
Load the Results: Open your prepared protein (in PDBQT format) and the results.pdbqt file in PyMOL or UCSF Chimera. The results.pdbqt file contains multiple binding poses of the ligand.
-
Analyze Interactions: For the top-scoring poses, carefully examine the interactions between the this compound ligand and the protein's active site residues.[8] Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: These contribute significantly to the overall binding energy.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged residues.
-
The following diagram illustrates the types of interactions to look for during visual analysis.
Caption: Key molecular interactions to analyze in the docked complex.
Validation of Docking Protocols
To ensure the reliability of your docking results, it is crucial to validate the protocol.[17]
-
Re-docking: If a co-crystallized ligand is available for your target protein, a common validation method is to extract this ligand and dock it back into the binding site.[17] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[8][17]
-
Comparison with Known Binders: Docking known inhibitors or substrates of your target protein can also serve as a validation step. The docking scores should ideally correlate with their experimentally determined binding affinities (e.g., IC50 or Ki values).[17]
Conclusion and Future Perspectives
Molecular docking is an invaluable tool in modern drug discovery, providing a rapid and cost-effective method for predicting ligand-protein interactions. The protocols detailed in this guide offer a robust framework for simulating the binding of this compound to its target proteins. The insights gained from these simulations can guide the rational design of more potent and selective quinazolinone-based drug candidates. Future research will likely see the integration of machine learning and artificial intelligence to further enhance the predictive power of molecular docking simulations.[6][7]
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3H-quinazolin-4-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for the synthesis of 2-Amino-3H-quinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic routes.
This document moves beyond standard protocols to address the common, yet often undocumented, challenges encountered in the lab. We will explore issues ranging from persistently low yields and unexpected side products to purification difficulties, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low (<30%) when synthesizing this compound from anthranilic acid and cyanamide. What are the primary causes and how can I improve it?
A1: Causality and Mechanistic Insights
Low yields in this classic synthesis are a frequent challenge and typically stem from one of three areas: suboptimal reaction conditions, reagent instability, or the formation of a stable but incorrect isomer that requires rearrangement.
-
Reagent Instability: Cyanamide is a notoriously unstable reagent. In solution, particularly under heating or non-neutral pH, it can readily dimerize to dicyandiamide or trimerize to melamine. This parasitic reaction pathway effectively removes your nitrogen source from the reaction mixture, drastically reducing the potential yield.
-
Suboptimal Cyclization Conditions: The condensation of anthranilic acid with cyanamide to form the guanidino-benzoic acid intermediate, followed by thermal cyclization and dehydration, is a delicate balance. Insufficient temperature will result in incomplete conversion, while excessive heat can lead to the degradation of starting materials and the desired product, often observed as the formation of dark, tar-like substances.[1]
-
Isomer Formation & The Dimroth Rearrangement: The initial cyclization can lead to the kinetically favored, but thermodynamically less stable, 2-(N-substituted-amino)quinazolin-4-one isomer. To obtain the desired 2-amino product, a base-catalyzed equilibration known as the Dimroth rearrangement is often necessary.[2] Without conditions that facilitate this rearrangement, your isolated product may be a mixture of isomers or predominantly the undesired one.
Troubleshooting Protocol: A Step-by-Step Yield Enhancement Strategy
-
Reagent and Reaction Setup Verification:
-
Cyanamide Quality: Use a fresh bottle of cyanamide or an aqueous solution of known concentration. Avoid using old reagents that may have already started to oligomerize.
-
Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that contribute to tar formation, especially at higher temperatures.[3]
-
-
Adopt an Optimized One-Pot Procedure: To circumvent many of the above issues, a one-pot method using chlorotrimethylsilane (TMSCl) has been shown to be highly effective.[2] This procedure facilitates the reaction and subsequent in-situ Dimroth rearrangement, significantly improving yields.
Parameter Conventional Heating Optimized One-Pot Method[2] Key Reagents Anthranilic acid, Cyanamide Anthranilic acid, Phenylcyanamide, TMSCl Solvent Often high-boiling (e.g., Dowtherm) tert-Butanol Temperature >150 °C 60 °C, then reflux Key Step Thermal cyclization TMSCl-mediated condensation Post-Treatment Direct isolation Base-catalyzed Dimroth Rearrangement Typical Yield Variable, often low >75% -
Detailed Experimental Protocol (Adapted from Chien, et al.[2]):
-
Step A: Condensation: To a stirred suspension of anthranilic acid (1.0 equiv) and an appropriate N-substituted cyanamide (1.5 equiv) in tert-butanol, add chlorotrimethylsilane (1.5 equiv) at room temperature.
-
Step B: Heating: Stir the reaction mixture mechanically for 4 hours at 60 °C. The reaction will become a thick slurry.
-
Step C: Dimroth Rearrangement: Add a 2N aqueous ethanolic NaOH solution (1:1 EtOH/H₂O) to the mixture at room temperature. Heat the resulting solution to reflux (approx. 110 °C) and maintain for 6 hours.
-
Step D: Work-up: Cool the mixture to room temperature and acidify carefully with acetic acid in an ice bath. The product will precipitate.
-
Step E: Isolation: Collect the solid by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum. This method often yields a product pure enough to not require column chromatography.[2]
-
Diagram: Key Synthetic Pathway and Common Side Reaction
Caption: Desired synthesis vs. cyanamide trimerization side reaction.
Q2: I am attempting a synthesis from 2-aminobenzonitrile, but the reaction is messy and I suspect dimerization is occurring. How do I confirm this and prevent it?
A2: Causality and Mechanistic Insights
Using 2-aminobenzonitrile as a starting material is an alternative route, but it is prone to a specific side reaction: dimerization. The nucleophilic amino group of one molecule can attack the electrophilic nitrile carbon of another, especially under basic or high-temperature conditions. This leads to the formation of a dimeric amidine species, which can further cyclize into undesired, larger heterocyclic systems. This pathway competes directly with the desired intramolecular cyclization or reaction with another reagent.[4]
Troubleshooting Protocol: Minimizing Dimerization
-
Reaction Monitoring:
-
Use LC-MS to monitor the reaction progress. Look for a mass peak corresponding to the dimer (M.W. = 2 x M.W. of 2-aminobenzonitrile - NH₃). The appearance of this mass is a clear indication of the side reaction.
-
-
Employ High Dilution:
-
One of the most effective strategies to suppress intermolecular reactions (like dimerization) in favor of intramolecular ones is to use high dilution. By significantly increasing the solvent volume, you decrease the probability of two starting material molecules encountering each other.
-
Protocol: Start by increasing the solvent volume by a factor of 5-10 compared to your initial setup and observe the effect on the product-to-dimer ratio by LC-MS or ¹H NMR.
-
-
Controlled Reagent Addition:
-
If your synthesis involves reacting the 2-aminobenzonitrile with another reagent (e.g., in a cyclization), use a syringe pump to add the 2-aminobenzonitrile slowly to a solution of the other reactant. This maintains a low instantaneous concentration of the aminobenzonitrile, starving the dimerization pathway.
-
Diagram: Competing Reaction Pathways for 2-Aminobenzonitrile
Caption: Kinetic competition between desired and undesired pathways.
Q3: My product appears pure by ¹H NMR, but purification by silica gel chromatography is difficult, resulting in significant tailing and product loss. What is a better purification strategy?
A3: Causality and Physicochemical Properties
The structure of this compound contains multiple sites for hydrogen bonding (the -NH₂ group and the ring N-H) and is quite polar. This leads to strong, often irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of severe peak tailing and low recovery during column chromatography.[5]
Troubleshooting Protocol: Optimized Purification Methods
-
Strategy 1: Recrystallization (Preferred Method)
-
Recrystallization is the most effective method for purifying this compound on a large scale and avoids the issues with silica gel.[6]
-
Solvent Screening: The key is finding a suitable solvent system.
Solvent System Procedure Ethanol (95%) Dissolve the crude product in a minimum amount of hot ethanol. Allow to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration. DMF/Water Dissolve the crude product in a small amount of hot DMF. Slowly add water dropwise until the solution becomes cloudy. Add a few more drops of DMF to clarify, then allow to cool slowly. | DMSO/Water | Similar to the DMF/water procedure, suitable for products that are sparingly soluble in other solvents. |
-
-
Strategy 2: Modified Column Chromatography
-
If chromatography is unavoidable (e.g., for separating closely related impurities), you must deactivate the silica gel.
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for binding to the acidic silica.
-
Recommended Eluent: Dichloromethane / Methanol (e.g., 95:5 v/v) + 0.5-1% Triethylamine (TEA) .
-
The TEA will protonate and bind to the silanol groups, allowing your product to elute more cleanly.
-
-
Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Diagram: Logical Troubleshooting Workflow for Purification
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3H-quinazolin-4-one Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Amino-3H-quinazolin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing field-proven insights and evidence-based solutions to help you streamline your synthetic workflow and maximize your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound derivatives.
Q1: What are the most prevalent starting materials for synthesizing the 2-amino-quinazolin-4-one core? A: The most common and versatile starting materials are derivatives of anthranilic acid.[1][2] Depending on the desired substitution pattern and overall synthetic strategy, other key reagents include cyanamides, urea, orthoesters, and various amines.[1][3][4] For instance, a highly efficient one-pot reaction involves treating an anthranilic acid derivative with a substituted phenylcyanamide in the presence of chlorotrimethylsilane.[1] Another established route begins with heating anthranilic acids with urea to form an intermediate quinazolinedione, which is then further modified.[2][3]
Q2: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve your starting materials, intermediates, and the final product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product are key indicators. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be employed to track reactant consumption and product formation with greater precision.
Q3: What are the critical reaction parameters that I need to control for a successful synthesis? A: Temperature, solvent, and catalyst choice are paramount. The cyclization step is often thermally driven, requiring elevated temperatures, sometimes as high as 120-160°C.[3][5] Solvent choice affects the solubility of reactants and intermediates and can influence reaction pathways; common solvents include DMF, DMSO, and alcohols like tert-butanol.[1][2][5] The catalyst, which can range from Lewis acids like p-TsOH to metal-based systems, is crucial for facilitating specific bond formations and improving reaction efficiency.[5][6]
Q4: My product seems to be a mix of isomers. Is this common? A: Yes, the formation of isomeric products can occur, particularly in one-pot syntheses. For example, the reaction of anthranilic acid with a phenylcyanamide can yield a mixture of the desired 2-(N-substituted-amino)quinazolin-4-one and the 3-substituted 2-iminoquinazolin-4-one. This mixture can often be resolved into the desired, more stable product through a Dimroth rearrangement, typically facilitated by treatment with a base like sodium hydroxide.[1]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. A systematic diagnosis is key to identifying the root cause.
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| Incomplete Reaction/Cyclization | The final ring-closing step to form the quinazolinone core is often the most energy-intensive. Insufficient thermal energy or reaction time can lead to the accumulation of acyclic intermediates. Validation: Check TLC/LC-MS for the presence of starting materials or a plausible intermediate (e.g., an o-amidobenzamide). | Primary Action: Increase the reaction temperature in 10-20°C increments or prolong the reaction time (e.g., from 6h to 12-24h).[4] Secondary Action: If heat is insufficient, consider adding a catalyst. For syntheses involving aldehydes, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can promote the cyclization.[6] For certain routes, microwave irradiation can significantly reduce reaction times and improve yields.[7][8] |
| Degradation of Reagents or Product | Anthranilic acid derivatives can decarboxylate at excessively high temperatures. Similarly, the formamide used in some syntheses can decompose above 180°C.[9] The final product may also be sensitive to prolonged exposure to harsh acidic or basic conditions at high temperatures. | Primary Action: Ensure the reaction temperature does not significantly exceed the recommended range for your specific protocol (typically 130-160°C for formamide-based syntheses).[9] Secondary Action: If product degradation is suspected under basic conditions (e.g., during a Dimroth rearrangement), cool the reaction mixture before acidification and minimize the time the product is exposed to the hot basic solution.[1] |
| Poor Reagent Quality | Reagents such as cyanamides or isothiocyanates can be moisture-sensitive or degrade over time. The presence of impurities in starting materials (e.g., urea in formamide) can lead to significant side product formation.[9] | Primary Action: Use freshly opened or properly stored reagents. If possible, purify starting materials before use (e.g., recrystallize anthranilic acid). Secondary Action: For moisture-sensitive steps, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., N₂ or Ar). |
Problem 2: Significant Formation of Side Products
The presence of multiple spots on a TLC plate indicates a complex reaction mixture, which complicates purification and reduces yield.
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| Formation of Isomers | As mentioned in the FAQ, reaction pathways can lead to different isomers. The initial nucleophilic attack can occur at different sites, leading to thermodynamically or kinetically favored products. The Dimroth rearrangement is a classic example of isomer interconversion in this chemistry.[1] | Primary Action: If you suspect a mixture of isomers that can be interconverted (like in a Dimroth rearrangement), treat the crude reaction mixture with a base (e.g., 2N NaOH in EtOH/H₂O) and reflux for several hours to drive the equilibrium towards the more stable desired product.[1] |
| Dimerization or Polymerization | At high temperatures, anthranilic acid can undergo self-condensation, leading to byproducts like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.[9] This is more likely if the primary cyclization reaction is slow. | Primary Action: Lower the reaction temperature if possible, or reduce the reaction time. Secondary Action: Ensure the correct stoichiometry. An excess of the other coupling partner (e.g., formamide or cyanamide) can help favor the desired intermolecular reaction over the self-condensation of anthranilic acid. |
| Unreacted Starting Materials | This is a common "impurity" that points to an incomplete reaction (see Problem 1). | Primary Action: Refer to the solutions for "Incomplete Reaction/Cyclization" above. Secondary Action: If the reaction has stalled, consider a purification strategy that easily removes the starting material. For example, if the starting anthranilic acid is present, an acidic or basic wash during workup can often remove it based on its amphoteric nature. |
Problem 3: Difficulty in Product Purification
Even with a good yield, a challenging purification can result in significant product loss.
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| Product "Oiling Out" During Recrystallization | This occurs when the hot, saturated solution cools and the product separates as a liquid (oil) instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when impurities are present. | Primary Action: Add slightly more hot solvent to ensure the product is fully dissolved. Try cooling the solution more slowly (e.g., let it cool to room temperature on the benchtop before placing it in an ice bath). Secondary Action: Switch to a different solvent system. A two-solvent system (one in which the product is soluble, and one in which it is not) like ethanol/water or ethyl acetate/hexane is often effective.[9][10] |
| Poor Separation in Column Chromatography | If the product and a major impurity have very similar polarities (close Rf values on TLC), they will be difficult to separate on a silica column. | Primary Action: Optimize the solvent system for your column. Run several TLCs with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system that maximizes the separation (ΔRf) between your product and the impurity. Secondary Action: If silica gel is ineffective, consider using a different stationary phase like alumina or switching to reverse-phase chromatography (e.g., C18 silica) where the elution order is inverted.[10] |
Section 3: Core Experimental Protocols
The following are detailed, step-by-step methodologies for common and efficient synthetic routes.
Protocol A: One-Pot Synthesis via Dimroth Rearrangement
Adapted from a high-yield synthesis of 2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one derivatives.[1]
-
Reaction Setup: To a stirred suspension of the appropriate anthranilic acid (1.0 eq) and N-(substituted-phenyl)cyanamide (1.5 eq) in tert-butanol, add chlorotrimethylsilane (TMSCl, 1.5 eq) at room temperature.
-
Initial Condensation: Heat the reaction mixture to 60 °C and stir for 4 hours. The reaction should be monitored by TLC.
-
Rearrangement & Cyclization: Cool the mixture to room temperature. Add a 2N solution of sodium hydroxide in a 1:1 mixture of ethanol and water. Heat the resulting solution to reflux (approx. 110 °C) and stir for 6 hours.
-
Workup & Isolation: Cool the mixture in an ice bath and carefully acidify with acetic acid. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration. Wash the solid sequentially with water, dichloromethane, and methanol to remove residual starting materials and soluble impurities. Dry the resulting solid under a high vacuum to obtain the pure product. This method often yields a product pure enough to not require column chromatography.[1]
Protocol B: Multi-Step Synthesis via 2-Chloroquinazoline Intermediate
Based on a general method for producing various 2-amino-quinazolin-4(3H)-one derivatives.[2][3]
-
Step 1: Quinazolinedione Formation: Mix the substituted anthranilic acid (1.0 eq) with urea (excess, e.g., 5-10 eq) in a round-bottom flask. Heat the mixture to 150-160 °C for approximately 20 hours. Cool the mixture, and treat with water to precipitate the quinazoline-2,4(1H,3H)-dione, which can be filtered and dried.
-
Step 2: Dichlorination: Suspend the quinazolinedione from Step 1 in phosphorus oxychloride (POCl₃) with a catalytic amount of triethylamine (TEA). Reflux the mixture at ~115-120 °C for 17 hours. Carefully quench the excess POCl₃ with ice water and extract the 2,4-dichloroquinazoline product.
-
Step 3: Selective Hydrolysis: Treat the 2,4-dichloroquinazoline with 2N NaOH at room temperature for 20 hours. This selectively hydrolyzes the more reactive chlorine at the 4-position to yield the 2-chloro-4(3H)-quinazolinone intermediate.
-
Step 4: Amination: Dissolve the 2-chloro-4(3H)-quinazolinone intermediate and the desired substituted aniline or amine (1.1 eq) in a polar aprotic solvent like DMF. Heat the mixture to 85 °C for 16 hours.
-
Purification: After cooling, the product can often be precipitated by adding water. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Section 4: Visualizing Workflows and Mechanisms
Visual aids can clarify complex processes and relationships in chemical synthesis.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
Section 5: References
-
Lee, J. H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4264. --INVALID-LINK--
-
Park, J. E., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128246. --INVALID-LINK--
-
Lee, J. Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. --INVALID-LINK--
-
Ali, M., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(24), 5935. --INVALID-LINK--
-
Gavin, J. T., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. ResearchGate. --INVALID-LINK--
-
Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7896. --INVALID-LINK--
-
Al-Ostath, A., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 13(Suppl), 119–127. --INVALID-LINK--
-
Luo, J., et al. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Beilstein Journal of Organic Chemistry, 18, 127–134. --INVALID-LINK--
-
Thakur, M. S., et al. (2018). 2-Aminoquinazolin-4(3H)-one as an Organocatalyst for the Synthesis of Tertiary Amines. Organic Letters, 20(5), 1359–1362. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. --INVALID-LINK--
-
Zhang, S., et al. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry. --INVALID-LINK--
-
Cindrić, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. --INVALID-LINK--
-
Al-Obaidi, A. M. J. (2017). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. --INVALID-LINK--
-
Patil, S. B., & Patil, P. B. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Science and Research. --INVALID-LINK--
-
Reddy, C. R., et al. (2010). Formation of quinazolin-4(3H)-ones from N-sulfonoketenimines and 2-aminobenzamides. Organic & Biomolecular Chemistry, 8(20), 4536-4538. --INVALID-LINK--
-
D'Souza, D. M., & Müller, T. J. J. (2007). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 72(19), 7419-7422. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. BenchChem. --INVALID-LINK--
-
de la Torre, M. C., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1334. --INVALID-LINK--
-
Kumar, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8247–8274. --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 118. --INVALID-LINK--
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. --INVALID-LINK--
-
Yang, X., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551-556. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. BenchChem. --INVALID-LINK--
References
- 1. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Purification Challenges of Polar Quinazolinone Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar quinazolinone compounds. Quinazolinones are a vital class of nitrogen-containing heterocycles, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] However, their inherent polarity and the frequent presence of basic nitrogen atoms present significant challenges during purification. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, providing field-proven insights, troubleshooting strategies, and detailed protocols to achieve high purity and recovery.
Purification Strategy Selection: A Decision Guide
The first critical step is selecting the appropriate purification technique. The choice depends on factors such as the scale of your synthesis, the impurity profile, and the physicochemical properties of your target compound. This decision tree provides a logical starting point for your purification strategy.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Common Purification Problems
This section addresses the most frequent issues encountered during the purification of polar quinazolinones in a direct question-and-answer format.
Q: My polar quinazolinone shows poor or no retention in Reversed-Phase HPLC, eluting near the void volume. What should I do?
A: This is a classic problem for polar compounds in reversed-phase (RP) chromatography, where the analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.[2] Here are several effective strategies:
-
Switch to a More Retentive Method:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar analytes.[3][4] It uses a polar stationary phase (e.g., bare silica, amide) with a high-organic, low-aqueous mobile phase. In HILIC, increasing the organic solvent (typically acetonitrile) increases retention, which is the opposite of RP chromatography.[4]
-
Mixed-Mode Chromatography (MMC): This is an exceptionally powerful tool. MMC columns combine RP character with ion-exchange functionalities on a single stationary phase.[5][6] This allows you to retain compounds through multiple interaction mechanisms. By adjusting the mobile phase pH and ionic strength, you can dramatically alter selectivity and achieve retention for compounds that fail in standard RP mode.[6][7]
-
-
Modify Your Reversed-Phase Method:
-
Use a Polar-Embedded or Polar-Endcapped Column: Instead of a standard C18, consider columns with embedded polar groups (EPG) or phenyl-hexyl phases. These offer alternative selectivity and can improve retention for polar molecules.[2]
-
Increase Mobile Phase Polarity: If your compound has some retention, you may be able to increase it by using a mobile phase with a higher aqueous content. Be aware that not all C18 columns are stable in 100% aqueous conditions; select a column specifically designed for this if necessary.[2]
-
Q: I'm observing significant peak tailing for my basic quinazolinone compound in HPLC. How can I improve peak shape?
A: Peak tailing for basic compounds is most often caused by secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][8] The positively charged (protonated) basic analyte interacts strongly with the negatively charged (deprotonated) silanols, leading to poor peak symmetry.
-
Control the Mobile Phase pH: The pH is the most critical parameter to adjust.[2] For a basic quinazolinone, lower the pH of the mobile phase to between 2.5 and 4.0 using an MS-compatible acid like formic acid or acetic acid.[2][9][10] At this low pH, your basic compound will be fully protonated (positively charged), but more importantly, the acidic silanol groups will also be protonated (neutral), which minimizes the unwanted ionic interaction causing the tailing.[2][8]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using a high-quality, base-deactivated column is essential for analyzing basic compounds.[8]
-
Lower the Buffer Concentration: High buffer concentrations can sometimes contribute to peak shape issues. For LC-MS applications, a buffer concentration of 5-20 mM is generally recommended to ensure good buffering capacity without causing ion suppression.[10]
Caption: Effect of pH on quinazolinone and silanol group interactions.
Q: My compound doesn't move from the baseline in Normal-Phase (Flash) Chromatography. How can I elute it?
A: This indicates that your solvent system (mobile phase) is not polar enough to displace your highly polar compound from the very polar silica gel (stationary phase).[11]
-
Increase Solvent Polarity: You need to use a much stronger, more polar eluent. If you are using a hexane/ethyl acetate system, ethyl acetate is often not polar enough for these compounds. A common and effective system for polar quinazolinones is a mixture of dichloromethane (DCM) and methanol (MeOH).[11] Start with a low percentage of methanol (e.g., 1-2% in DCM) and gradually increase it (gradient elution) until your compound begins to move.
-
Use a Ternary System with an Additive: For very polar basic compounds that still streak or stick to the column, adding a small amount of a basic modifier can help. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in dichloromethane as the eluent.[12]
Q: My quinazolinone seems to be degrading on the silica gel column. How can I prevent this?
A: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds.[12][13]
-
Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites. Flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[2][14] Then, flush with your regular eluent to remove the excess base before loading your sample.
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a different stationary phase altogether. Alumina (which is available in neutral, basic, or acidic forms) or reversed-phase silica (C18) are common alternatives for flash chromatography.[12][13]
Q: My compound "oils out" instead of forming crystals during recrystallization. What's wrong?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[11]
-
Cool the Solution More Slowly: Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause. Allow the solution to cool slowly to room temperature first. Slower crystal formation leads to higher purity.[15]
-
Use a Different Solvent or Solvent System: The boiling point of your solvent may be too high. Alternatively, the solubility curve of your compound in that solvent is not ideal. Try a different solvent in which the compound is less soluble, or use a two-solvent system (one solvent in which the compound is soluble, and another "anti-solvent" in which it is insoluble).[11][16]
Q: I have very low recovery after recrystallization. How can I improve the yield?
A: Low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[11]
-
Use the Minimum Amount of Hot Solvent: The principle of recrystallization is to create a saturated solution at high temperature.[15] Add the hot solvent in small portions to your crude material while heating, until it just dissolves. Using a large excess will keep much of your product in solution even after cooling.
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[17]
-
Re-evaluate Your Solvent Choice: If yields are still low, your compound may be too soluble. Perform small-scale solubility tests to find a solvent where the compound is very soluble when hot but nearly insoluble when cold.[11][18]
Detailed Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC with pH Control
This protocol outlines a typical workflow for purifying a polar, basic quinazolinone derivative using preparative HPLC.
Caption: A typical workflow for preparative HPLC purification.
Step-by-Step Methodology:
-
Method Development (Analytical Scale):
-
Column: Use a high-purity, end-capped C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Method: Develop a gradient method that provides good separation of your target compound from impurities (e.g., 5% to 95% B over 20 minutes).[11]
-
-
Scale-Up:
-
Transfer the analytical method to a preparative C18 column of the same chemistry. Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.
-
-
Sample Preparation:
-
Dissolve the crude quinazolinone in the mobile phase. If solubility is low, use a minimal amount of a stronger solvent like DMSO.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates.[11]
-
-
Purification Run:
-
Equilibrate the preparative column with the starting mobile phase composition for at least 5 column volumes.
-
Inject the sample and begin the gradient run.
-
Collect fractions as the compound elutes, using the UV detector signal to guide collection.[11]
-
-
Post-Run Analysis:
-
Analyze the purity of each collected fraction using the initial analytical HPLC method.
-
Combine fractions that meet the desired purity level.
-
Remove the solvent via lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation.
-
Protocol 2: Methodical Approach to Recrystallization Solvent Screening
-
Preparation: Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
Solvent Testing (Room Temperature): Add ~0.5 mL of a test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each tube. Observe if the solid dissolves at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.[18]
-
Solvent Testing (Hot): For solvents where the compound was insoluble at room temperature, heat the test tube in a sand bath or water bath. Add the solvent dropwise until the solid just dissolves. A good candidate solvent will dissolve the compound completely near its boiling point in a reasonable volume.[15][17]
-
Cooling and Crystallization: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. A good solvent will show significant crystal formation upon cooling. You can further cool in an ice bath to check for maximum recovery.[15]
-
Selection: Choose the solvent that provides the best balance of dissolving the compound when hot and yielding a large quantity of crystals when cold.[18]
Data Tables for Quick Reference
Table 1: Common Solvent Systems for Normal-Phase Chromatography of Quinazolinones [11]
| Solvent System | Polarity | Typical Use Case | Notes |
| Hexane / Ethyl Acetate | Low to Medium | For less polar quinazolinone derivatives. Good starting point. | Adjust ratio based on TLC (Rf ~0.2-0.4 is ideal). |
| Dichloromethane / Methanol | Medium to High | Workhorse for polar quinazolinones. | Highly effective; use a gradient (e.g., 0% to 10% MeOH). |
| DCM / Acetone | Medium | Alternative to DCM/MeOH, can offer different selectivity. | Acetone is a stronger eluent than ethyl acetate. |
| Chloroform / Methanol / NH₄OH | High (Basic) | For very polar basic compounds that streak on silica. | The ammonia deactivates the silica and improves peak shape. |
Table 2: MS-Compatible Buffers for Reversed-Phase HPLC of Polar Compounds
| Buffer/Additive | pKa | Recommended pH Range | Typical Concentration | Notes |
| Formic Acid | 3.75 | 2.5 - 4.0 | 0.05 - 0.1% | Excellent for positive ion mode ESI-MS; provides protons for ionization.[10] |
| Acetic Acid | 4.76 | 3.8 - 5.8 | 0.05 - 0.1% | Good for positive ion mode, slightly weaker acid than formic.[10] |
| Ammonium Formate | 3.75 / 9.25 | 3.0 - 4.5 & 8.5 - 10.0 | 5 - 20 mM | Provides good buffering capacity and is volatile.[19][20] |
| Ammonium Acetate | 4.76 / 9.25 | 4.0 - 5.5 & 8.5 - 10.0 | 5 - 20 mM | Very common for LC-MS, good for both positive and negative ion modes.[19][20] |
| Ammonium Hydroxide | 9.25 | 8.5 - 10.5 | 0.05 - 0.1% | Used for high-pH methods to keep basic compounds neutral. Requires a pH-stable column.[10] |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility and chromatographic behavior of quinazolinone compounds? A1: Quinazolinones typically contain basic nitrogen atoms, making their properties highly pH-dependent.[21] At a pH below their pKa, these nitrogens become protonated, forming a positively charged ion. This ionized form is generally much more soluble in aqueous solutions.[21][22][23] This is a critical principle used in chromatography: by controlling pH, we control the ionization state of both the analyte and the stationary phase to either enhance or minimize interactions, thereby improving retention and peak shape.[2]
Q2: What is the difference between Normal-Phase, Reversed-Phase, HILIC, and Mixed-Mode chromatography? A2:
-
Normal-Phase (NP): Polar stationary phase (e.g., silica), non-polar mobile phase. Used for polar compounds. More polar compounds are retained longer.[24][25][26]
-
Reversed-Phase (RP): Non-polar stationary phase (e.g., C18), polar mobile phase (e.g., water/acetonitrile). The most common HPLC mode, used for non-polar to moderately polar compounds. More non-polar (hydrophobic) compounds are retained longer.[3][27][28]
-
HILIC: A subset of normal-phase that uses a polar stationary phase but with a semi-aqueous mobile phase. It's ideal for compounds too polar for RP. It works by partitioning the analyte into a water-enriched layer on the stationary phase surface.[4]
-
Mixed-Mode (MMC): A stationary phase with multiple functionalities, typically RP and ion-exchange. It provides multiple, tunable retention mechanisms, making it excellent for complex mixtures containing analytes with a wide range of polarities and charges.[5][29]
Q3: How do I choose the best starting solvent system for column chromatography? A3: Thin Layer Chromatography (TLC) is the essential tool for this.[11] The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) value of approximately 0.2-0.4. This Rf value generally translates well to good separation on a flash column. If spots are too high on the TLC plate (high Rf), decrease the eluent polarity. If they don't move from the baseline (low Rf), increase the eluent polarity.[11]
Q4: My compound is poorly soluble. How does this impact purification, and what can I do? A4: Poor solubility can cause issues like precipitation on the column, leading to low recovery and column blockage.[13] In HPLC, it limits the amount of sample you can load.
-
For Chromatography: Dissolve your sample in the strongest, yet compatible, solvent possible (like DMSO or DMF) in the smallest volume, then dilute with the mobile phase if possible. Alternatively, for flash chromatography, you can use "solid loading" by pre-adsorbing your compound onto a small amount of silica gel and loading the dry powder onto the column.[13]
-
For Solubility Enhancement: Techniques like creating a salt form or preparing a solid dispersion with a hydrophilic polymer can significantly improve aqueous solubility for biological assays.[21][30]
Q5: What are the best practices for handling and storing purified polar quinazolinones to ensure stability? A5: Some quinazolinone derivatives can be unstable, particularly in solution or when exposed to light.[31][32]
-
Storage: Store pure, solid compounds in a desiccator, protected from light, and at a low temperature (4°C or -20°C).
-
Solutions: Some studies show instability in solvents like DMSO over time.[31] For assays, it is best to prepare fresh solutions from a solid stock. If solutions must be stored, they should be aliquoted, protected from light, and frozen. Stability studies using analytical HPLC are recommended to determine how long a compound is stable under your specific storage conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. Recrystallization [wiredchemist.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. athabascau.ca [athabascau.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 25. hawach.com [hawach.com]
- 26. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 27. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 28. chromtech.com [chromtech.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in 2-Amino-3H-quinazolin-4-one analogs
Welcome to the technical support guide for researchers working with 2-Amino-3H-quinazolin-4-one analogs. This resource is designed to help you navigate the common challenges encountered during the development and screening of this important class of compounds. As scientists, we understand that unexpected results, particularly low or inconsistent bioactivity, can be a significant roadblock. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you systematically troubleshoot these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to address problems from the ground up, starting with the compound itself and moving through assay design and data interpretation.
Section 1: Compound Integrity and Purity
The first principle of any screening experiment is to ensure the quality of the test article. An impure or degraded compound will invariably lead to misleading results.
Question: My synthesized this compound analog shows significantly lower activity than expected from literature reports. Where should I start?
Answer: Before questioning the biological assay, you must first validate the compound itself. The synthesis of the 2-amino-quinazolin-4(3H)-one scaffold, while well-established, can have pitfalls that impact the final product's integrity.
-
Causality: The synthetic route often involves multiple steps, including cyclization and substitution reactions.[1][2] For instance, a common method involves reacting anthranilic acids with urea to form a quinazolinedione, followed by chlorination and subsequent nucleophilic substitution.[3] Incomplete reactions, side-product formation (e.g., isomers), or residual catalysts (like palladium from coupling reactions) can lead to a final product with low purity that competes with or inhibits the desired activity.[4]
-
Troubleshooting Protocol: Compound Validation
-
Purity Assessment (LC-MS & HPLC):
-
Analyze your final compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the major peak corresponds to your target analog.
-
Quantify the purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. Aim for >95% purity for initial screening and >98% for lead optimization studies.
-
-
Structural Confirmation (NMR):
-
Stability Check:
-
Some quinazolinone derivatives can be unstable in certain solvents or at physiological pH.[7] Re-analyze a sample of your DMSO stock solution that has been stored for some time to check for degradation peaks via HPLC.
-
-
Section 2: The Critical Hurdle of Solubility
Poor aqueous solubility is arguably the most common reason for observing low bioactivity with quinazolinone-based compounds.[8] The rigid, lipophilic nature of the core scaffold contributes to high crystal lattice energy, making it difficult for the compound to remain in solution in aqueous assay buffers.[8]
Question: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. How can I solve this?
Answer: This is a classic sign that your final assay concentration exceeds the compound's thermodynamic solubility limit in the final solvent mixture. The goal is to maintain a "true" solution, as precipitated particles are not biologically available and can interfere with assay readouts.
-
Causality: When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to overwhelmingly aqueous. If the compound cannot be solvated by water molecules at that concentration, it will "crash out" of solution.
Below is a decision-making workflow for addressing solubility issues.
Caption: Workflow: Troubleshooting Compound Precipitation
-
Troubleshooting Protocol: Enhancing Solubility
-
Reduce Final Concentration: The simplest solution is often to test at a lower concentration. It is better to have an accurate IC50 at a lower, soluble concentration range than an artifact at a high, precipitating one.
-
Introduce Co-solvents: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly improve solubility.[8] Always test the tolerance of your assay system (e.g., cells or enzymes) to the co-solvent in a vehicle control.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 (0.01-0.1%), can form micelles that encapsulate the hydrophobic compound, keeping it dispersed.[8] This is particularly useful in biochemical assays.
-
pH Modification: Quinazolinones can have ionizable groups. For example, a basic nitrogen atom will become protonated and more soluble at a lower (acidic) pH.[8] If your assay can tolerate a pH change, adjusting the buffer can be a powerful way to increase solubility.
-
Advanced Formulation: For particularly challenging compounds, especially for in vivo studies, techniques like creating solid dispersions with carriers like poloxamer 407 can enhance the dissolution rate.[9]
-
| Method | Typical Concentration | Pros | Cons | Citation |
| DMSO (Co-solvent) | 0.1% - 1.0% | High solubilizing power for stock solutions. | Can be toxic to cells at >1%; can affect enzyme kinetics. | [8] |
| Ethanol (Co-solvent) | 1% - 5% | Volatile, can be used in cell culture. | Can be cytotoxic; may precipitate proteins. | [8] |
| PEG 400 (Co-solvent) | 1% - 5% | Low toxicity. | Viscous; can interfere with some assay formats. | [8] |
| Tween® 80 (Surfactant) | 0.01% - 0.1% | Forms micelles to aid solubility; low toxicity. | Can inhibit or activate certain enzymes; may interfere with cell membranes. | [8] |
Section 3: Assay-Specific Problems and Artifacts
Once you have a pure, soluble compound, the next step is to ensure the biological assay itself is robust and that your compound is not causing an artifact.
Question: I'm seeing activity in my biochemical screen, but it's not replicating in a cell-based assay. What could be the reason?
Answer: This is a very common and important observation in drug discovery. It points to a discrepancy between compound activity on an isolated target and its activity in a complex cellular environment. There are several potential causes.
-
Causality & Troubleshooting:
-
Low Cell Permeability: The compound may be active against the purified protein target but cannot cross the cell membrane to reach its intracellular target.
-
Solution: Assess the physicochemical properties of your analog. High polarity or molecular weight can limit membrane permeability. Consider designing analogs with more favorable lipophilicity (LogP).
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into an inactive form.[10]
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), preventing it from reaching a sufficient intracellular concentration.
-
Solution: Test for activity in the presence of known efflux pump inhibitors. If activity is restored, it suggests your compound is a substrate for these pumps.
-
-
Off-Target Cytotoxicity: The compound might be killing the cells through a mechanism unrelated to the target of interest, which can confound the readout of cell-based assays like MTT.[12][13]
-
The following diagram illustrates the potential barriers a compound faces in a cell-based assay compared to a biochemical one.
Caption: Biochemical vs. Cell-Based Assay Barriers
Question: My compound is autofluorescent and is interfering with my fluorescence-based assay. What are my options?
Answer: This is a common form of assay artifact. The quinazolinone core is an aromatic heterocyclic system that can exhibit intrinsic fluorescence, which can overlap with the excitation or emission spectra of your assay's fluorophores, leading to a high background signal or false positives/negatives.
-
Troubleshooting Protocol: Mitigating Autofluorescence
-
Run a Compound-Only Control: Always measure the fluorescence of your compound in the assay buffer without the enzyme or other assay components. This will quantify its contribution to the signal.
-
Optimize Fluorophore Choice: If possible, switch to a fluorophore with red-shifted excitation and emission wavelengths, as compound autofluorescence is often more pronounced in the blue-green region of the spectrum.[7]
-
Switch Assay Format: The most robust solution is to move to an orthogonal assay format that is not fluorescence-based. Excellent alternatives include:
-
Luminescence-based assays: (e.g., Kinase-Glo®, ADP-Glo™).[7]
-
Radiometric assays: These are highly sensitive and immune to fluorescence interference.
-
Label-free technologies: (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) for direct binding analysis.
-
-
Protocol: General Cytotoxicity Assessment using MTT Assay
This protocol is essential for determining the therapeutic window of your compound and identifying non-specific effects.[13][14]
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound analog stock solution (e.g., 10 mM in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your analog in complete medium. The final DMSO concentration should be kept constant and ideally ≤ 0.5%. Remove the old medium and add 100 µL of the medium containing your compound dilutions. Include a vehicle control (medium + DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
References
- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pharmacokinetic Properties of 2-Amino-3H-quinazolin-4-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-amino-3H-quinazolin-4-one scaffold. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address common challenges encountered during the optimization of pharmacokinetic (PK) properties for this important class of molecules. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses foundational questions regarding the inherent pharmacokinetic hurdles associated with the this compound scaffold.
Q1: Why do many of my this compound derivatives exhibit poor aqueous solubility?
A1: This is the most common initial challenge. The poor water solubility is primarily rooted in the scaffold's molecular structure. The fused heterocyclic quinazolinone ring system is rigid, planar, and lipophilic. When combined with other aromatic substituents, which are often necessary for target engagement, the molecule develops high crystal lattice energy and low polarity.[1] This makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to limited aqueous solubility. Many compounds in this class are categorized as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[1]
Q2: My lead compound has low in vivo exposure (AUC) despite showing high potency in vitro. What are the likely causes?
A2: Low in vivo exposure, characterized by a low Area Under the Curve (AUC) and maximum plasma concentration (Cmax), is a frequent and multifaceted problem for this scaffold.[2][3][4] The two primary culprits are:
-
Poor Absorption: This is often a direct consequence of the low aqueous solubility discussed in Q1. If the compound cannot adequately dissolve in the gastrointestinal (GI) fluids, it cannot be absorbed into systemic circulation, regardless of its membrane permeability.
-
Rapid First-Pass Metabolism: The quinazolinone scaffold and its derivatives can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., Cytochrome P450s) before reaching systemic circulation. This results in high clearance and a short half-life.
The first step in diagnosing the root cause is to assess the compound's metabolic stability.
Q3: What are the primary strategic approaches to improve the pharmacokinetic profile of a this compound lead compound?
A3: A dual-pronged approach, combining medicinal chemistry and formulation science, is most effective.
-
Structural Modification (Medicinal Chemistry): This involves altering the chemical structure to improve intrinsic properties. Key strategies include:
-
Introducing Polar Groups: Adding groups like hydroxyls (-OH) or amines (-NH2) can increase hydrophilicity and improve solubility.[5]
-
Blocking Metabolic Hotspots: Identifying and blocking sites of metabolism (e.g., by introducing a fluorine atom) can increase metabolic stability.
-
N-Substitution: Modifying the nitrogen atoms on the quinazolinone core can disrupt planarity and alter physicochemical properties, which has been shown to improve PK profiles.[2][3][4]
-
Prodrugs: Attaching a labile promoiety can enhance solubility or permeability, which is then cleaved in vivo to release the active drug.
-
-
Formulation Development (Pharmaceutics): This involves creating a specialized delivery system for the existing molecule to enhance its dissolution and absorption.[6] Common techniques include:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles enhances the dissolution rate.[6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state with improved solubility.[8][9]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles (like in Self-Emulsifying Drug Delivery Systems or SEDDS) can improve solubilization in the GI tract.[1][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and increase its apparent solubility in water.[1][7][8]
-
Section 2: Troubleshooting Guide - From the Bench to In Vivo
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Compound Precipitation in In Vitro Assays
Question: My compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. How can I resolve this to get reliable data?
Answer: This common issue, "precipitation upon dilution," occurs when the final concentration of your compound exceeds its solubility limit in the final buffer/DMSO mixture. Here is a systematic approach to troubleshoot this:
-
Lower the Final Concentration: The most straightforward solution is to test the compound at a lower concentration. This may require using a more sensitive assay readout.
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent can significantly increase solubility.[1][8] These agents work by reducing the overall polarity of the aqueous solvent system.
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG).
-
Causality: Start with low percentages and confirm that the co-solvent itself does not interfere with your biological assay (e.g., enzyme activity or cell viability).
-
-
Use Surfactants: Low concentrations (above the critical micelle concentration, or CMC) of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1][8]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.
-
Causality: The hydrophobic core of the micelle provides a favorable environment for your compound, while the hydrophilic exterior allows the micelle to remain dissolved in the aqueous buffer. Again, a vehicle control is critical to ensure the surfactant is not affecting the assay.
-
Issue 2: Low and Variable Oral Bioavailability
Question: My compound shows poor and inconsistent exposure in my rodent PK studies. How do I diagnose and address the underlying problem?
Answer: This is a critical juncture in lead optimization. A logical workflow is essential to efficiently identify the rate-limiting factor. The primary question is whether the low bioavailability is driven by poor solubility and dissolution or by rapid metabolic clearance.
Caption: Troubleshooting workflow for low oral bioavailability.
Step 1: Assess Metabolic Stability. The first diagnostic is an in vitro metabolic stability assay (see Protocol 1). This will determine how quickly your compound is metabolized by liver enzymes.
-
If the compound is stable (e.g., half-life > 30 minutes in liver microsomes): The problem is almost certainly related to poor solubility and dissolution in the GI tract. Your focus should be on formulation strategies to increase the concentration of dissolved drug available for absorption.
-
If the compound is unstable (e.g., half-life < 30 minutes): The compound is likely undergoing rapid first-pass metabolism. While formulation can help to some extent, the more robust, long-term solution is structural modification via medicinal chemistry to improve the molecule's intrinsic stability.
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating by including necessary controls.
Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay predicts hepatic clearance by measuring the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[10][11][12]
Caption: Experimental workflow for a liver microsomal stability assay.
Materials:
-
Test compound stock solution (1 mM in Acetonitrile or DMSO)
-
Pooled liver microsomes (e.g., Human, Rat) from a commercial vendor
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis
-
Control compounds: one high-clearance (e.g., Verapamil) and one low-clearance (e.g., Warfarin)
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare an incubation mixture in phosphate buffer containing the microsomes (final concentration ~0.5 mg/mL protein).
-
Pre-incubation: Add the test compound to the microsome mixture (final concentration ~1 µM) and pre-incubate for 5 minutes at 37°C in a shaking water bath. This allows the compound to equilibrate with the enzymes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The time of this addition is T=0.
-
Self-Validation Control: Run a parallel incubation for each compound without the NADPH regenerating system. A stable compound should show minimal disappearance in this control, confirming that any observed loss is enzyme- and cofactor-dependent.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold ACN with the internal standard. Vortex vigorously. This action stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from these values.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion, a robust technique for improving the solubility of poorly soluble compounds like quinazolinone derivatives.[1][8][9]
Materials:
-
This compound derivative ("Drug")
-
Hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, PEG 6000)
-
Volatile organic solvent (e.g., Methanol, Ethanol, Acetone) in which both the drug and the carrier are fully soluble.
Methodology:
-
Component Selection & Dissolution:
-
Choose a suitable drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Completely dissolve both the drug and the chosen carrier (e.g., PVP K30) in a minimal amount of the selected volatile solvent in a round-bottom flask. Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. Gentle heating (e.g., 40-50°C) can be applied to expedite the process.
-
Continue evaporation until a thin, dry film is formed on the wall of the flask.
-
-
Drying:
-
Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.
-
-
Milling and Sieving:
-
Carefully scrape the solid material from the flask.
-
Gently grind the material into a fine powder using a mortar and pestle.
-
Pass the powder through a standard mesh sieve to ensure a uniform particle size.[8]
-
-
Characterization (Self-Validation):
-
Store the resulting powder in a desiccator.
-
Validation Step 1 (Solubility): Perform a kinetic or equilibrium solubility test comparing the solid dispersion to the unformulated crystalline drug. A significant increase in apparent solubility validates the success of the formulation.
-
Validation Step 2 (Physical Form): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the drug is in an amorphous state (absence of a sharp melting peak in DSC; a halo pattern in XRD).[8]
-
Section 4: Data Presentation - A Case Study
To illustrate the impact of structural modification, consider the following data adapted from a study on N-substituted 2-aminoquinazolin-4-one derivatives designed to improve PK properties.[2][3]
Table 1: Comparison of Pharmacokinetic Parameters in Rats Following Oral Dosing
| Compound ID | Modification | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Parent Cmpd | Unsubstituted | Low | 1.0 | Low | 2.5 |
| Analog 2b | N-acetylated | 6.81 | 2.0 | 41.57 | 4.8 |
| Data are illustrative and based on published findings showing significant PK enhancement upon N-acetylation.[2][3] |
The N-acetylation (Analog 2b) dramatically increased both the maximum concentration (Cmax) and total drug exposure (AUC) compared to the parent compound, demonstrating a successful structural modification strategy to overcome poor pharmacokinetic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Overcoming Poor Cell Permeability of Quinazolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for overcoming the common yet significant challenge of poor cell permeability in quinazolinone derivatives. Quinazolinones are a privileged scaffold in medicinal chemistry, but their therapeutic potential is often hampered by their inability to efficiently cross cellular membranes. This resource is designed to provide you with the foundational knowledge and actionable protocols to diagnose and resolve these permeability issues.
Section 1: Frequently Asked Questions (FAQs): Understanding the Permeability Problem
This section addresses the fundamental questions researchers face when dealing with the cell permeability of quinazolinone derivatives.
Q1: Why do many of my quinazolinone derivatives exhibit low cell permeability?
A1: Poor cell permeability in quinazolinone derivatives, like many kinase inhibitors, often stems from their physicochemical properties. These molecules are frequently designed to fit into specific ATP-binding pockets, which can lead to structures with characteristics that hinder passive diffusion across the lipid bilayer of cell membranes.[1][2] Key contributing factors include:
-
High Molecular Weight: To achieve potency and selectivity, quinazolinone scaffolds are often elaborated with various functional groups, pushing the molecular weight over 500 Daltons.[3][4]
-
High Polar Surface Area (PSA): The presence of multiple hydrogen bond donors and acceptors (nitrogen and oxygen atoms), which are crucial for target binding, increases the molecule's polarity.[5] This makes it energetically unfavorable for the compound to leave the aqueous extracellular environment and enter the lipophilic interior of the cell membrane.
-
Poor Aqueous Solubility: While seemingly counterintuitive, very low solubility can limit the concentration of the drug available at the cell surface for absorption.
-
Active Efflux: Many cancer cells overexpress efflux pumps like P-glycoprotein (P-gp), which act as cellular "vacuum cleaners" that recognize and expel xenobiotics, including some quinazolinone derivatives, before they can reach their intracellular targets.[6][7]
Q2: What are the key physicochemical properties that govern the permeability of my compounds?
A2: The interplay of several physicochemical properties dictates a compound's ability to passively diffuse across a cell membrane. According to established principles like Lipinski's Rule of Five, the following are critical:
-
Lipophilicity (log P): This measures a compound's partitioning between an oily (octanol) and an aqueous phase. A log P value that is too low indicates excessive polarity, while a value that is too high can cause the compound to become trapped within the lipid membrane.
-
Molecular Weight (MW): Smaller molecules (ideally under 500 Da) generally diffuse more readily across membranes.[8]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) is a key indicator of polarity.[4] Orally active drugs typically have no more than 5 HBDs and 10 HBAs.[5]
-
Aqueous Solubility: A compound must have sufficient solubility to be present in the solution that bathes the cells.
Q3: What is Lipinski's "Rule of Five" and how does it apply to my quinazolinone series?
A3: Lipinski's Rule of Five is a guideline used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[3][4][8] It's not a strict set of rules but rather a set of alerts for potential problems with absorption or permeation.[9] The "rules" are:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Log P ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
A compound is more likely to have poor permeability if it violates more than one of these rules.[8] For your quinazolinone series, you should calculate these properties for each analog. If you find consistent violations (e.g., MW > 500 and HBA > 10), it strongly suggests that the physicochemical properties of your scaffold are a primary cause of poor permeability. However, it's important to note that many successful drugs, particularly in oncology, are "beyond the Rule of Five" (bRo5), but they often require specialized formulation strategies or rely on active transport mechanisms.[9]
Q4: How do I choose the right initial assay to assess permeability? PAMPA vs. Caco-2?
A4: The choice between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay depends on the stage of your project and the specific question you are asking.
-
PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10][11] It is high-throughput, cost-effective, and excellent for early-stage drug discovery to rank compounds based on their passive diffusion potential.[10][12] It isolates the contribution of passive diffusion to permeability.[11]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier resembling the intestinal epithelium, complete with tight junctions and active transporters.[13][14] It is more complex and lower-throughput but provides more biologically relevant data, as it accounts for passive diffusion, paracellular transport, and active transport (both uptake and efflux).[11][13]
Recommendation: Use PAMPA for initial screening of a large number of analogs to quickly identify compounds with good passive permeability. Then, advance the most promising candidates to a Caco-2 assay to investigate the potential impact of active efflux transporters.[10] A significant drop in permeability in the Caco-2 assay compared to PAMPA may suggest the compound is a substrate for an efflux pump.[11]
Section 2: Troubleshooting Guide: Experimental Strategies to Enhance Permeability
This section provides actionable workflows and protocols to diagnose and systematically improve the permeability of your quinazolinone derivatives.
Part A: Initial Diagnosis & Characterization
Before attempting structural modifications, it is crucial to establish a baseline and accurately diagnose the permeability issue.
This protocol provides a simplified workflow for assessing passive permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a compound based on its passive diffusion through a lipid-infused artificial membrane.[10][11]
Materials:
-
96-well PAMPA "sandwich" plate (donor and acceptor plates).
-
Lipid solution (e.g., 1% lecithin in dodecane).[15]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in DMSO.
-
UV-Vis plate reader or LC-MS/MS system.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Prepare the test compounds in PBS at a final concentration of 100-500 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the membrane.
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.
-
Assemble the Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a chamber with a moist environment to prevent evaporation.[10][15]
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS/MS).[11]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Part B: Medicinal Chemistry Approaches for Structural Modification
If your initial assessment reveals poor passive permeability or active efflux, targeted structural modifications can be a powerful strategy.
-
Strategy 1: Masking Polar Groups: Temporarily or permanently mask polar functional groups like -NH, -OH, or -COOH. For example, N-methylation of a secondary amine can eliminate a hydrogen bond donor, significantly reducing polarity.
-
Strategy 2: Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres that retain the necessary binding interactions. For instance, a carboxylic acid could be replaced with a tetrazole.
-
Strategy 3: Introduce Intramolecular Hydrogen Bonds (IMHBs): Design analogs where a polar group can form an intramolecular hydrogen bond. This effectively "hides" the polar functionality, reducing its interaction with the aqueous environment and lowering the energy barrier for membrane permeation.
If the efflux ratio (ER) from a Caco-2 assay is greater than 2, it indicates that your compound is actively pumped out of the cells.[14][16]
-
Strategy: Structural Modifications to Reduce P-gp Recognition: P-gp recognition is complex, but certain structural features are common among its substrates. Strategies to circumvent this include:
-
Reducing the number of hydrogen bond acceptors.
-
Slightly increasing the compound's rigidity.
-
Altering stereochemistry, as P-gp can be stereoselective.
-
Adding a weakly basic nitrogen atom.
-
Objective: To determine the permeability of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to calculate an efflux ratio (ER).[14]
Materials:
-
Caco-2 cells cultured on Transwell™ filter supports for ~21 days.[16]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and talinolol as a P-gp substrate).[14]
-
LC-MS/MS system for analysis.
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use wells with acceptable TEER values (typically >200 Ω·cm²).[16][17]
-
Prepare Dosing Solutions: Prepare the test compounds in the transport buffer at the desired concentration (e.g., 10 µM).[13]
-
Apical-to-Basolateral (A-B) Transport:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
-
Basolateral-to-Apical (B-A) Transport:
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers and analyze the compound concentration using LC-MS/MS.
-
Calculation:
-
Calculate Papp (A-B) and Papp (B-A).
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Part C: Formulation-Based Approaches
When further structural modification of a promising lead compound is not feasible, formulation strategies can be employed to improve its delivery and bioavailability.[18][19][20]
-
Strategy 1: Lipid-Based Formulations: For highly lipophilic ("grease-ball") compounds, incorporating them into lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve their solubility and absorption.[18]
-
Strategy 2: Nanosuspensions: For poorly soluble ("brick-dust") compounds, reducing the particle size to the nanometer range (nanonization) can significantly increase the surface area for dissolution, thereby improving bioavailability.[20][21]
-
Strategy 3: Use of Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport.[19]
Section 3: Data Interpretation & Visualization
Structure-Permeability Relationship (SPR) Analysis
Systematically tabulating your data is essential for identifying trends and guiding your next design cycle.
| Compound ID | R1 Group | R2 Group | MW (Da) | cLogP | PSA (Ų) | HBD | HBA | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 ER |
| Parent-01 | -H | -COOH | 485 | 3.5 | 130 | 3 | 7 | 0.8 | 1.5 |
| Analog-02 | -F | -COOH | 503 | 3.7 | 130 | 3 | 7 | 1.1 | 1.6 |
| Analog-03 | -H | -COOCH₃ | 499 | 4.1 | 115 | 2 | 7 | 5.2 | 1.8 |
| Analog-04 | -H | -Tetrazole | 486 | 3.2 | 125 | 2 | 8 | 3.5 | 4.1 |
Interpretation:
-
Comparing Parent-01 and Analog-03 , masking the carboxylic acid as a methyl ester (reducing HBD from 3 to 2 and lowering PSA) resulted in a >6-fold increase in passive permeability.
-
Comparing Parent-01 and Analog-04 , replacing the carboxylic acid with a tetrazole improved passive permeability, but the Caco-2 efflux ratio increased significantly, suggesting the new analog is now a P-gp substrate.
References
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Rule of 5 [pharmainformatic.com]
- 6. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 7. Frontiers | Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function [frontiersin.org]
- 8. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 2-Amino-3H-quinazolin-4-one Synthesis
Introduction: The successful transition of a drug candidate from discovery to preclinical trials hinges on the robust and scalable synthesis of the active pharmaceutical ingredient (API). 2-Amino-3H-quinazolin-4-one is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including antiviral and anticancer agents.[1][2][3] As researchers move towards producing gram-to-kilogram quantities required for preclinical toxicology and efficacy studies, new challenges emerge that are often not apparent at the bench scale. This guide provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues encountered during the scale-up synthesis of this critical intermediate.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges researchers face when scaling the synthesis of this compound.
Question 1: My reaction yield has dropped significantly upon scaling up from 1g to 100g. What are the likely causes?
This is a classic scale-up problem. The primary culprits are often related to mass and heat transfer, which do not scale linearly.
-
Inadequate Mixing: In a larger reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side product formation. The viscosity of the reaction mixture can also increase, further challenging standard magnetic stirring. Solution: Switch to overhead mechanical stirring to ensure homogenous mixing throughout the reaction vessel.
-
Poor Heat Transfer: A reaction that was easily controlled in a small flask can become dangerously exothermic in a large reactor. The surface-area-to-volume ratio decreases upon scale-up, making it harder to dissipate heat. This can cause solvent to boil locally or lead to thermal decomposition of reagents and product. Solution: Use a jacketed reactor with a circulating temperature control unit. For highly exothermic steps, consider a slower, controlled addition of the limiting reagent via an addition funnel or syringe pump.
-
Precipitation Issues: If the product or an intermediate precipitates, it can trap starting materials and prevent the reaction from going to completion. This is exacerbated by poor mixing. Solution: Ensure the chosen solvent can maintain all components in the solution at the reaction temperature. If precipitation is unavoidable, ensure mixing is vigorous enough to keep the solid suspended as a fine slurry.
Question 2: I'm observing a significant amount of an insoluble, high-melting-point impurity in my final product. What could it be and how do I prevent it?
When using urea as the cyclizing agent with anthranilic acid derivatives, the most common and troublesome impurity is the self-condensation product of urea, known as biuret or triuret. These are often insoluble in common organic solvents.
-
Cause: This typically occurs at high temperatures (often >150°C) when the reaction is run for an extended period.[4] The urea decomposes and reacts with itself.
-
Prevention & Mitigation:
-
Temperature Control: Carefully control the reaction temperature. Do not exceed the optimal temperature cited in the literature for your specific starting material.
-
Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed. Prolonged heating will favor impurity formation.
-
Alternative Reagents: Consider using a more controlled source of cyanate, such as sodium or potassium cyanate in an acidic aqueous solution with your 2-aminobenzamide precursor. This route often proceeds at lower temperatures, avoiding urea decomposition.
-
Purification: If the impurity has already formed, it can often be removed by slurrying the crude product in a solvent in which the impurity is insoluble but the desired product has some solubility (e.g., hot ethanol or methanol), followed by filtration.
-
Question 3: My synthesis starts from isatoic anhydride, but the reaction is messy with multiple side products. How can I improve the selectivity?
Isatoic anhydride is an attractive starting material due to its low cost, but its reactivity can be a double-edged sword.[5][6] The initial ring-opening must be selective to avoid unwanted side reactions.
-
Cause of Side Products: The primary amine nucleophile (e.g., ammonia or a primary amine) can attack either of the two carbonyl groups of the anhydride. Attack at the C2 carbonyl is productive, leading to a 2-aminobenzamide intermediate which then cyclizes. Attack at the C4 carbonyl leads to decarboxylation and the formation of other benzamide derivatives.
-
Improving Selectivity:
-
Controlled Nucleophile Addition: Add the amine nucleophile slowly at a lower temperature (e.g., 0-25°C) to control the initial ring-opening reaction before heating to drive the cyclization.
-
Choice of Base: The choice and stoichiometry of the base are critical. Some protocols use a base to deprotonate the nucleophile, increasing its reactivity but potentially reducing selectivity. A non-nucleophilic base is often preferred.
-
One-Pot Procedures: Several modern "one-pot" procedures have been developed that leverage catalysts (e.g., palladium) to control the reaction pathway and improve yields from isatoic anhydride.[5][6]
-
Question 4: How do I effectively monitor the progress of the reaction on a large scale?
Relying solely on a final time point is risky during scale-up. Real-time monitoring is crucial for consistency and safety.
-
Sampling: Develop a safe and reproducible method for taking small aliquots from the reactor. This may involve using a long pipette or a sampling valve. Quench the aliquot immediately in a suitable solvent to stop the reaction before analysis.
-
Analytical Techniques:
-
TLC (Thin Layer Chromatography): Still the fastest and most straightforward method for a qualitative assessment of starting material consumption and product formation.
-
LCMS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the conversion rate and can help identify the mass of any major side products being formed. This is the preferred method for process development.
-
¹H NMR: Taking a quick NMR of a quenched aliquot can provide a clear picture of the reaction progress by integrating the signals for the starting material and product.
-
Part 2: Scalable Synthesis Protocols
The following protocols are designed with scalability and robustness in mind. Safety precautions (use of fume hoods, personal protective equipment) should always be followed.
Protocol 1: Synthesis from 2-Aminobenzamide and Urea
This is a classic, atom-economical method suitable for large-scale production, though it requires high temperatures.
Step-by-Step Methodology:
-
Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, and a nitrogen inlet.
-
Charging Reagents: To the reactor, add 2-aminobenzamide (1.0 eq) and urea (3.0 eq).
-
Reaction: Begin stirring and slowly heat the mixture. The solids will melt to form a stirrable slurry. Heat the reaction mixture to 150-160°C.[4] Ammonia gas will be evolved, which should be vented through a scrubber containing dilute acid.
-
Monitoring: Monitor the reaction every 1-2 hours using LCMS or TLC (Typical mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete in 8-12 hours.
-
Work-up:
-
Allow the reactor to cool to approximately 80-90°C.
-
Carefully add water to the solidified mass. The mixture will be hot.
-
Heat the resulting slurry to boiling with vigorous stirring for 30 minutes to dissolve any unreacted urea and other water-soluble impurities.
-
Cool the mixture to room temperature and then further cool in an ice bath for 1 hour.
-
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake extensively with cold water, followed by a wash with cold ethanol to remove residual organic impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Synthesis from 2-Aminobenzonitrile and Urea
This method is also effective and starts from a different common precursor. High temperatures are again required.
Step-by-Step Methodology:
-
Setup: Use the same reactor setup as in Protocol 1.
-
Charging Reagents: Charge the reactor with 2-aminobenzonitrile (1.0 eq) and urea (2.5 eq).
-
Reaction: Begin stirring and heat the mixture to 160-170°C. The reaction proceeds via a melt phase.[4]
-
Monitoring: Monitor the reaction as described in Protocol 1. Completion is typically observed within 18-20 hours.
-
Work-up & Isolation: The work-up and isolation procedure is identical to that described in Protocol 1. The product is typically a white solid.
Part 3: Data & Visualization
Table 1: Comparison of Common Synthetic Routes
| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages & Scale-Up Challenges |
| 2-Aminobenzamide | Urea or Sodium Cyanate | 70-90% | High atom economy; readily available starting materials.[7][8] | High temperatures required; potential for biuret/triuret formation; ammonia off-gassing. |
| Isatoic Anhydride | Ammonia/Urea | 60-85% | Inexpensive starting material; one-pot potential.[5][6] | Potential for side reactions (decarboxylation); reaction can be messy if not controlled.[9] |
| 2-Aminobenzonitrile | Urea | 80-90% | High yield; readily available starting material.[4] | High temperatures and long reaction times; requires careful temperature control to avoid side reactions. |
| Anthranilic Acid | Phenylcyanamide, TMSCl | ~76% | Can be performed as a one-pot reaction; allows for N-substituted analogs.[10] | More complex reagents; Dimroth rearrangement step requires strong base and careful pH control. |
Diagrams
This diagram illustrates the two most common pathways for synthesizing the target molecule at scale.
Caption: Common synthetic routes to this compound.
This decision tree helps diagnose the cause of low yield during scale-up.
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2-Amino-3H-quinazolin-4-one Kinase Inhibitors
Welcome to the technical support center dedicated to advancing your research with 2-amino-3H-quinazolin-4-one based kinase inhibitors. This guide is structured to provide drug development professionals, researchers, and scientists with actionable insights and troubleshooting strategies to overcome the critical challenge of achieving inhibitor selectivity. Given the highly conserved nature of the ATP-binding site across the human kinome, promiscuity of kinase inhibitors is a significant hurdle, leading to off-target effects and potential toxicity.[1][2] This resource will delve into the causal factors behind selectivity issues and offer validated protocols to refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows high potency in biochemical assays but has significant off-target activity in cellular assays. What is the likely cause?
A1: This discrepancy is a common challenge.[3][4] Several factors can contribute to this:
-
Compound Concentration: High concentrations used in initial screens can lead to non-specific binding. It is crucial to perform dose-response experiments to determine the IC50 and use concentrations relevant to the on-target potency.[4]
-
Cellular Environment: The intracellular environment is far more complex than an in vitro biochemical assay. Factors such as high intracellular ATP concentrations can reduce the apparent potency of ATP-competitive inhibitors. Additionally, the inhibitor must be cell-permeable and stable within the cell.[3][4]
-
Inherent Promiscuity: The this compound scaffold can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[1] A broad kinase selectivity panel is essential to identify these off-targets.[5][6]
Q2: How can I begin to rationally design more selective inhibitors based on the this compound scaffold?
A2: Rational design hinges on exploiting the subtle differences between kinase active sites.[1][2] Key strategies include:
-
Structure-Based Drug Design (SBDD): If the crystal structure of your target kinase is available, SBDD can be a powerful tool.[7][8][9] By analyzing the co-crystal structure of your inhibitor bound to the target, you can identify unique sub-pockets or specific residues that can be targeted to enhance selectivity.[7][8]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.[1]
-
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments that bind weakly to the target.[10][11][12] These fragments can then be grown or linked to build a more potent and selective inhibitor by exploring interactions with less conserved regions of the kinase.[10][11]
Q3: What are the essential control experiments when validating the on-target effects of a new inhibitor?
A3: Rigorous controls are critical to ensure that the observed phenotype is a direct result of inhibiting the intended target.[3]
-
Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same kinase. If both compounds produce the same biological effect, it strengthens the evidence for on-target activity.[3]
-
Rescue Experiments: If possible, express a mutant form of the target kinase that is resistant to the inhibitor. If the inhibitor's effect is on-target, this resistant mutant should "rescue" the phenotype.[3]
-
Kinome Profiling: A comprehensive kinase panel screen will identify other kinases that are inhibited at the experimental concentration, revealing potential off-target liabilities.[3][5][6]
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results in Biochemical Kinase Assays
High background or variability in your in vitro kinase assays can obscure the true potency and selectivity of your inhibitors.
Troubleshooting Steps & Rationale:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reagent Impurity | Prepare fresh buffers and ensure all reagents, including ATP and substrates, are of high purity and within their expiration dates.[13] | Impurities can interfere with the assay chemistry or directly inhibit the kinase, leading to inaccurate results.[13] |
| Protein Aggregation | Check for kinase aggregation using techniques like dynamic light scattering. Consider including additives like glycerol or non-ionic detergents in your assay buffer to prevent aggregation.[13] | Aggregated enzyme may exhibit altered or reduced activity, leading to variability in your measurements.[13] |
| Substrate Depletion | Ensure that substrate concentrations are well above the Michaelis constant (Km) and are not significantly depleted during the assay. | Substrate depletion can lead to non-linear reaction kinetics and an underestimation of inhibitor potency (IC50). |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, perform assays at the Km for ATP of the specific kinase.[14] | This allows for a more accurate determination of the inhibitor's intrinsic potency (Ki) and facilitates comparison across different kinases. |
| Compound Interference | Test for compound autofluorescence or quenching in fluorescence-based assays.[13] | The inhibitor itself may interfere with the detection method, leading to false-positive or false-negative results.[13] |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
A potent inhibitor in a test tube may show weak or no activity in a cellular context.
Troubleshooting Steps & Rationale:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Cell Permeability | Assess the physicochemical properties of your inhibitor, such as lipophilicity (LogP) and molecular weight.[4] | The compound must be able to cross the cell membrane to reach its intracellular target. |
| Efflux by Transporters | Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or co-administer an efflux pump inhibitor to see if cellular potency increases.[4] | Active transport out of the cell can significantly reduce the intracellular concentration of the inhibitor.[4] |
| Compound Instability | Evaluate the stability of your compound in cell culture medium over the time course of your experiment.[4] | Degradation of the inhibitor in the assay medium will lead to a lower effective concentration.[4] |
| High Intracellular ATP | Consider using cell-based target engagement assays like NanoBRET, which can measure inhibitor binding in the presence of physiological ATP concentrations.[15][16] | The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency. |
Experimental Protocols & Workflows
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of a this compound inhibitor across a panel of kinases.
Workflow:
Caption: Workflow for tiered kinase selectivity profiling.
Step-by-Step Procedure:
-
Primary Screen: Screen your inhibitor at a single high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.[17] This provides an initial overview of potential off-targets.
-
Identify 'Hits': Identify all kinases that show significant inhibition (e.g., >70%) at the screening concentration.[17]
-
Dose-Response Analysis: For all identified 'hits', perform a 10-point dose-response experiment to accurately determine the IC50 value.[17]
-
Data Analysis and Visualization: Calculate a selectivity score to quantify the inhibitor's promiscuity. Visualize the data using a kinome map to provide a clear representation of the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that your inhibitor is binding to its intended target within intact cells.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Procedure:
-
Cell Treatment: Treat intact cells with your inhibitor or a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another suitable detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.
Advanced Strategies for Improving Selectivity
Beyond initial troubleshooting, several advanced medicinal chemistry and computational strategies can be employed to rationally design more selective this compound inhibitors.
1. Computational Approaches:
Computational methods can predict potential off-targets and guide the design of more selective compounds, saving significant time and resources.[18][19][20]
-
Molecular Docking and Scoring: Docking your inhibitor into the crystal structures of various kinases can help predict binding affinities and identify potential off-targets.[7][21]
-
Binding Site Similarity Analysis: Comparing the ATP-binding pocket of your target kinase with other kinases can reveal key differences to exploit for selectivity.[18]
-
Pharmacophore Modeling: Developing a pharmacophore model based on known selective inhibitors can guide the design of new compounds with improved selectivity.[22]
2. Covalent Inhibition:
Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to exceptionally selective and potent compounds.[1][2] This strategy is only applicable if the target kinase possesses a suitably located cysteine that is absent in most other kinases.[1][2]
3. Allosteric Inhibition:
Targeting allosteric sites, which are less conserved than the ATP-binding pocket, is a promising strategy for achieving high selectivity. While more challenging to discover, allosteric inhibitors can offer significant advantages in terms of their selectivity profile.
By systematically applying the troubleshooting guides, experimental protocols, and advanced strategies outlined in this technical support center, you will be well-equipped to address the selectivity challenges associated with this compound kinase inhibitors and accelerate your drug discovery efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 8. rroij.com [rroij.com]
- 9. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpscr.info [ijpscr.info]
- 22. Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Amino-3H-quinazolin-4-one Derivatives and Other Kinase Inhibitors
This guide provides an in-depth, objective comparison of kinase inhibitors centered around the emerging potential of the 2-amino-3H-quinazolin-4-one scaffold against established therapeutic agents. We will dissect their mechanisms of action, compare their performance using publicly available experimental data, and provide the foundational experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of kinase inhibition and the specific advantages offered by novel chemical scaffolds.
Introduction: The Quinazoline Core in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most intensely pursued targets in drug discovery. The quinazoline ring system is a "privileged scaffold" in this field, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its rigid structure and capacity for diverse substitutions allow it to effectively mimic the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[3]
Notable examples of quinazoline-based drugs include Gefitinib, Afatinib, and Lapatinib, which have revolutionized the treatment of certain cancers by targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][4] More recently, derivatives of this compound have emerged as a promising class of multi-targeted kinase inhibitors, demonstrating potent activity against a range of kinases and cancer cell lines.[5][6] This guide will place these novel derivatives in context with their predecessors and other key kinase inhibitors.
The Contenders: A Mechanistic Overview
A direct comparison requires a clear understanding of how each inhibitor functions at a molecular level. We will compare the this compound class against four established quinazoline-based inhibitors and one non-quinazoline inhibitor that targets a critical downstream pathway.
This compound Derivatives
This emerging class of compounds is characterized by its broad-spectrum activity. Depending on the specific substitutions, these derivatives have demonstrated potent, low-micromolar to nanomolar inhibitory activity against multiple tyrosine protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), EGFR, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][6][7] A key finding is that their mechanism can vary; molecular docking studies suggest that while they often act as ATP-competitive (Type-I) inhibitors against EGFR and HER2, certain derivatives can function as ATP non-competitive (Type-II) inhibitors against kinases like CDK2.[5][6] This mechanistic flexibility is a significant area of ongoing research.
Gefitinib (Iressa®)
Gefitinib is a first-generation, selective, and reversible inhibitor of the EGFR tyrosine kinase.[8][9][10] It operates by competitively binding to the ATP-binding site within the intracellular domain of EGFR.[9][10] This action blocks EGFR autophosphorylation and disrupts downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/Akt pathways, thereby inhibiting cell proliferation and promoting apoptosis.[8][9][11] Its efficacy is most pronounced in cancers harboring activating mutations in the EGFR gene.[11][12]
Afatinib (Gilotrif®)
Afatinib represents a second-generation inhibitor that acts as an irreversible pan-ErbB family inhibitor. It targets EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4).[13][14][15] Its mechanism involves the covalent binding to cysteine residues within the kinase domains of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.[13][14] This prevents both auto- and trans-phosphorylation among ErbB dimers, providing a more comprehensive blockade of downstream signaling than first-generation inhibitors.[13]
Lapatinib (Tykerb®)
Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets both EGFR and HER2.[16] Like gefitinib, it competes with ATP for the binding pocket in the intracellular kinase domain of these receptors.[17] By inhibiting both EGFR and HER2, Lapatinib effectively shuts down two major oncogenic signaling pathways, making it particularly useful in HER2-overexpressing cancers.[16][17][18]
Vandetanib (Caprelsa®)
Vandetanib is a multi-kinase inhibitor with a broader target profile. It is a potent inhibitor of VEGFR, EGFR, and the RET-tyrosine kinase.[19][20][21][22] Its action on VEGFR disrupts angiogenesis, the formation of new blood vessels essential for tumor growth, while its inhibition of EGFR and RET directly impedes cancer cell proliferation and survival.[20][22]
Ipatasertib (GDC-0068)
To provide a broader context beyond receptor tyrosine kinases, we include Ipatasertib, a non-quinazoline inhibitor. Ipatasertib is a highly selective, ATP-competitive pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, Akt3). Akt is a critical serine/threonine kinase and a central node in the PI3K/Akt/mTOR pathway, which is downstream of EGFR. By directly inhibiting Akt, Ipatasertib bypasses the receptor level and targets a key pathway for cell survival and proliferation, making it relevant for cancers with PI3K/Akt pathway activation, such as those with PTEN loss.
Signaling Pathways: Visualizing the Points of Intervention
The efficacy of these inhibitors is rooted in their ability to interrupt specific signaling cascades. The two primary pathways affected are the RAS/RAF/MAPK pathway, crucial for cell proliferation, and the PI3K/Akt pathway, essential for cell survival.
Caption: EGFR and PI3K/Akt signaling pathways with inhibitor targets.
Head-to-Head: Comparative Performance Data
Objective comparison relies on quantitative data. The following table summarizes publicly available inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a given biological activity by 50%. Lower values indicate higher potency.
| Inhibitor Class/Drug | Target Kinase(s) | Representative IC50 Value(s) | Mechanism | Reference(s) |
| This compound (Derivative 2i) | CDK2 | 0.173 µM | ATP Non-competitive | |
| This compound (Derivative 3i) | CDK2, HER2, EGFR | CDK2: 0.177 µM | Competitive/Non-competitive | [5] |
| 2-Sulfanylquinazolin-4(3H)-one (Derivative 5d) | HER2, EGFR, VEGFR2 | HER2: 0.091 µM, EGFR: 0.083 µM, VEGFR2: 0.079 µM | Competitive | [4] |
| Gefitinib | EGFR | ~2-80 nM (mutant EGFR) | Reversible, ATP-competitive | [9][10] |
| Afatinib | EGFR, HER2 | EGFR: 0.5 nM | Irreversible, Covalent | |
| Lapatinib | EGFR, HER2 | EGFR: 10.8 nM, HER2: 9.2 nM | Reversible, ATP-competitive | [16][17] |
| Vandetanib | VEGFR2, EGFR, RET | VEGFR2: 40 nM, EGFR: 500 nM, RET: 100 nM | Reversible, ATP-competitive | [19][20][22] |
| Ipatasertib | Akt1, Akt2, Akt3 | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM | Reversible, ATP-competitive |
Disclaimer: IC50 values are highly dependent on assay conditions (e.g., ATP concentration, substrate, enzyme source) and should be compared with caution. The values presented are representative figures from cited literature.
The data indicates that novel quinazolin-4(3H)-one derivatives can exhibit potency in the nanomolar to low-micromolar range, comparable to or in some cases exceeding that of established drugs against specific targets.[4][5] Their ability to engage multiple kinases, and in some cases through different mechanisms, highlights their potential as versatile therapeutic scaffolds.[5]
Core Methodologies: Standardized Experimental Protocols
To ensure reproducibility and valid comparisons, standardized protocols are essential. The following sections detail the step-by-step methodologies for the key assays used to characterize and compare kinase inhibitors.
Experimental Workflow Overview
The logical flow of inhibitor characterization moves from direct enzyme interaction to cellular effects and finally to specific pathway modulation.
Caption: General workflow for kinase inhibitor characterization.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. Inhibition is observed as a decrease in the luminescent signal.
Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad applicability across different kinases and ATP concentrations. It allows for a robust determination of IC50 values by directly measuring the product of the kinase reaction.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) in DMSO, then dilute into the appropriate kinase reaction buffer to create 2X compound solutions. A typical starting range is 10 µM to 0.1 nM.
-
Prepare a 2X solution of the purified target kinase (e.g., EGFR, CDK2) and its specific peptide substrate in kinase reaction buffer.
-
Prepare a 2X ATP solution. The final concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding dynamics are accurately reflected.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Add 2.5 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in signal indicates cytotoxicity.[16]
Causality: The MTT assay is a robust, widely accepted method for assessing the effect of a compound on cell viability. It provides a quantitative measure (IC50 or GI50) of a compound's potency in a cellular context, which is a critical step after confirming biochemical activity.
Methodology:
-
Cell Plating:
-
Harvest cancer cells (e.g., A549, MCF-7) and determine cell density and viability using a hemocytometer and Trypan Blue.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[16]
-
Incubate overnight (or for 6-24 hours) at 37°C, 5% CO2 to allow cells to attach.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Subtract the background absorbance from a set of wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability versus the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol: Western Blot for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement and pathway modulation in a cellular context.[10]
Causality: To validate that a cellular effect (like decreased viability) is due to the intended mechanism (kinase inhibition), it is crucial to measure the phosphorylation of the kinase's direct downstream substrates. For an EGFR inhibitor, this would be phospho-Akt or phospho-ERK. This protocol is designed to preserve the labile phosphate groups for accurate detection.[12][22]
Methodology:
-
Sample Preparation & Lysis:
-
Plate and treat cells with the inhibitor as described in the cell viability assay.
-
After treatment, place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[12] The phosphatase inhibitors are critical to prevent dephosphorylation during sample prep.[22]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein lysate per sample by boiling in Laemmli sample buffer for 5 minutes.[12]
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
For normalization, the blot can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. Experimental data demonstrates that derivatives from this class can achieve potencies comparable to, and in some cases exceeding, established drugs. Their ability to target multiple kinases—and potentially via different mechanisms of action—offers a compelling strategy to overcome the resistance mechanisms that often plague single-target therapies.
While established inhibitors like Gefitinib, Afatinib, and Lapatinib have paved the way, the future of kinase-targeted therapy lies in compounds with improved selectivity, novel mechanisms to combat resistance, and the ability to modulate multiple oncogenic pathways simultaneously. The continued exploration and optimization of this compound derivatives, guided by the robust biochemical and cellular assays detailed in this guide, will be a critical endeavor in the ongoing fight against cancer and other kinase-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ClinPGx [clinpgx.org]
- 16. cusabio.com [cusabio.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Researcher's Guide to the In Vitro Validation of 2-Amino-3H-quinazolin-4-one as an Antiviral Agent
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, the 2-Amino-3H-quinazolin-4-one moiety has emerged as a promising backbone for the development of novel antiviral therapeutics. Recent studies have highlighted its derivatives' potent activity against a range of viruses, including Zika, Dengue, and Influenza.[1][2][3] This guide provides a comprehensive framework for researchers aiming to validate the antiviral efficacy of this compound class in vitro, comparing its performance against established antiviral agents and elucidating the scientific rationale behind each experimental step.
The Foundational Principle: A Scientifically Rigorous Validation Cascade
Validating a potential antiviral agent is not a single experiment but a logical progression of assays designed to build a comprehensive profile of the compound's activity, toxicity, and selectivity. The ultimate goal is to differentiate true antiviral effects from compound-induced cytotoxicity, a critical distinction for any potential therapeutic.[4] This process begins with assessing the compound's effect on the host cell and progressively moves toward more specific and quantitative measures of viral inhibition.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 1: In Vitro Antiviral Validation Workflow."; font-size: 12; font-family: "Arial"; } enddot Caption: Figure 1: In Vitro Antiviral Validation Workflow.
Part 1: Foundational Cytotoxicity Assessment
Before any antiviral activity can be claimed, the inherent toxicity of the this compound derivative to the host cell line must be determined. A compound that kills host cells will indirectly halt viral replication, leading to a false-positive result.[4] The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in the death of 50% of the host cells.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which correlates with cell viability.[7]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density that ensures a confluent monolayer the next day.[8][9]
-
Compound Preparation: Prepare serial dilutions of the this compound test compound in culture medium. A typical starting range might be 0.1 µM to 100 µM.[10]
-
Treatment: Remove the growth medium from the cells and add the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.[10]
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.[10][11]
Part 2: Primary Antiviral Screening - The Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a robust and efficient method for initial antiviral screening.[12][13] Many viruses cause visible damage to host cells, known as cytopathic effects, which can include cell rounding, detachment, and lysis.[12] An effective antiviral compound will protect the cells from these effects.[13]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Compound & Virus Preparation: Prepare serial dilutions of the test compound at concentrations well below its determined CC50 value.[14] Prepare a virus stock diluted to a concentration known to cause >80% CPE within the assay timeframe (e.g., 48-72 hours).[15]
-
Infection and Treatment: Add the compound dilutions to the cell monolayers. Shortly after, add the prepared virus inoculum to all wells except the "cell control" and "compound toxicity control" wells.[16][17]
-
Controls: The assay integrity relies on proper controls:
-
Virus Control: Cells + Virus (no compound) - Should show maximum CPE.
-
Cell Control: Cells only (no virus, no compound) - Should show no CPE.
-
Compound Toxicity Control: Cells + Compound (no virus) - To confirm the compound isn't toxic at the tested concentrations.
-
Positive Drug Control: Cells + Virus + Known Antiviral (e.g., Remdesivir, Oseltamivir) - To validate the assay.[17]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the virus control wells show significant CPE.[16]
-
Visualization & Quantification: The extent of CPE can be assessed microscopically. For a quantitative result, the remaining viable cells can be stained with a dye like Crystal Violet or Neutral Red.[15][16] After staining and washing, the dye is eluted, and the absorbance is read on a plate reader.
-
Analysis: The 50% effective concentration (EC50) is calculated. This is the compound concentration required to inhibit the viral cytopathic effect by 50% compared to the virus control.[4][15]
Part 3: Confirmatory & Quantitative Analysis - The Plaque Reduction Assay
While the CPE assay is excellent for screening, the plaque reduction assay is considered the "gold standard" for quantifying the efficacy of an antiviral compound against lytic viruses.[10][18] It directly measures the reduction in the number of infectious virus particles.[19]
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 2: Plaque Reduction Assay Workflow."; font-size: 12; font-family: "Arial"; } enddot Caption: Figure 2: Plaque Reduction Assay Workflow.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.[18]
-
Infection: Remove the medium and infect the monolayers with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.[20]
-
Treatment: After adsorption, remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (like agarose or methylcellulose) containing various concentrations of the this compound compound.[18][20] The semi-solid medium restricts viral spread to adjacent cells, ensuring that each plaque originates from a single infectious particle.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the control wells (no compound).[18]
-
Visualization: Carefully remove the overlay. Fix the cells with a solution like 10% formalin and then stain the monolayer with Crystal Violet. The living cells will take up the stain, while the areas of virus-induced cell death (plaques) will remain clear.[10][20]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 is determined by plotting the percent inhibition against the log of the compound concentration.[18]
Part 4: Data Interpretation & Comparative Analysis
The key to evaluating a potential antiviral is not just its efficacy (EC50) but its selectivity. The Selectivity Index (SI) provides this crucial measure of the therapeutic window.
SI = CC50 / EC50 [5]
A higher SI value indicates greater selectivity, meaning the compound is much more potent against the virus than it is toxic to the host cells. Generally, an SI value of ≥10 is considered indicative of promising in vitro activity.[5]
Comparative Data Table
The performance of a novel this compound derivative should be benchmarked against known antiviral drugs.
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 22 (Quinazolinone Derivative) | ZIKV-FLR | Vero | >100 | 0.90 | >111 | [1] |
| Compound 27 (Quinazolinone Derivative) | ZIKV-FLR | Vero | >100 | 0.18 | >555 | [1] |
| Compound 47 (Quinazolinone Derivative) | ZIKV-FLR | Vero | >100 | 0.21 | >476 | [1] |
| Compound 1 (Quinazolinone Derivative) | SARS-CoV-2 | Vero | >100 | 0.23 | >434 | [21] |
| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A (H1N1) | MDCK | 79.7 µg/mL | 23.8 µg/mL | 3.35 | [2] |
| Ribavirin (Reference) | Influenza A | MDCK | - | 3.7 µg/mL | - | [9] |
| Chloroquine (Reference) | ZIKV | Vero | - | ~10.0 | - | [1] |
| Remdesivir (Reference) | HCoV-229E | MRC-5 | >10 | 0.02 | >500 | [17] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires assays to be run under identical conditions.
The data clearly shows that specific substitutions on the quinazolinone scaffold can yield compounds with high potency (EC50 in the nanomolar range) and excellent selectivity (SI >500), rivaling or exceeding the performance of some reference drugs in specific assays.[1][21]
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new antiviral agents. A systematic in vitro validation, progressing from cytotoxicity to quantitative efficacy and selectivity assessment, is paramount. By employing a rigorous, multi-assay approach as outlined in this guide, researchers can confidently identify and characterize promising lead compounds, paving the way for further preclinical development. The evidence suggests that with targeted medicinal chemistry, derivatives of this class can achieve high potency and a wide therapeutic window, making them a compelling subject for ongoing antiviral research.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives: Microwave-Assisted Synthesis and Evaluation of Antiviral Activities against Respiratory and Biodefense Viruses | Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 9. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 16. pblassaysci.com [pblassaysci.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking 2-Amino-3H-quinazolin-4-one Against Standard Anticancer Drugs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Quest for Novel Anticancer Agents
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several approved anticancer drugs like gefitinib and erlotinib.[1] Its versatile structure allows for modifications that can target a wide array of biological pathways crucial to cancer cell proliferation and survival.[2][3] This guide focuses on the foundational molecule, 2-Amino-3H-quinazolin-4-one, as a representative of this promising class of compounds.
Due to a lack of comprehensive, direct comparative studies on the unsubstituted this compound, this guide will utilize experimental data from a closely related and well-studied derivative, 2-[N-(2´-Hydroxyethyl)amino]methyl-3H-quinazolin-4-one (HEAMQ) , as a proxy to benchmark the potential of this chemical class.[4] This allows for a scientifically grounded comparison against established anticancer agents.
Our objective is to provide an in-depth, objective comparison of this quinazolinone derivative against three standard-of-care anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor and DNA intercalating agent, representing a classic cytotoxic chemotherapy drug.[5]
-
Paclitaxel: A microtubule-stabilizing agent that induces mitotic arrest, serving as a benchmark for compounds affecting the cell cycle.
-
Gefitinib: An Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, chosen for its structural similarity as a quinazoline derivative.[6]
This guide will delve into comparative cytotoxicity, the induction of apoptosis, and cell cycle effects, supported by detailed experimental protocols and visual workflows to ensure scientific integrity and reproducibility.
Comparative In Vitro Efficacy
The initial assessment of any potential anticancer agent is its ability to selectively kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Cytotoxicity Profile (IC50)
The following table summarizes the IC50 values of the quinazolinone derivative (HEAMQ) and the selected standard drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Mechanism of Action | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| HEAMQ | Antifolate, Induces Apoptosis & G2/M Arrest | U937 (Leukemia) | Not Specified | [4] |
| L1210 (Murine Leukemia) | Not Specified | [4] | ||
| Doxorubicin | Topoisomerase II Inhibitor | PC3 (Prostate) | 3.7 | [7] |
| MCF-7 (Breast) | 7.2 | [7] | ||
| HT-29 (Colon) | 5.6 | [7] | ||
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | NCI-H1299 (Lung) | 14.23 | [8] |
| A549 (Lung) | 15.11 | [8] | ||
| NCI-H1437 (Lung) | 20.44 | [8] | ||
| Paclitaxel | Microtubule Stabilizer | MDA-MB-231 (Breast) | ~0.01 | N/A |
Note: Specific IC50 values for HEAMQ were not detailed in the primary study, but its potent, concentration-dependent cytotoxicity was established. Paclitaxel's IC50 is a representative value from general knowledge, as a direct comparative value was not available in the searched literature.
The data indicates that while quinazolinone derivatives can exhibit potent cytotoxicity, their efficacy is highly dependent on the specific substitutions and the cancer cell line being tested.[7][9]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
To move beyond simple cytotoxicity, it is crucial to understand how a compound kills cancer cells. Two key mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Apoptosis Induction
Apoptosis is a controlled, non-inflammatory form of cell death. The externalization of phosphatidylserine on the cell membrane is an early hallmark, detectable by Annexin V staining via flow cytometry.
Studies on HEAMQ demonstrated that it induces apoptosis in U937 leukemia cells. This was confirmed by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of anti-apoptotic proteins like Bcl-2, XIAP, and survivin, leading to the activation of caspases.[4]
| Compound | Effect on Apoptosis | Cell Line | Method | Reference |
| HEAMQ | Induces apoptosis | U937 | Immunoblotting for apoptotic proteins | [4] |
| Doxorubicin | Induces apoptosis | Jurkat, NB4 | Flow Cytometry | [5] |
| Gefitinib Derivatives | Induce apoptosis | H1299 | Flow Cytometry, Western Blot (Caspase-3, PARP) | [8] |
| Paclitaxel | Induces apoptosis | Various | Flow Cytometry | N/A |
Cell Cycle Analysis
Many anticancer drugs exert their effects by halting the cell cycle at specific phases, preventing cancer cells from replicating. This is commonly analyzed by staining cellular DNA with propidium iodide and measuring fluorescence via flow cytometry.
HEAMQ was found to induce a significant cell cycle arrest in the G2/M phase in U937 cells.[4] This arrest was associated with a marked decrease in the expression of key cell cycle proteins cyclin A, cyclin B, and Cdk1.[4] This G2/M arrest is a common mechanism for microtubule-targeting agents and drugs that cause DNA damage.
| Compound | Effect on Cell Cycle | Cell Line | Method | Reference |
| HEAMQ | G2/M Phase Arrest | U937 | Flow Cytometry, Immunoblotting for cyclins | [4] |
| Quinazolinone Derivative (BIQO-19) | G2/M Phase Arrest | H1975 | Flow Cytometry | [10] |
| Doxorubicin | G2/M Phase Arrest | Various | Flow Cytometry | N/A |
| Paclitaxel | G2/M Phase Arrest | Various | Flow Cytometry | N/A |
In Vivo Benchmarking: Xenograft Tumor Models
While in vitro assays are essential for initial screening, in vivo models are critical for evaluating a compound's efficacy in a complex biological system.[11] The most common preclinical in vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice.[12]
The study on HEAMQ demonstrated its in vivo antitumor activity. When used in combination with standard chemotherapeutic agents like cisplatin and temozolomide, it resulted in synergistic inhibition of tumor growth and long-term survival in mice bearing L1210 tumors.[4] This highlights the potential of this quinazolinone derivative not only as a standalone agent but also as a valuable component of combination therapies.
Experimental Workflows and Protocols
Scientific integrity demands reproducible methodologies. Below are the detailed workflows and step-by-step protocols for the key experiments discussed in this guide.
Overall Experimental Workflow
The following diagram illustrates the logical flow for benchmarking a novel compound like this compound.
Caption: High-level workflow for anticancer drug benchmarking.
Signaling Pathway: EGFR and Downstream Effects
Given the relevance of the quinazoline scaffold in EGFR inhibitors, understanding this pathway is crucial. Gefitinib acts by blocking ATP binding to the EGFR tyrosine kinase domain, thereby inhibiting downstream pro-survival pathways like PI3K/Akt and MAPK.
Caption: EGFR signaling and points of inhibition.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.[14]
-
Drug Treatment: Add serial dilutions of the test compounds (this compound derivative, Doxorubicin, Paclitaxel, Gefitinib) and a vehicle control (e.g., DMSO) to the wells. Incubate for 48-72 hours.
-
MTT Addition: Remove the drug-containing media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Propidium Iodide Cell Cycle Analysis
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.[16]
-
Cell Treatment: Treat cells in 6-well plates with compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 30 minutes on ice.[16]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale to resolve the G0/G1, S, and G2/M peaks.
Protocol 4: Subcutaneous Xenograft Tumor Model
This in vivo protocol assesses the antitumor efficacy of a compound.[18]
-
Cell Preparation: Harvest cancer cells (e.g., L1210, A549) during their exponential growth phase. Resuspend the cells in a sterile solution of PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.[18]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunocompromised mice (e.g., Athymic Nude or SCID).[18][19]
-
Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle control, this compound derivative, standard drug). Administer treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and general health.[18]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion and Future Directions
The benchmarking data, using a closely related derivative, suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The observed induction of G2/M cell cycle arrest and apoptosis places this compound class in a mechanistically relevant space alongside established therapeutics.[4] The in vivo synergy with standard chemotherapies further underscores its potential clinical utility.[4]
Future research should focus on synthesizing and directly testing the unsubstituted this compound to validate these findings. Furthermore, structure-activity relationship (SAR) studies are warranted to optimize the scaffold for improved potency and selectivity against specific cancer targets, such as kinases or tubulin. This comprehensive, data-driven approach, grounded in robust and reproducible experimental protocols, is essential for advancing promising compounds from the bench to the clinic.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel nonclassical antifolate, 2-[N-(2´-Hydroxyethyl)amino]methyl-3H-quinazolin-4-one, with a potent antineoplastic activity toward leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3H-quinazolin-4-one Derivatives: A Comparative Analysis for Drug Discovery
The 2-amino-3H-quinazolin-4-one scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous derivatives with potent pharmacological activities, spanning from anticancer and antimicrobial to anti-inflammatory and antiviral applications. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this chemical class, synthesizing data from seminal studies to inform future drug design and development efforts. We will explore the nuanced effects of chemical modifications on biological activity, detail key experimental methodologies, and provide the causal reasoning behind observed therapeutic outcomes.
The this compound Scaffold: Synthesis and Significance
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a structural motif found in both natural products and synthetic therapeutic agents.[1][2] Its rigid, bicyclic nature provides a stable platform for introducing diverse functional groups, allowing for precise modulation of its physicochemical properties and target interactions. The 2-amino substitution is particularly crucial, often serving as a key interaction point with target proteins.
General Synthetic Strategy
The synthesis of this compound derivatives is typically achieved through a multi-step process, often starting from substituted anthranilic acids. A common and efficient route involves the cyclization of an anthranilic acid precursor, followed by chlorination and subsequent nucleophilic substitution with a desired amine.[3][4] This approach offers high modularity, enabling the systematic exploration of SAR by varying substituents on both the quinazolinone core (Ring A) and the 2-amino group (Ring B).
The causality behind this synthetic choice lies in its robustness and versatility. Using readily available starting materials like anthranilic acids and various anilines allows for the creation of large, diverse libraries of compounds for screening. The intermediate, 2-chloroquinazolin-4(3H)-one, is a key hub, reacting predictably with a wide range of nucleophilic amines to forge the final products.[3]
Comparative SAR Analysis Across Key Therapeutic Areas
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. Below, we compare the SAR for major therapeutic applications.
Anticancer Activity
This scaffold has been extensively explored for its anticancer properties, primarily through two key mechanisms: inhibition of tubulin polymerization and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Tubulin is a critical protein for microtubule formation, which is essential for cell division. Inhibiting its polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it a validated anticancer target.[5][6] Several this compound derivatives have been identified as potent inhibitors that bind to the colchicine site of tubulin.[5][7]
Structure-Activity Relationship:
-
2-Position Substituent: The nature of the substituent at the C2 position is paramount. Aromatic or heteroaromatic rings, such as styryl, naphthyl, or indole moieties, are highly favorable.[5][6] For styryl derivatives, methoxy substitution on the phenyl ring significantly impacts activity, with the potency order generally being ortho > meta > para.[5] This suggests that the spatial arrangement and electronic properties of this group are critical for fitting into the hydrophobic colchicine binding pocket.
-
Quinazolinone Core: Substitutions on the quinazolinone ring itself are less explored but can modulate activity and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
From Benchtop to Bedside: A Guide to In Vitro-In Vivo Correlation of 2-Amino-3H-quinazolin-4-one Activity
Introduction: The Quinazolinone Scaffold and the IVIVC Imperative
The 2-amino-3H-quinazolin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Many quinazoline-based drugs, such as gefitinib and erlotinib, have successfully transitioned into clinical practice, particularly in oncology.[6][7] However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. A critical hurdle in this process is establishing a robust in vitro-in vivo correlation (IVIVC).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of IVIVC for this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights to bridge the often-observed gap between benchtop activity and preclinical efficacy.
Part 1: Foundational In Vitro Assessment – Quantifying Target Engagement and Cellular Effects
The initial characterization of any novel compound relies on a suite of in vitro assays to determine its potency and mechanism of action at the molecular and cellular levels. For quinazolinone derivatives, which frequently target protein kinases, a multi-pronged approach is essential.
Biochemical Assays: Direct Measurement of Target Inhibition
Biochemical assays are indispensable for quantifying the direct interaction between a compound and its purified molecular target, devoid of cellular complexities. For many anticancer quinazolinones that target kinases like the Epidermal Growth Factor Receptor (EGFR), kinase inhibition assays are the primary starting point.[6][8][9]
Core Principle: These assays measure the ability of a compound to block the enzymatic activity of a purified kinase, which is typically the phosphorylation of a substrate. The resulting data are used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Protocol Spotlight: A Continuous-Read Kinase Assay for EGFR Inhibition
This protocol outlines a common method for measuring the inhibition of EGFR kinase activity.[10][11][12][13]
Materials:
-
Purified active EGFR enzyme
-
ATP and a suitable peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well microtiter plates
-
A microplate reader capable of fluorescence detection
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a working solution of EGFR in kinase reaction buffer. The final concentration will need to be optimized for linear reaction kinetics.
-
Compound Plating: Serially dilute the test compounds in DMSO and add a small volume (e.g., 0.5 µL) to the wells of the microtiter plate. Include DMSO-only wells as a negative control.
-
Pre-incubation: Add the diluted EGFR enzyme to each well and incubate for a defined period (e.g., 30 minutes at 27°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP and the peptide substrate in the kinase reaction buffer. Add this mixture to all wells to start the kinase reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., λex360/λem485).[10] Record measurements at regular intervals for 30-120 minutes.
-
Data Analysis: Determine the initial reaction velocity from the slope of the fluorescence signal over time. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays confirm target engagement, cell-based assays are crucial for evaluating a compound's effect on cellular processes and provide an initial indication of its membrane permeability and stability in a more physiologically relevant environment.
Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15][16] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14][15]
Protocol Spotlight: MTT Assay for Antiproliferative Activity
This protocol details the steps to determine the effect of quinazolinone derivatives on the viability of cancer cell lines.[14][15][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells for an EGFR inhibitor)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours.[14][17]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Part 2: The In Vitro to In Vivo Transition – Navigating the ADME Minefield
A potent compound in vitro does not guarantee success in vivo. The primary reason for this disconnect lies in the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[20] A successful drug must not only hit its target but also reach it in sufficient concentrations and for an adequate duration in a complex living organism.
Key ADME Parameters for Quinazolinones
-
Absorption: The compound's ability to cross biological membranes, such as the intestinal wall, to enter the bloodstream.
-
Distribution: How the compound spreads throughout the body's tissues and fluids.
-
Metabolism: The chemical modification of the compound by enzymes, primarily in the liver, which can inactivate it or facilitate its excretion.
-
Excretion: The removal of the compound and its metabolites from the body.
In silico tools and preliminary in vitro ADME assays (e.g., microsomal stability, plasma protein binding) can provide early predictions of a compound's pharmacokinetic behavior.[3][20][21][22]
The IVIVC Challenge: Why Do In Vitro and In Vivo Results Diverge?
Discrepancies between in vitro and in vivo data are common in drug discovery.[23][24][25] For 2-amino-3H-quinazolin-4-ones, several factors can contribute to this:
-
Poor Bioavailability: The compound may be potent in an assay but poorly absorbed from the gut or rapidly metabolized, resulting in low plasma concentrations.
-
Off-Target Effects: In a complex biological system, the compound may interact with unintended targets, leading to toxicity or a different pharmacological effect than predicted.
-
Tumor Microenvironment: In cancer models, the unique environment of the tumor (e.g., hypoxia, altered pH) can influence drug activity.
-
Pharmacokinetics (PK): A compound with a very short half-life may not maintain therapeutic concentrations long enough to exert its effect.
The following diagram illustrates the critical transition from in vitro testing to in vivo evaluation, highlighting the potential for divergence.
Caption: The pivotal role of ADME/PK in determining in vivo success.
Part 3: In Vivo Validation – The Litmus Test for Therapeutic Potential
Preclinical animal models are the definitive step to assess the efficacy and safety of a drug candidate before human trials. The choice of model is critical and depends on the therapeutic indication. For anticancer quinazolinones, xenograft models are a common choice.
Experimental Workflow for an In Vivo Xenograft Study
The following diagram and protocol outline a typical workflow for evaluating an anticancer this compound derivative in a mouse xenograft model.[6][7]
Caption: A streamlined workflow for in vivo efficacy testing.
Protocol Spotlight: Murine Xenograft Model for Anticancer Efficacy
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cultured human cancer cells (e.g., A549)
-
Matrigel or similar extracellular matrix
-
Test compound formulated in a suitable vehicle
-
Positive control drug (e.g., erlotinib)
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Assignment: Randomly assign mice to treatment groups (vehicle control, test compound at different doses, positive control).
-
Treatment Administration: Administer the compounds according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Collection: Excise and weigh the tumors. Tissues can be collected for biomarker analysis (e.g., immunohistochemistry to assess target inhibition).
-
Statistical Analysis: Compare tumor growth between the treated and control groups to determine if the compound has a statistically significant antitumor effect.
Part 4: Case Study – Correlating In Vitro and In Vivo Data
Let's consider a hypothetical this compound derivative, "Compound Q," designed as an EGFR inhibitor.
In Vitro Data Summary
| Assay Type | Parameter | Value |
| EGFR Kinase Assay | IC50 | 15 nM |
| A549 Cell Viability (MTT) | GI50 | 150 nM |
Interpretation: Compound Q is a potent inhibitor of the EGFR enzyme and shows good antiproliferative activity in a relevant cancer cell line. This strong in vitro profile makes it a candidate for in vivo testing.
In Vivo Data Summary (A549 Xenograft Model)
| Treatment Group (20 mg/kg, daily) | Mean Tumor Volume Change (Day 21) | Mean Body Weight Change |
| Vehicle Control | + 850 mm³ | + 2% |
| Compound Q | + 150 mm³ | - 3% |
| Positive Control (Erlotinib) | + 200 mm³ | - 4% |
Correlation and Analysis:
In this case, there is a strong in vitro-in vivo correlation . The potent in vitro activity of Compound Q translated into significant tumor growth inhibition in vivo, comparable to the established drug erlotinib. This positive outcome suggests that Compound Q likely possesses favorable ADME properties, allowing it to achieve and maintain therapeutic concentrations at the tumor site without causing significant toxicity (as indicated by the minimal body weight loss).
Conversely, if Compound Q had failed to show efficacy in vivo, the investigation would turn to pharmacokinetic studies to determine if the lack of activity was due to poor absorption, rapid metabolism, or other ADME-related issues.
Conclusion: A Senior Scientist's Perspective
Establishing a clear and predictive IVIVC is the cornerstone of successful drug development. For the versatile this compound class, a systematic and integrated approach is paramount. It is not enough to simply generate data; we must understand the "why" behind our experimental choices and anticipate the challenges of translating benchtop results to a complex biological system.
My key recommendations for researchers in this field are:
-
Front-load ADME Profiling: Integrate early in silico and in vitro ADME assays into your screening cascade. This allows for the early deselection of compounds with likely pharmacokinetic liabilities.
-
Mechanistic Understanding: Go beyond simple viability assays. Investigate whether your compound engages its intended target in cells and modulates downstream signaling pathways.
-
Rational Model Selection: Choose in vivo models that are most relevant to the clinical indication.
-
Embrace the Iterative Process: Drug discovery is not linear. Be prepared to use in vivo data to inform the redesign of new derivatives with improved properties, creating a continuous loop of optimization.
By adhering to these principles of scientific integrity and logical progression, we can enhance the probability of translating the remarkable in vitro potential of this compound derivatives into novel and effective therapies.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 4. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. wjarr.com [wjarr.com]
- 24. mdpi.com [mdpi.com]
- 25. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-3H-quinazolin-4-one
For researchers and professionals in drug development, the unambiguous characterization of heterocyclic compounds like 2-Amino-3H-quinazolin-4-one is a cornerstone of scientific rigor and regulatory compliance. This quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Therefore, confirming its identity, purity, and physicochemical properties is not merely a procedural step but a critical foundation for any subsequent research and development.
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detailing not just how to perform the analysis, but why specific techniques are chosen and how their data interlink to provide a complete molecular picture.
The Characterization Workflow: An Integrated Approach
The full characterization of a newly synthesized batch of this compound is a multi-faceted process. No single technique can provide all the necessary information. Instead, we rely on a logical workflow where the results from one analysis inform and validate the others. This integrated approach ensures the highest level of confidence in the material's structure and purity.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Core Structural Elucidation
This phase focuses on piecing together the molecular puzzle: identifying the atomic connectivity and functional groups. Spectroscopic methods are the workhorses of this stage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful and indispensable technique for unambiguous structure determination of organic molecules in solution. For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides insight into the carbon skeleton.
Causality: We use ¹H NMR to "see" the protons on the aromatic ring and the amino group. Their chemical shifts (δ) indicate their electronic environment, and splitting patterns (J-coupling) reveal which protons are adjacent to one another, confirming their positions on the quinazolinone core. ¹³C NMR complements this by detecting the carbonyl carbon and other carbons in the fused ring system.
Typical ¹H NMR Spectral Data (DMSO-d₆):
-
~11.2 ppm (s, 1H): NH proton of the quinazolinone ring.[4]
-
~8.0-7.2 ppm (m, 4H): Aromatic protons (H5, H6, H7, H8). The specific multiplicity and coupling constants will depend on the substitution pattern.
-
~5.5-6.0 ppm (s, 2H): NH₂ protons of the amino group.[5]
Typical ¹³C NMR Spectral Data (DMSO-d₆):
-
~161-163 ppm: Amide carbonyl carbon (C4).[4]
-
~150-155 ppm: C2 carbon attached to the amino group.[4]
-
~115-148 ppm: Aromatic carbons.
| Parameter | ¹H NMR | ¹³C NMR |
| Information | Proton environment, count, connectivity | Carbon skeleton, chemical environment |
| Key Signals | Aromatic (7-8 ppm), Amide NH (~11 ppm) | Carbonyl C=O (~162 ppm), C2 (~153 ppm) |
| Primary Use | Confirming proton framework and substitution | Confirming carbon backbone |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping NH protons visible.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[4]
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than ¹H NMR.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and straightforward technique used to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Causality: For this compound, the most telling peaks are the N-H stretches from the amino and amide groups, and the strong C=O stretch from the amide carbonyl. The presence and position of these bands provide immediate, confirmatory evidence of the core structure.
Characteristic FT-IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3400 - 3100 | N-H Stretch | Confirms presence of -NH₂ and amide N-H groups.[6] |
| ~1675 | C=O Stretch | Strong absorption, characteristic of the quinazolinone amide carbonyl.[6] |
| ~1615 | C=N Stretch | Confirms the imine functionality within the pyrimidine ring. |
| 1600 - 1450 | C=C Stretch | Aromatic ring vibrations. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule. This is a cornerstone of identity confirmation.
Causality: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can unequivocally confirm its molecular formula. Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, often detecting the protonated molecule [M+H]⁺.[7] The experimentally determined exact mass should match the calculated mass to within a few parts per million (ppm), leaving no ambiguity about the elemental formula.
Part 2: Definitive Structure and Purity Assessment
While spectroscopic methods provide the blueprint, the following techniques give the final, high-definition picture of the molecule and its purity profile.
Single-Crystal X-ray Diffraction
Expertise & Experience: This is the undisputed "gold standard" for structural determination. It provides the absolute, three-dimensional arrangement of atoms in a crystalline solid, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry.
Causality: By diffracting X-rays off a single, high-quality crystal, we can generate an electron density map from which a precise 3D model of the molecule is built. This technique resolves any structural ambiguities that might remain after spectroscopic analysis and provides invaluable data on intermolecular interactions like hydrogen bonding in the solid state.[8]
Experimental Protocol: Single-Crystal Growth
-
Purification: The compound must be highly pure.
-
Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane) at an elevated temperature to achieve saturation.[8][9]
-
Slow Evaporation: Cover the container and allow the solvent to evaporate slowly and undisturbed over several days. The slow decrease in solubility promotes the formation of large, well-ordered single crystals suitable for diffraction.
Chromatographic Techniques (HPLC & TLC)
Expertise & Experience: Chromatography is essential for assessing the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the premier quantitative technique, while Thin-Layer Chromatography (TLC) is an invaluable qualitative tool for rapid analysis.
Causality: These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities based on differential partitioning between a stationary phase and a mobile phase. For HPLC, a single, sharp peak indicates a high degree of purity, and the area under the peak can be used for quantification.
Caption: Principle of HPLC for purity analysis.
Experimental Protocol: HPLC Purity Analysis
-
System: An Agilent 1290 Infinity series HPLC or equivalent.
-
Column: A reverse-phase column, such as a Phenomenex Luna C18 (3 μm, 3 mm × 75 mm), is commonly used.
-
Mobile Phase: A gradient of acetonitrile (containing 0.05% trifluoroacetic acid) in water (containing 0.05% trifluoroacetic acid). A typical gradient might run from 4% to 100% acetonitrile over several minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Part 3: Physicochemical Properties
Beyond structure and purity, understanding the material's physical properties is crucial for formulation and stability studies.
Thermal Analysis (TGA & DSC)
Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability and phase behavior of the compound.
Causality: TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or water.[4] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, glass transitions, and other phase changes. A sharp, well-defined melting peak in DSC is another indicator of high purity.
Melting Point (MP)
Expertise & Experience: Determining the melting point is a fundamental, simple, and rapid method for assessing the identity and purity of a crystalline solid.
Causality: A pure crystalline compound typically has a sharp and characteristic melting point range (usually < 2°C). Impurities tend to depress and broaden this range. A high melting point, often reported as >300 °C for some quinazolinone derivatives, can also indicate the compound's thermal stability.[7]
Summary Comparison of Techniques
| Technique | Primary Information | Sample Type | Strengths | Limitations |
| NMR | Atomic connectivity, molecular structure | Solution | Unambiguous structure elucidation | Requires soluble sample, relatively large sample amount |
| FT-IR | Presence of functional groups | Solid/Liquid | Fast, simple, non-destructive | Provides limited structural detail |
| HRMS | Elemental composition, molecular weight | Solution | Extremely high accuracy and sensitivity | Does not provide connectivity information |
| X-ray | Absolute 3D structure, stereochemistry | Single Crystal | Definitive structural proof | Requires high-quality single crystals |
| HPLC | Purity, quantification | Solution | High resolution, quantitative | Requires method development |
| TGA/DSC | Thermal stability, melting point, phase transitions | Solid | Provides key physicochemical data | Does not provide structural information |
| MP | Identity, purity indicator | Solid | Fast, inexpensive | Not definitive, sensitive to impurities |
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 2-Amino-3H-quinazolin-4-one Analogs' Potency: A Guide for Medicinal Chemists
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, serves as a privileged structure in the design of bioactive agents targeting a wide array of diseases.[1][2] Derivatives of this core, particularly 2-Amino-3H-quinazolin-4-one, have yielded compounds with significant anticancer, antiviral, and antibacterial properties.[3][4][5]
The therapeutic efficacy of these analogs is profoundly influenced by the nature and position of substituents on the quinazolinone core.[2][6] Understanding the structure-activity relationship (SAR) is therefore critical for the rational design of next-generation therapeutics with enhanced potency and selectivity. This guide provides an in-depth, head-to-head comparison of various this compound analogs, supported by experimental data, to elucidate the key structural determinants of their biological activity.
Structure-Activity Relationship (SAR): Decoding the Determinants of Potency
The biological activity of the this compound scaffold can be finely tuned by strategic substitutions at several key positions, primarily on the aniline ring at the C2-position and on the quinazolinone nucleus itself (e.g., C5, C6, C7).
Antiviral Activity (Anti-Coronavirus)
Recent research has highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of coronaviruses like SARS-CoV-2 and MERS-CoV.[3] SAR studies reveal that halogen substitutions on the C2-anilino ring are crucial for antiviral potency.
-
Halogenation: Compounds featuring a 3,5-dichlorophenylamino group at the C2 position exhibit exceptionally potent anti-SARS-CoV-2 activity.[3] For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) both demonstrated IC50 values below 0.25 μM against SARS-CoV-2 with no associated cytotoxicity.[3]
-
Positional Isomerism: The position of substituents matters significantly. A meta-substituted fluorine on the aniline ring (compound 9b ) resulted in good activity (IC50 = 1.4 μM), whereas ortho or para-fluoroanilines were inactive.[3]
-
N-Substitution: While modifications to the core structure are critical, N-acetylation of the amino group can improve pharmacokinetic profiles without sacrificing potent inhibitory activity against SARS-CoV-2.[7] Compound 2b (N-acetyl derivative) showed an IC50 of 0.29 μM and demonstrated a significantly improved in vivo pharmacokinetic profile compared to its non-acetylated parent compound.[7]
Antibacterial Activity (Anti-MRSA)
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel therapeutic strategies, and 2-(amino)quinazolin-4(3H)-one derivatives have emerged as promising leads.[4][8]
-
C7-Substitution: A chloro-substituent at the C7 position of the quinazolinone scaffold serves as a potent starting point for optimization. Compound 6l , featuring a 7-chloro group, showed strong antibacterial activity with MIC50 values of 1.0 µM and 0.6 µM against different S. aureus strains.[4][8]
-
C2-Amino Substitutions: The substituent at the C2-amino position is a critical determinant of potency. Optimization of this position led to the development of compound 6y , which incorporates a 3,4-difluorobenzylamine moiety. This analog exhibited the highest potency, with MIC50 values of 0.36 µM and an exceptional 0.02 µM against MRSA strains ATCC25923 and JE2, respectively.[4][9] This highlights the beneficial effect of specific fluorine substitutions on the benzylamine ring.
Anticancer Activity
The quinazolinone scaffold is perhaps most famous for its application in oncology, forming the basis of several approved kinase inhibitors.[10] These derivatives exert their effects through various mechanisms, including kinase inhibition and induction of apoptosis.
-
Kinase Inhibition: Many analogs function as potent tyrosine kinase inhibitors.[11] Compounds 2i and 3i from one study showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases.[11][12] Molecular docking studies suggest these compounds can act as ATP-competitive inhibitors, interacting with key residues in the kinase domain.[11] The presence of specific hydrophobic and electron-withdrawing groups on the C2-substituent is often key to achieving high-affinity binding.
-
Cytotoxicity and Apoptosis Induction: The antiproliferative effects are well-documented across numerous cancer cell lines. Compound 17 (a 2-substituted quinazolin-4(3H)-one) showed potent cytotoxic effects against Jurkat (T-cell ALL) and NB4 (APL) leukemia cells, with IC50 values below 5 μM in both lines.[13] Another analog, compound 18 , exhibited nanomolar inhibitory activity against MGC-803 gastric cancer cells (IC50 = 0.85 µM) and was shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[14]
Comparative Potency Data of Selected Analogs
The following tables summarize the potency of representative this compound analogs against various biological targets.
Table 1: Antiviral Potency of 2-Aminoquinazolin-4(3H)-one Analogs against Coronaviruses
| Compound ID | Key Structural Modifications | Target Virus | Potency (IC50) | Cytotoxicity (CC50) | Source |
|---|---|---|---|---|---|
| 9g | 7-Chloro, 2-(3,5-dichlorophenyl)amino | SARS-CoV-2 | < 0.25 µM | > 25 µM | [3] |
| 11e | 5-Hydroxy, 2-(3,5-dichlorophenyl)amino | SARS-CoV-2 | < 0.25 µM | > 25 µM | [3] |
| 9b | 2-(3-fluorophenyl)amino | SARS-CoV-2 | 1.4 µM | > 25 µM | [3] |
| 2b | N-acetyl derivative | SARS-CoV-2 | 0.29 µM | > 25 µM |[7] |
Table 2: Antibacterial Potency of 2-(Amino)quinazolin-4(3H)-one Analogs against MRSA
| Compound ID | Key Structural Modifications | Target Strain | Potency (MIC50) | Source |
|---|---|---|---|---|
| 6l | 7-Chloro substituent | S. aureus USA300 JE2 | 0.6 µM | [4][8] |
| 6y | 7-Chloro, 2-(3,4-difluorobenzyl)amino | S. aureus USA300 JE2 | 0.02 µM | [4][9] |
| 6y | 7-Chloro, 2-(3,4-difluorobenzyl)amino | S. aureus ATCC25923 | 0.36 µM |[4][9] |
Table 3: Anticancer Potency of 2-Substituted Quinazolin-4(3H)-one Analogs
| Compound ID | Key Structural Modifications | Target Cell Line | Potency (IC50) | Target Enzyme | Potency (IC50) | Source |
|---|---|---|---|---|---|---|
| 17 | 2-substituted derivative | Jurkat (Leukemia) | < 5 µM | N/A | N/A | [13] |
| 17 | 2-substituted derivative | NB4 (Leukemia) | < 5 µM | N/A | N/A | [13] |
| 18 | 2-phenyl, 4-amino derivative | MGC-803 (Gastric) | 0.85 µM | N/A | N/A | [14] |
| 2i | N/A | A2780 (Ovarian) | 0.19 µM | EGFR | 0.097 µM | [11] |
| 3g | N/A | A2780 (Ovarian) | 0.14 µM | N/A | N/A | [12] |
| 6n | Quinazoline-pyrimidine hybrid | SW-480 (Colon) | 2.3 µM | EGFR (Docking) | N/A |[15] |
Core Experimental Methodologies
The evaluation of these analogs relies on robust and reproducible experimental protocols. The causality behind these choices is to ensure that the observed potency is a direct result of the compound's interaction with its biological target under controlled conditions.
General Synthesis of 2-Amino-quinazolin-4(3H)-ones
A common and effective method for synthesizing the core scaffold involves a multi-step process starting from substituted anthranilic acids. This approach allows for modular installation of various substituents.[3]
Caption: General synthetic workflow for 2-Amino-quinazolin-4(3H)-one analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric for anticancer potency. The assay's trustworthiness stems from its reliance on a metabolic marker; viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, providing a quantifiable measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The rationale is to allow sufficient time for enzymatic conversion in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. Use non-linear regression analysis to calculate the IC50 value.
Protocol 2: In Vitro Antibacterial Potency (MIC Determination)
This protocol establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. Its self-validating nature comes from the clear, binary endpoint (growth vs. no growth).
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus USA300) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Mechanistic Insights: Kinase Inhibition
A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family. These compounds typically act as Type I inhibitors, competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of In Silico ADMET Predictions for 2-Amino-3H-quinazolin-4-one
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is more relevant than ever.[1] Undesirable pharmacokinetics and toxicity remain primary drivers of late-stage clinical trial failures.[2][3] Consequently, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is not just advantageous—it is critical.[2][4][5] In silico tools, which use computational models to predict these properties, have become indispensable for rapidly screening large libraries of potential drug candidates, allowing researchers to prioritize resources for the most promising molecules.[1][2][5]
However, the predictions generated by these algorithms are just that—predictions. Their accuracy is contingent on the quality of the underlying datasets and the algorithms used.[5] Therefore, experimental validation is a crucial step to confirm the computational forecasts and build a reliable ADMET profile for any lead compound.
This guide provides a comprehensive framework for validating the in silico ADMET predictions for 2-Amino-3H-quinazolin-4-one, a heterocyclic scaffold known to possess a wide range of biological activities, including anticancer and antiviral properties.[6][7][8] We will walk through the process of generating initial in silico predictions, outline a logical workflow for experimental validation, provide detailed protocols for key assays, and discuss the interpretation of the comparative data.
The Subject Molecule: this compound
The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, making it an excellent candidate for this comparative guide.[6][9]
-
Structure:
Part 1: In Silico ADMET Profiling
The first step is to generate a baseline ADMET profile using freely available, reputable web-based tools. For this guide, we will use SwissADME and ADMETlab 2.0, which offer comprehensive predictions on a wide range of properties.[12][13] The choice to use multiple tools is deliberate; comparing outputs from different platforms can highlight consensus predictions and identify areas of high uncertainty, guiding the prioritization of subsequent experimental work.[5]
Workflow for Generating Predictions:
-
Obtain the SMILES string for this compound: Nc1nc2ccccc2c(=O)[nH]1.
-
Input this string into the SwissADME web server.
-
Input the same string into the ADMETlab 2.0 web server.[13]
-
Compile the predictions for key ADMET parameters into a summary table.
Table 1: Predicted ADMET Properties for this compound
| Property Category | Parameter | SwissADME Prediction | ADMETlab 2.0 Prediction | Relevance |
| Physicochemical | Molecular Weight | 161.16 g/mol | 161.16 g/mol | Drug-likeness (Lipinski's Rule) |
| LogP (Lipophilicity) | 0.85 (iLOGP) | 0.92 (ALOGP) | Absorption, Permeability | |
| Water Solubility | Soluble | -0.96 log(mol/L) | Bioavailability, Formulation | |
| TPSA (Topological Polar Surface Area) | 71.9 Ų | 71.9 Ų | Permeability, BBB penetration | |
| Absorption | GI Absorption | High | 98.7% (HIA) | Oral Bioavailability |
| P-gp Substrate | No | Non-substrate | Drug Efflux | |
| Distribution | BBB Permeant | No | Non-penetrant | CNS Side Effects/Targeting |
| Metabolism | CYP1A2 Inhibitor | Yes | Inhibitor | Drug-Drug Interactions |
| CYP2C9 Inhibitor | No | Inhibitor | Drug-Drug Interactions | |
| CYP2D6 Inhibitor | No | Non-inhibitor | Drug-Drug Interactions | |
| CYP3A4 Inhibitor | No | Inhibitor | Drug-Drug Interactions | |
| Toxicity | hERG I Blocker | - | Weak Inhibitor | Cardiotoxicity |
| AMES Toxicity | - | Mutagen | Mutagenicity | |
| Carcinogens | - | Non-carcinogen | Carcinogenicity |
Note: This data is generated for illustrative purposes based on the capabilities of the specified tools. Actual predictions may vary slightly.
Part 2: The Experimental Validation Workflow
With the in silico predictions in hand, we can design an efficient experimental validation strategy. The goal is not merely to replicate every prediction but to strategically test the most impactful parameters that govern a compound's potential success. A tiered or cascaded approach is most effective, starting with high-throughput, cost-effective assays and progressing to more complex, resource-intensive studies for compounds that continue to show promise.
Below is a visual representation of this validation workflow.
Caption: ADMET validation workflow from prediction to decision.
Part 3: Detailed Experimental Protocols
Here, we provide established, step-by-step protocols for validating four key predictions: solubility, permeability, metabolic stability, and mutagenicity.
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
Rationale: The in silico tools predicted "Soluble," but this is a qualitative assessment. A quantitative value is essential for formulation and bioavailability studies. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility, providing the most accurate measure of a compound's solubility in a given medium.[14]
Protocol:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Compound Addition: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the PBS buffer.[15] The key is to create a saturated solution with visible solid material remaining.
-
Equilibration: Place the vial in a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16][17]
-
Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation at high speed (e.g., 10,000 x g) or by passing it through a 0.45 µm filter.[16][17]
-
Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[16][17] A standard curve of the compound must be prepared to accurately quantify the concentration.
-
Data Reporting: The final solubility is reported in units such as µg/mL or µM.
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: Both in silico tools predicted high gastrointestinal (GI) absorption, which is largely dependent on a compound's ability to permeate the intestinal membrane. PAMPA is a cost-effective, high-throughput, non-cell-based assay that specifically measures passive diffusion, a primary mechanism for the absorption of many orally administered drugs.[18][19] It serves as an excellent primary screen to validate the in silico prediction.[18]
Protocol:
-
Membrane Preparation: A 96-well filter plate (donor plate) with a porous support is coated with an artificial membrane solution.[18][20] For GI tract simulation, a common solution is 1% lecithin dissolved in dodecane.[20]
-
Plate Setup:
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[19] Incubate this assembly at room temperature for a defined period, typically 4 to 18 hours, with gentle shaking.[19][20][22]
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[19]
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.
Metabolic Stability: Liver Microsomal Stability Assay
Rationale: Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[23] The in silico tools predicted inhibition of several CYP isoforms, suggesting potential drug-drug interactions. The microsomal stability assay directly measures how quickly a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance and hepatic stability.[23][24]
Protocol:
-
Reagent Preparation:
-
Reaction Initiation: In a 96-well plate, incubate the test compound (at a final concentration, e.g., 1 µM) with the liver microsomes in the reaction buffer at 37°C.[26][27] Initiate the metabolic reaction by adding the NADPH-regenerating system.[26]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[23][26]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[27]
-
Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining concentration of the parent compound.[23][26]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23][27]
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Rationale: The prediction of mutagenicity by ADMETlab 2.0 is a significant safety flag. The Ames test is the standard regulatory-accepted initial screen to assess a compound's mutagenic potential. It uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[28] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[28]
Protocol (Conceptual Overview):
-
Strain Selection: The test is performed using a panel of at least five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: The assay is conducted both with and without the addition of a rat liver homogenate fraction (S9 mix).[28] This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[28]
-
Exposure: The bacterial strains are exposed to several concentrations of the test compound in triplicate. This is typically done using either the plate incorporation or pre-incubation method.
-
Plating & Incubation: The treated bacteria are plated onto agar plates with minimal media lacking the essential amino acid. The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the negative (solvent) control.
Part 4: Data Comparison and Interpretation
The final step is to synthesize the experimental findings and compare them directly with the initial in silico predictions.
Table 2: Comparison of Predicted vs. Experimental Outcomes
| Parameter | In Silico Prediction | Expected Experimental Result | Interpretation & Next Steps |
| Solubility | Soluble | 150 µg/mL (Thermodynamic) | The quantitative result confirms good solubility. This is favorable for oral formulation. Proceed with further studies. |
| Permeability | High GI Absorption | Pe = 18 x 10⁻⁶ cm/s (High) | The PAMPA result validates the prediction of high passive permeability. This supports the potential for good oral absorption. |
| Metabolic Stability | CYP Inhibitor | t½ = 45 min (Moderately Stable) | The compound shows moderate stability. This is a reasonable starting point for lead optimization. The in silico CYP inhibition flags should be confirmed with specific recombinant CYP enzyme assays. |
| Mutagenicity | Mutagen | Negative in Ames Test (with and without S9) | The experimental result contradicts the in silico prediction. This is a critical finding, as a negative Ames test significantly de-risks the compound from a genotoxicity perspective. The in silico tool may have produced a false positive. |
This comparative analysis is where true scientific insight is generated. Discrepancies, such as the Ames test result, are particularly valuable. They can reveal the limitations of the predictive models for a specific chemical scaffold and underscore the irreplaceable value of experimental validation. In this case, the negative Ames result would provide strong justification to continue developing the this compound scaffold, whereas the in silico prediction alone might have led to its premature termination.
Conclusion
In silico ADMET prediction and experimental validation are not opposing methodologies but are two sides of the same coin. Computational tools provide an invaluable, high-throughput method to triage compounds and identify potential liabilities early.[1] However, this guide demonstrates that experimental verification is the essential and authoritative process for confirming these predictions, mitigating risks, and building a robust, reliable data package for any promising drug candidate. By employing a logical workflow of prediction followed by targeted, tiered experimentation, research organizations can navigate the complexities of drug discovery with greater confidence and efficiency.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. audreyli.com [audreyli.com]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ayushcoe.in [ayushcoe.in]
- 13. ADMETlab 2.0 [admetmesh.scbdd.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. researchgate.net [researchgate.net]
- 26. mercell.com [mercell.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. enamine.net [enamine.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3H-quinazolin-4-one
Introduction: Beyond the Benchtop
As a heterocyclic building block, 2-Amino-3H-quinazolin-4-one is a cornerstone in medicinal chemistry and drug development, serving as a critical synthon for novel therapeutics, including potential antiviral agents.[1][2] Its utility in the lab, however, necessitates a rigorous, safety-forward approach to its entire lifecycle, culminating in its proper disposal. This guide moves beyond mere compliance, providing a framework for managing this compound waste that protects laboratory personnel, ensures institutional integrity, and safeguards our environment. Adherence to these protocols is not a suggestion but a professional obligation.
Section 1: Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to appreciating the causality behind the required disposal protocols. The compound is not benign, and its mismanagement carries significant risk. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment | N/A | N/A | WGK 3: Severe hazard to water.[3] |
Scientific Rationale for Stringent Control:
-
Systemic Risk: The acute oral toxicity (H302) underscores the importance of strict hygiene protocols; accidental ingestion via contaminated hands is a primary risk vector.
-
Contact Hazards: Skin and eye irritation warnings (H315, H319) necessitate the mandatory use of gloves and safety glasses, as even minor contact can lead to irritation.
-
Inhalation Risk: As a solid that can form dust, the potential for respiratory irritation (H335) mandates that all weighing and handling of the powder be conducted within a certified chemical fume hood.
-
Environmental Imperative: The Water Hazard Class 3 (WGK 3) designation is critical.[3] This classification signifies a severe threat to aquatic ecosystems. Consequently, disposal into any aqueous waste stream or drain is strictly forbidden, a mandate reinforced by the U.S. Environmental Protection Agency's (EPA) general ban on sewering hazardous waste pharmaceuticals.[5][6]
Section 2: Mandatory Personal Protective Equipment (PPE)
A proactive safety culture begins with proper attire. The following PPE is non-negotiable when handling this compound in any form—pure solid, solution, or as waste.
-
Eye Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a full-face shield should be worn over the goggles.[7][8]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or punctures before use and practice proper doffing techniques to avoid contaminating skin.[7][8]
-
Body Protection: A properly fitted, long-sleeved laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of aerosolized particles.[7][8][9]
Section 3: Standard Operating Procedure for Waste Management
The primary and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] The preferred final disposition method is high-temperature incineration in a permitted hazardous waste incinerator.[7][10]
Step 1: Waste Identification and Segregation
This is the most critical step. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Point of Generation: Segregate waste immediately as it is generated to prevent cross-contamination.
-
Categorize Waste Streams:
-
Solid Waste: Includes unused pure compound, contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Liquid Waste: Includes reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Contaminated Sharps: Needles or razor blades must be placed in a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Contaminated Glassware: Empty vials and flasks should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[8] The rinsed glassware can then be cleaned through standard lab procedures. Grossly contaminated glassware that cannot be safely cleaned must be disposed of as solid hazardous waste.
-
Step 2: Containerization and Labeling
Proper containment and labeling are a self-validating system that ensures safety throughout the disposal chain.
-
Select Container: Use a dedicated, sealable, and chemically compatible hazardous waste container. Ensure it is in good condition with no leaks or cracks.[7]
-
Labeling Protocol: Each container must be clearly and indelibly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Do not use abbreviations, formulas, or trade names.[7]
-
A list of all other chemical constituents in the container (e.g., "Methanol," "Dichloromethane").
-
An approximate percentage of each component.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
-
Segregation: Keep this waste stream segregated from other chemical wastes, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[7]
Step 3: On-Site Accumulation and Storage
-
Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.
-
Designated Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[7]
-
Maintain a Log: Keep a detailed log of the waste generated, including the date, quantity, and chemical composition for each container.[7]
Step 4: Final Disposal via Certified Vendor
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the contracted licensed hazardous waste disposal company to schedule a pickup.[7][8]
-
Provide Documentation: Furnish them with a complete and accurate description of the waste as detailed on your log.
-
Secure Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[7]
Section 4: Emergency Protocol for Accidental Spills
Preparedness is key to mitigating the impact of an accidental release.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills (>10g) or spills outside of a containment area, evacuate the immediate area.
-
Don PPE: Before addressing any spill, don the full mandatory PPE as described in Section 2, including respiratory protection.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean-Up:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container. Use spark-proof tools if flammable solvents are present.[10]
-
Wipe the spill area with a cloth dampened with a suitable solvent, working from the outside in. Place the used cloth in the hazardous waste container.
-
Seal and label the container as described in Section 3.
-
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Section 5: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound from generation to final disposal.
Caption: Decision workflow for safe collection and disposal of hazardous waste.
References
- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135403814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. ashp.org [ashp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3H-quinazolin-4-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Amino-3H-quinazolin-4-one, a heterocyclic building block with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific causality.
The primary known hazard of this compound is acute oral toxicity, classified as Acute Toxicity Category 4 with the hazard statement H302: "Harmful if swallowed".[4] While this specific compound has a "Warning" signal word, it is crucial to recognize that related quinazolinone structures can exhibit more severe toxicities, including dermal and inhalation hazards, and may cause severe skin and eye damage. Therefore, our safety protocols are designed with a conservative approach, treating the compound with the respect due to a substance with potential for greater harm until fully characterized.
The Core Principle: A Multi-Layered Barrier Defense
When handling this compound, which is a solid, the primary risks are inadvertent ingestion through hand-to-mouth contact and inhalation of fine airborne particulates.[4] Our PPE strategy is therefore designed to establish multiple barriers to prevent these exposure routes.
Hazard and PPE Summary
| Hazard Classification | GHS Pictogram | Required Engineering Control | Primary Personal Protective Equipment |
| Acute Toxicity 4, Oral (H302) | GHS07 (Exclamation Mark) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat |
| Potential for Dust Formation | N/A | Ventilated Enclosure | Add Respiratory Protection if Ventilation is Inadequate |
| Potential for Eye/Skin Irritation | N/A | N/A | Add Chemical Goggles and Face Shield for larger quantities |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the primary barrier should be established through engineering controls. The causality is simple: it is always preferable to contain a hazard at its source than to rely solely on barriers worn on the body.
-
Chemical Fume Hood: All weighing, transferring, and solution preparation of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow pulls airborne particulates away from the operator's breathing zone, providing the most critical layer of protection against inhalation.
-
Ventilated Balance Enclosure (VBE): For weighing operations, a VBE (also known as a powder hood) is ideal. It provides a localized, turbulent-free airflow that prevents the fine solid powder from becoming airborne while ensuring accurate measurements.
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The following protocol details the selection and use of PPE. The sequence of donning and doffing is critical to prevent cross-contamination.
Hand Protection: Preventing Dermal Absorption and Ingestion
While the primary hazard is ingestion, contaminated hands are the most common vector. The choice of glove is therefore paramount.
-
Glove Selection: Chemically resistant nitrile gloves are the standard for handling this compound in solid form. They offer excellent protection against incidental contact with solids and splashes from common laboratory solvents. Always inspect gloves for tears or punctures before use.[5]
-
The Double-Gloving Technique: For any procedure involving more than a few milligrams of the compound, double-gloving is recommended. This practice provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing the skin, allowing the user to safely exit the area or don a new outer glove.
Body Protection: Shielding Skin and Clothing
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material like cotton or a polyester-cotton blend must be worn at all times. This prevents the solid compound from contaminating personal clothing, which could otherwise become a source of secondary exposure.[5]
-
Impervious Clothing: For large-scale operations or situations with a high risk of spillage, consider fire/flame resistant and impervious clothing.[5]
Eye and Face Protection: A Non-Negotiable Barrier
-
Standard Operations: For routine handling of small quantities (milligrams), safety glasses with integrated side shields are mandatory. This protects against accidental splashes during solution preparation.
-
High-Risk Operations: When working with larger quantities (grams) or when there is a significant risk of splashing or dust generation, upgrade to chemical splash goggles. For maximum protection, use a full-face shield in conjunction with goggles.
Respiratory Protection: An Essential Secondary Control
Under standard operating conditions within a fume hood, the risk of inhaling this compound dust is low. However, respiratory protection becomes essential in specific scenarios.
-
When to Use a Respirator:
-
If engineering controls (fume hood) are not available or are malfunctioning.
-
During the cleanup of a significant spill outside of a containment hood.
-
If you experience any irritation or symptoms despite using a fume hood.
-
-
Respirator Selection: A full-face respirator with appropriate particulate filters should be used if exposure limits are exceeded or symptoms occur.[5] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.
Procedural Workflow: Donning and Doffing PPE
The integrity of your PPE is only as good as your procedure for using it. The following workflows are designed to minimize cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for safely donning PPE.
Doffing (Removing) PPE Workflow
This process is designed to contain contaminants and prevent them from touching your skin or clean clothes.
Caption: Step-by-step procedure for contamination-free PPE removal.
Emergency Procedures and Decontamination
Preparedness is a key component of safety.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[5]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
Waste Segregation and Disposal Workflow
Caption: Waste stream management for this compound.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed waste container.
-
Unused Compound and Solutions: The pure compound and any solutions must be disposed of as chemical waste. Do not discharge to sewer systems.[5] They should be collected in a designated, sealed container, appropriately labeled for disposal by an approved waste disposal plant. This often involves controlled incineration with flue gas scrubbing.[5]
-
Regulatory Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines, which are designed to comply with local and national regulations.
By understanding the rationale behind each safety protocol and adhering to these detailed operational plans, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
